Product packaging for Dehydroacetic acid(Cat. No.:CAS No. 16807-48-0)

Dehydroacetic acid

Cat. No.: B231827
CAS No.: 16807-48-0
M. Wt: 168.15 g/mol
InChI Key: PGRHXDWITVMQBC-UHFFFAOYSA-N
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Description

Dehydroacetic acid is a pyran-2,4-dione substituted at position 3 by an acetyl group and at position 6 by a methyl group. A fungicide and bactericide it is used primarily in processed fruit and vegetables. It has a role as a fungicide, an antibacterial agent and a plasticiser. It is a pyran-2,4-dione and a ketone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B231827 Dehydroacetic acid CAS No. 16807-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-6-methylpyran-2,4-dione
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InChI

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3
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InChI Key

PGRHXDWITVMQBC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C(=O)C
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Molecular Formula

C8H8O4
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DSSTOX Substance ID

DTXSID6020014
Record name Dehydroacetic acid
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Molecular Weight

168.15 g/mol
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Physical Description

Dry Powder, Colorless odorless solid; Highly reactive; [Hawley] White to cream-colored solid; [Merck Index] White odorless powder; [MSDSonline]
Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
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Boiling Point

269.9 °C @ 760 MM HG
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Flash Point

157 °C; 315 °F (OPEN CUP)
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Solubility

(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C, SOL IN ALKALIES, water solubility = 690 mg/l @ 25 °C
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Vapor Density

5.8 (AIR= 1)
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Vapor Pressure

1.9 MM HG AT 100 °C
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Color/Form

NEEDLES FROM WATER, RHOMBIC NEEDLES OR PRISMS FROM ALCOHOL, WHITE TO CREAM CRYSTALLINE POWDER, COLORLESS POWDER, Colorless crystals

CAS No.

520-45-6, 16807-48-0
Record name 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione
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Record name Dehydroacetic acid [ISO]
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Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-
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Melting Point

109-111 °C (SUBLIMES)
Record name DEHYDROACETIC ACID
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Foundational & Exploratory

Dehydroacetic Acid: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroacetic acid (DHA), a pyrone derivative, is a versatile organic compound with significant applications across various industries, including cosmetics, food preservation, and pharmaceuticals. Its efficacy as a fungicide and bactericide has made it a subject of interest for researchers and formulation scientists.[1][2] This technical guide provides an in-depth exploration of the chemical properties and structural features of this compound, offering valuable data and methodologies for professionals in research and development.

Chemical Structure and Tautomerism

This compound, with the IUPAC name 3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one, exists in a tautomeric equilibrium between its keto and enol forms.[3][4][5] This dynamic equilibrium is crucial to its chemical reactivity and biological activity.

The predominant tautomers are the 4-hydroxy enol form and the 2-hydroxy enol form. The equilibrium between these forms is influenced by factors such as the solvent and pH.

QualityControlWorkflow cluster_raw_materials Raw Material Stage cluster_production Production Stage cluster_finished_product Finished Product Stage raw_material_receipt Receipt of Raw Materials (including this compound) raw_material_qc Quality Control Testing (Identity, Purity, etc.) raw_material_receipt->raw_material_qc raw_material_release Release for Production raw_material_qc->raw_material_release compounding Compounding of Cosmetic Product raw_material_release->compounding in_process_qc In-Process Quality Control (pH, Viscosity, etc.) compounding->in_process_qc finished_product_sampling Sampling of Finished Product in_process_qc->finished_product_sampling finished_product_qc Finished Product Testing (Appearance, Odor, Microbial Limits, This compound Assay) finished_product_sampling->finished_product_qc stability_testing Stability Testing finished_product_qc->stability_testing final_release Final Product Release finished_product_qc->final_release

References

An In-depth Technical Guide to the Synthesis of Dehydroacetic Acid from Acetic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroacetic acid (DHA), a pyrone derivative with a wide range of applications as a preservative, plasticizer, and synthetic intermediate, is accessible through various synthetic routes. This technical guide focuses on the synthesis of this compound from the self-condensation of acetic anhydride. It provides a comprehensive overview of the reaction, including detailed experimental protocols, a proposed reaction mechanism, and a comparative analysis of catalytic conditions. This document is intended to serve as a practical resource for laboratory-scale synthesis and process optimization.

Introduction

This compound (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a versatile organic compound with significant industrial applications. Its synthesis from readily available precursors is a topic of ongoing interest in organic and industrial chemistry. The self-condensation of acetic anhydride presents a direct and atom-economical route to this valuable compound. The reaction proceeds via a condensation-cyclization pathway, typically under thermal conditions and in the presence of a catalyst.[1] This guide will explore the key parameters of this synthesis, providing detailed methodologies and quantitative data to aid in its successful implementation.

Reaction Overview and Mechanism

The synthesis of this compound from acetic anhydride involves the dimerization of two molecules of acetic anhydride to form a linear intermediate, which subsequently undergoes an intramolecular cyclization to yield the final pyranone structure.[1] The overall transformation can be catalyzed by both acids and bases.

Proposed Reaction Pathway

The reaction is believed to proceed through an initial condensation of two acetic anhydride molecules, forming an acetoacetyl intermediate, which then cyclizes. A plausible stepwise mechanism is outlined below.

G cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Final Product A Acetic Anhydride (x2) B Acetoacetic Anhydride (Intermediate) A->B Condensation C Triacetic Acid Lactone (Cyclized Intermediate) B->C Intramolecular Cyclization D This compound C->D Rearrangement

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

While a definitive, high-yield, and detailed protocol for the direct synthesis of this compound from acetic anhydride is not as commonly cited as other methods (e.g., from ethyl acetoacetate), the following represents a generalized procedure based on available literature.

General Procedure for Catalytic Synthesis

Materials:

  • Acetic Anhydride (reagent grade)

  • Catalyst (e.g., concentrated Sulfuric Acid or Pyridine)

  • Ethanol or other suitable solvent for recrystallization

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a thermometer

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, place the acetic anhydride.

  • Catalyst Addition: Carefully add the chosen catalyst to the acetic anhydride while stirring.

  • Heating: Heat the reaction mixture to a temperature between 120°C and 150°C.[1]

  • Reaction Monitoring: Maintain the temperature and continue stirring for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The crude this compound may precipitate out of the solution. If not, the excess acetic anhydride can be carefully removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield white to pale yellow crystals of this compound.[1]

Quantitative Data and Catalyst Comparison

Precise, side-by-side comparative data for various catalysts in the direct synthesis from acetic anhydride is scarce in the literature. However, based on general principles and related reactions, a qualitative comparison can be made.

Catalyst TypeCatalyst ExampleTypical ConditionsReported Yield (General)Notes
Acidic Sulfuric Acid120-150°CModerateCan lead to side reactions and charring if not controlled.
Basic Sodium Acetate120-150°CModerateGenerally provides cleaner reactions than strong acids.
Basic (Organic) PyridineRefluxVariableOften used in acylation reactions; acts as both a catalyst and a base.

Note: Yields are highly dependent on specific reaction conditions and are generalized from various sources.

For comparison, a well-documented synthesis of this compound from ethyl acetoacetate using sodium bicarbonate as a catalyst reports a yield of 53%.[2] This alternative starting material undergoes a similar condensation-cyclization process.

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

G A Mix Acetic Anhydride and Catalyst B Heat Reaction Mixture (120-150°C) A->B C Cool to Room Temperature B->C D Isolate Crude Product (Filtration or Evaporation) C->D E Recrystallize from Ethanol/Water D->E F Dry Purified This compound E->F

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Heating: Use a heating mantle or oil bath with proper temperature control to avoid overheating and potential decomposition.

Conclusion

The synthesis of this compound from acetic anhydride is a feasible process that leverages a classic condensation-cyclization strategy. While detailed, high-yield protocols directly from acetic anhydride are less common in peer-reviewed literature compared to syntheses from other precursors, the general methodology is well-established. Careful control of reaction temperature and appropriate selection of a catalyst are crucial for optimizing the yield and purity of the final product. This guide provides a foundational understanding and a practical starting point for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Dehydroacetic Acid and Its Derivatives: A Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, has emerged as a privileged scaffold in organic synthesis due to its multiple reactive sites. This versatile starting material provides a gateway to a vast array of heterocyclic compounds with significant biological activities. This technical guide offers a comprehensive overview of the synthetic utility of DHA and its derivatives, focusing on the preparation of novel molecules with potential applications in medicinal chemistry and drug development.

Synthesis of Key Intermediates: this compound Chalcones

Chalcones derived from this compound are crucial intermediates in the synthesis of various heterocyclic systems. The Knoevenagel condensation of DHA with aromatic aldehydes is a common and efficient method for their preparation.

Experimental Protocol: Synthesis of 3-cinnamoyl-4-hydroxy-6-methyl-2-oxo-2H-pyrans (DHA-Chalcones)

A mixture of this compound (0.01 mol), an appropriate aromatic aldehyde (0.01 mol), and a catalytic amount of piperidine (10 drops) in a suitable solvent such as chloroform (20 mL) is refluxed for 8–10 hours.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent like ethanol to afford the pure chalcone derivative.[1]

Quantitative Data for Chalcone Synthesis
EntryAldehydeCatalystSolventReaction Time (h)Yield (%)Reference
1BenzaldehydePiperidineChloroform8-1085[1]
24-ChlorobenzaldehydePiperidineChloroform8-1090[1]
34-MethoxybenzaldehydePiperidineChloroform8-1088[1]
44-NitrobenzaldehydePiperidineChloroform8-1092[1]

Synthesis of Pyridine-Containing Heterocycles

The chalcone derivatives of DHA are excellent precursors for the synthesis of highly substituted pyridine scaffolds, which are of great interest in medicinal chemistry due to their diverse biological activities. The Kröhnke pyridine synthesis is a notable method for this transformation.

Experimental Protocol: Synthesis of Pyridine-Pyrazole Conjugates

The synthesis of these hybrid molecules involves a multi-step process. First, formyl-substituted pyrazoles are prepared. Then, a Claisen-Schmidt condensation between this compound and the formyl-substituted pyrazole is carried out to yield the chalcone intermediate. Finally, the target pyridine derivatives are obtained by reacting the chalcone intermediate with malononitrile and ammonium acetate in ethanol under reflux conditions for 4–5 hours.[1]

Quantitative Data for Pyridine-Pyrazole Conjugate Synthesis
EntryChalcone IntermediateReagentsSolventReaction Time (h)Yield (%)Reference
1DHA-formyl-phenylpyrazole chalconeMalononitrile, Ammonium acetateEthanol4-578[1]
2DHA-formyl-(4-chlorophenyl)pyrazole chalconeMalononitrile, Ammonium acetateEthanol4-582[1]
3DHA-formyl-(4-methoxyphenyl)pyrazole chalconeMalononitrile, Ammonium acetateEthanol4-580[1]

Synthesis of Enamine Derivatives

The acetyl group of this compound is a key functional handle for the synthesis of enamine derivatives. These compounds have shown promising antibacterial activities.

Experimental Protocol: Synthesis of Enamine Derivatives of this compound

This compound (1.19 mmol) is dissolved in a suitable solvent, and the appropriate amine (1.19 mmol) is added. The reaction mixture is then stirred under specific conditions (e.g., reflux, specific temperature) for a designated period. The formation of the enamine derivative can be monitored by TLC. After completion, the product is isolated and purified, often by recrystallization.

Quantitative Data for Enamine Derivative Synthesis
EntryAmineSolventReaction ConditionsYield (%)Reference
1Methylamine-Neat, rt, 24h75
2Aniline-Neat, 60 °C, 24h80
3Benzylamine-Neat, rt, 24h70

Visualizing Synthetic and Biological Pathways

Generalized Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation DHA This compound Intermediate Chalcone or other Intermediate DHA->Intermediate Reaction 1 Derivative Final Heterocyclic Derivative Intermediate->Derivative Reaction 2 Purification Purification (Recrystallization, Chromatography) Derivative->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Screening Biological Screening (Antimicrobial, Anticancer) Spectroscopy->Screening Purification->Spectroscopy SAR Structure-Activity Relationship (SAR) Screening->SAR

A generalized workflow for the synthesis and evaluation of DHA derivatives.
Representative Reaction Scheme: Kröhnke Pyridine Synthesis

This diagram illustrates the key steps in the Kröhnke synthesis of 2,4,6-trisubstituted pyridines from DHA-derived chalcones.

krohnke_synthesis Chalcone DHA-Chalcone (α,β-unsaturated ketone) MichaelAdduct 1,5-Dicarbonyl Intermediate Chalcone->MichaelAdduct PyridiniumYlide α-Pyridinium Methyl Ketone Salt PyridiniumYlide->MichaelAdduct + NH4OAc Cyclization Cyclization & Dehydration MichaelAdduct->Cyclization Pyridine Substituted Pyridine Cyclization->Pyridine

Key steps of the Kröhnke pyridine synthesis.
Signaling Pathway: Inhibition of Wnt/β-catenin Signaling by DHA Derivatives

Several studies suggest that heterocyclic compounds derived from natural products can inhibit the Wnt/β-catenin signaling pathway, a critical pathway in cancer development.[2][3] The following diagram illustrates the canonical Wnt pathway and potential points of inhibition by DHA derivatives.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->DestructionComplex inhibition betaCatenin β-catenin DestructionComplex->betaCatenin phosphorylation (degradation) Proteasome Proteasome betaCatenin->Proteasome betaCateninNuc β-catenin betaCatenin->betaCateninNuc translocation TCF_LEF TCF/LEF betaCateninNuc->TCF_LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activation Inhibitor DHA Derivative (Potential Inhibitor) Inhibitor->DestructionComplex stabilization? Inhibitor->betaCateninNuc inhibition of translocation?

Canonical Wnt/β-catenin signaling pathway and potential inhibition by DHA derivatives.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in organic and medicinal chemistry. The straightforward synthesis of key intermediates like chalcones opens up a plethora of possibilities for the construction of complex heterocyclic frameworks. The demonstrated biological activities of these derivatives, particularly in the realms of antimicrobial and anticancer research, underscore their potential for the development of new therapeutic agents. The ability of some of these compounds to modulate critical signaling pathways, such as the Wnt/β-catenin pathway, further highlights the importance of continued research in this area. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound for the discovery of novel bioactive molecules.

References

CAS number and molecular weight of Dehydroacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Dehydroacetic acid (DHA) is a pyrone derivative with a wide range of applications, primarily recognized for its efficacy as a preservative. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, analytical methods, and its applications, particularly for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound (CAS Number: 520-45-6) is an organic compound with the molecular formula C₈H₈O₄.[1][2] Its molecular weight is approximately 168.15 g/mol .[1][3][4] This compound typically appears as an odorless, colorless to white or cream-colored crystalline powder.[2][3][4] It is characterized by its weak acidity and is almost insoluble in water, though it shows moderate solubility in many organic solvents.[1][2][4] The sodium salt of this compound, sodium dehydroacetate, is often used in applications requiring greater water solubility.[4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
CAS Number 520-45-6[1][2][3][4]
Molecular Formula C₈H₈O₄[1][3][4]
Molecular Weight 168.15 g/mol [1][3][4]
Appearance White to cream-colored crystalline powder[2][3][4]
Melting Point 109-113 °C[2][3]
Boiling Point 270 °C[3][4]
Solubility in Water < 0.1 g / 100 mL (25 °C)[2][3]
pH (saturated solution) 4[2]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the base-catalyzed dimerization of diketene.[1][4] For laboratory-scale synthesis, a common and efficient method involves the self-condensation of ethyl acetoacetate in the presence of a mild base like sodium bicarbonate.

Experimental Protocol: Synthesis from Ethyl Acetoacetate

This protocol outlines a method for the synthesis of this compound by refluxing ethyl acetoacetate.

Materials:

  • Freshly vacuum-distilled ethyl acetoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Toluene

  • Ethanol (for recrystallization)

  • 5N Sodium hydroxide solution

  • Dilute sulfuric acid

  • Animal charcoal

  • Heating mantle, reflux condenser, distillation apparatus, flasks, and other standard laboratory glassware

Procedure:

  • Place 100 g (0.78 mole) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate into a 250-mL flask.

  • Heat the mixture to boil the toluene gently, maintaining the reflux until the temperature of the liquid in the flask reaches 200–210 °C. This process typically takes 7–8 hours.

  • During this period, a distillate consisting mainly of ethanol (approximately 27 g) will be collected. The reaction mixture will turn dark brown.

  • While still hot, transfer the reaction mixture to a 200-mL distilling flask and distill under reduced pressure.

  • Collect the fraction boiling up to 140 °C at 12 mm Hg. This fraction is the crude this compound, which will solidify upon cooling.

  • For purification, the crude product can be recrystallized from ethanol to yield a purer product with a melting point of 108 °C.

Alternatively, for purification, the solidified residue can be boiled with 5N sodium hydroxide solution and animal charcoal, then filtered while hot. The sodium salt of this compound will crystallize from the filtrate. Acidification of the salt solution with dilute sulfuric acid will precipitate the purified this compound.

G Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_distillation Isolation cluster_purification Purification A Ethyl Acetoacetate + NaHCO₃ B Reflux at 200-210°C for 7-8 hours A->B Heat C Collect Ethanol Distillate B->C D Vacuum Distill Residue (up to 140°C at 12 mm Hg) B->D E Crude this compound (Solidifies on cooling) D->E F Recrystallize from Ethanol E->F G Pure this compound F->G

Caption: A diagram illustrating the synthesis workflow of this compound.

Analytical Methodologies

Several analytical techniques are employed for the determination and quality control of this compound. These include titrimetric assays for purity and chromatographic methods for quantification in various matrices.

Experimental Protocol: Titrimetric Assay for Purity

This method is suitable for determining the purity of a this compound sample.

Materials:

  • This compound sample (approx. 500 mg)

  • Neutralized alcohol (75 mL)

  • 0.1 N Sodium hydroxide (NaOH) volumetric standard solution

  • Phenolphthalein indicator solution

  • 250-mL conical flask, burette, and stand

Procedure:

  • Accurately weigh approximately 500 mg of the this compound sample and transfer it to a 250-mL conical flask.

  • Dissolve the sample in 75 mL of neutralized alcohol.

  • Add a few drops of phenolphthalein indicator solution.

  • Titrate the solution with 0.1 N sodium hydroxide from a burette until a pink endpoint is reached that persists for at least 30 seconds.

  • Perform a blank titration using 75 mL of neutralized alcohol without the sample.

  • Calculate the percentage of this compound in the sample using the appropriate formula, accounting for the volumes consumed by the sample and the blank, the normality of the titrant, and the equivalency factor for this compound (168.2 mg/mEq).

Experimental Protocol: HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a sensitive and selective method for the simultaneous determination of this compound and other preservatives in products like cosmetics.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: TSK gel ODS-80TM (5 µm, 150 x 4.6 mm I.D.) or equivalent reversed-phase C18 column.

  • Mobile Phase: A mixture of water and methanol (65:35, v/v) containing 2.5 mM tetra-n-butylammonium (TBA) hydroxide, with the pH adjusted to 7.0 using phosphoric acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 235 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation (for cosmetic products):

  • Accurately weigh a portion of the cosmetic sample.

  • Perform a solid-phase extraction (SPE) using a Bond-Elut SI cartridge or equivalent to clean up the sample.

  • Elute the acidic preservatives, including this compound, from the SPE cartridge with methanol.

  • The resulting eluate is then ready for injection into the HPLC system.

G Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Cosmetic Sample B Solid-Phase Extraction (SPE) with Bond-Elut SI Cartridge A->B C Elution with Methanol B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection at 235 nm E->F G Generate Chromatogram F->G H Quantify DHA based on Peak Area and Calibration Curve G->H

Caption: A diagram showing the workflow for analyzing this compound via HPLC.

Applications in Research and Drug Development

This compound serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents.[1] Its derivatives have been investigated for a variety of biological activities.

Key Application Areas:

  • Antimicrobial and Antifungal Agents: DHA and its metal complexes have demonstrated significant antimicrobial and antifungal properties.[1] For example, copper(II) complexes of DHA derivatives have shown high potency against Escherichia coli and Aspergillus niger.[1]

  • Anticancer Research: Derivatives of this compound are being explored for their potential as anticancer agents, with some compounds showing effective inhibition of cancer cell lines.[1]

  • Enzyme Inhibition: It has been used as an antienzyme in toothpastes.[4]

  • Precursor for Heterocyclic Compounds: DHA is a precursor for the synthesis of other compounds, such as dimethyl-4-pyridones.[4]

  • Drug Development Scaffold: Due to its chemical reactivity and chelating ability, DHA is an important building block in the synthesis of more complex, biologically active molecules and metal complexes for potential therapeutic use.[5]

G Applications of this compound cluster_core Core Properties cluster_apps Research & Development Applications A This compound (DHA) B Antimicrobial Activity A->B C Chemical Reactivity (Nucleophilic/Electrophilic Centers) A->C D Chelating Ability A->D E Preservative in Cosmetics & Pharmaceuticals B->E F Scaffold for Novel Anticancer Agents C->F H Precursor for other Biologically Active Heterocycles C->H G Synthesis of Novel Antimicrobial/Antifungal Drugs D->G

Caption: A diagram illustrating the relationship between DHA's properties and its applications.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its ability to inhibit the growth of microorganisms, including bacteria and fungi.[2][4] This antimicrobial action is influenced by pH, with greater activity observed in more acidic conditions. While the precise molecular mechanism is not fully elucidated in the provided search results, its function as a preservative is to prevent the proliferation of microbes in aqueous formulations, thereby preventing spoilage.[6] The structure-activity relationship (SAR) studies of DHA derivatives indicate that complexation with metal ions can significantly enhance their antimicrobial efficacy.[1] In the context of drug development, its derivatives are being designed to interact with various biological targets, including enzymes.[5]

References

Dehydroacetic Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility and stability of dehydroacetic acid (DHA) in various solvents and under different environmental conditions. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their formulations.

Introduction to this compound

This compound (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) is a pyrone derivative widely used as a preservative in cosmetics, food, and pharmaceutical products due to its broad-spectrum antimicrobial activity against fungi, yeasts, and bacteria.[1] It presents as an odorless, colorless to white crystalline powder.[2] Understanding its solubility and stability is crucial for formulation development, ensuring product efficacy, safety, and shelf-life.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective incorporation into various formulations. It is generally characterized as being almost insoluble to moderately soluble in water, while exhibiting moderate solubility in most organic solvents.[2] The sodium salt of this compound, sodium dehydroacetate, is often used in aqueous formulations due to its significantly higher water solubility.[2]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents. It is important to note that there are some discrepancies in the reported values, particularly for water, which may be attributed to differences in experimental conditions and analytical methods.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolubility ( g/100 g)Solubility (g/L)Reference
Water< 0.1< 1[3]
Water-0.5[3]
Acetone22-[3]
Benzene18-[3]
Ethanol3-[3]
Propylene Glycol1.5-[3]
Glycol1.7-[3]
Olive Oil< 1.6-[3]
Glycerin< 0.1-[3]

Note: A recent publication from 2024, "Solubility determination, model evaluation, molecular simulation and thermodynamic analysis of this compound in thirteen pure solvents," suggests the availability of more extensive solubility data, though the full data set was not accessible at the time of this writing.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (analytical grade)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Conical flasks with stoppers

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated titration method

Procedure:

  • Add an excess amount of this compound to a conical flask containing a known volume of the solvent.

  • Stopper the flask securely and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method or titration.

  • Calculate the solubility of this compound in the solvent, expressed in g/L or other appropriate units.

Stability of this compound

This compound is generally considered stable under normal storage conditions and over a broad pH range, typically between pH 2 and 7, with optimal efficacy below pH 5.5. It is also reported to be stable to heat. However, it is susceptible to degradation under certain conditions.

Factors Affecting Stability
  • pH: While stable over a wide pH range, extreme pH conditions can affect its stability.

  • Temperature: this compound is thermostable, but prolonged exposure to high temperatures, especially in the presence of moisture, can lead to volatilization.[3]

  • Light: Exposure to UV-visible light can cause photodegradation, leading to the formation of by-products.

  • Oxidizing and Reducing Agents: this compound is incompatible with strong oxidizing agents, bases, and reducing agents.[3]

  • Interactions with Other Ingredients: The sodium salt of this compound can form insoluble salts in the presence of certain metal ions, such as magnesium. It can also interact with other preservatives like those that release formaldehyde.

Experimental Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical study involves subjecting the this compound to various stress conditions.

Materials:

  • This compound (analytical grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • HPLC system with a UV/PDA detector

  • LC-MS or GC-MS for identification of degradation products

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a specified temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature for a set time.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 80-100 °C) for a specified duration. Also, heat a solution of this compound.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples at appropriate time intervals using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Identification of Degradants: If significant degradation is observed, use techniques like LC-MS or GC-MS to identify the structure of the degradation products.

  • Kinetic Analysis: Determine the degradation rate constants and half-life of this compound under each stress condition by plotting the concentration of this compound versus time.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add excess DHA to solvent B Equilibrate in shaking incubator A->B C Settle suspension B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify DHA (HPLC/Titration) E->F G Calculate solubility F->G G cluster_factors Stress Factors DHA This compound (Stable) Degradation Degradation Products DHA->Degradation leads to pH Extreme pH pH->Degradation Temp High Temperature Temp->Degradation Light UV/Visible Light Light->Degradation Ox Oxidizing Agents Ox->Degradation Red Reducing Agents Red->Degradation Metal Metal Ions Metal->Degradation Form Formaldehyde Releasers Form->Degradation

References

Biological Activities of Dehydroacetic Acid Metal Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroacetic acid (DHA), a pyrone derivative, has garnered significant attention in medicinal chemistry due to its versatile coordination capabilities and the diverse biological activities exhibited by its metal complexes. This technical guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the biological activities of metal complexes derived from this compound and its Schiff base derivatives. The enhanced biological potency of these complexes compared to the free ligands underscores their potential as therapeutic agents. This document details their antimicrobial and anticancer properties, supported by quantitative data, experimental methodologies, and mechanistic insights.

Synthesis of this compound Schiff Base Metal Complexes

The general synthetic route involves a two-step process: the formation of a Schiff base ligand followed by complexation with a metal salt.

Experimental Protocol: Synthesis of Schiff Base Ligand
  • Reaction Setup: An equimolar solution of this compound and a primary amine (e.g., an aromatic or aliphatic amine) is prepared in a suitable solvent, typically absolute ethanol.

  • Condensation: The mixture is refluxed for a period of 3 to 5 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the Schiff base. The solid product is collected by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure Schiff base ligand.[1][2]

Experimental Protocol: Synthesis of Metal Complex
  • Ligand Dissolution: The synthesized Schiff base ligand (0.01 mol) is dissolved in a hot methanolic solution (25 mL).

  • Metal Salt Addition: A methanolic solution (25 mL) of the desired metal chloride or acetate (0.01 mol) is added dropwise to the hot ligand solution with constant stirring.[2]

  • pH Adjustment and Reflux: The pH of the reaction mixture is adjusted to approximately 7.5-8.5 by the addition of alcoholic ammonia. The mixture is then refluxed for about 3 hours.[2]

  • Isolation and Purification: The resulting colored precipitate of the metal complex is filtered in a hot state, washed sequentially with hot methanol and petroleum ether, and finally dried in a vacuum desiccator over anhydrous calcium chloride.[2]

Synthesis_Workflow cluster_ligand Schiff Base Synthesis cluster_complex Metal Complexation DHA This compound Reflux1 Reflux (3-5h) DHA->Reflux1 Amine Primary Amine Amine->Reflux1 Solvent1 Ethanol Solvent1->Reflux1 Ligand Schiff Base Ligand Reflux1->Ligand Ligand_sol Ligand in Methanol Ligand->Ligand_sol Reflux2 Reflux (3h) + pH adjustment Ligand_sol->Reflux2 MetalSalt Metal Salt in Methanol MetalSalt->Reflux2 Solvent2 Methanol Solvent2->Ligand_sol Solvent2->MetalSalt Complex DHA Metal Complex Reflux2->Complex

Figure 1: General workflow for the synthesis of DHA Schiff base metal complexes.

Antimicrobial Activities

Metal complexes of this compound often exhibit significantly enhanced antimicrobial activity compared to the parent DHA molecule or the corresponding Schiff base ligands. This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms.[2]

Quantitative Data

The antimicrobial efficacy is typically evaluated by measuring the zone of inhibition in disc diffusion assays and determining the Minimum Inhibitory Concentration (MIC).

Complex/LigandOrganismZone of Inhibition (mm)ConcentrationReference
Zn(II)-L1Staphylococcus aureus13500 ppm[2]
Zn(II)-L1Staphylococcus aureus171000 ppm[2]
Zn(II)-L1Escherichia coli12500 ppm[2]
Zn(II)-L1Escherichia coli161000 ppm[2]
Zn(II)-L2Staphylococcus aureus14500 ppm[2]
Zn(II)-L2Staphylococcus aureus181000 ppm[2]
Zn(II)-L2Escherichia coli13500 ppm[2]
Zn(II)-L2Escherichia coli171000 ppm[2]
Ligand L1Staphylococcus aureus101000 ppm[2]
Ligand L1Escherichia coli91000 ppm[2]
Ligand L2Staphylococcus aureus111000 ppm[2]
Ligand L2Escherichia coli101000 ppm[2]

L1 and L2 represent different Schiff base ligands derived from DHA.

Complex/LigandOrganismMIC (µg/mL)Reference
Enamine derivative 4bE. coli-[3]
Enamine derivative 4dS. aureus-[3]
Quercetin-Ga(III) complexVarious bacteria≤ 250[4]
Cu(II)-H2bbppd complexVarious bacteria≤ 250[4]

Note: Specific MIC values for DHA complexes were not consistently available in the reviewed literature, hence related compounds are presented for context.

Experimental Protocol: Disc Diffusion Method
  • Media Preparation: A suitable nutrient agar medium is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the solidified agar.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial_Screening Start Start PrepAgar Prepare and Pour Nutrient Agar Plates Start->PrepAgar Inoculate Inoculate Agar Surface with Microbial Lawn PrepAgar->Inoculate PlaceDiscs Place Discs on Inoculated Agar Inoculate->PlaceDiscs Impregnate Impregnate Sterile Discs with Test Compound Impregnate->PlaceDiscs Incubate Incubate Plates (e.g., 37°C, 24h) PlaceDiscs->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure End End Measure->End

Figure 2: Workflow for the disc diffusion antimicrobial susceptibility test.

Anticancer Activities

A significant area of research for DHA metal complexes is their potential as anticancer agents. Many of these complexes have demonstrated potent cytotoxic activity against various human cancer cell lines, often with greater efficacy than the parent ligands or even established chemotherapeutic drugs like cisplatin.[1]

Quantitative Data

The anticancer activity is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

ComplexCell LineIC₅₀ (µM)Reference
Organotin(IV) Complex 1aMCF-70.043 ± 0.001[1]
Organotin(IV) Complex 1aMDA-MB-2310.031 ± 0.002[1]
Organotin(IV) Complex 2aMCF-70.052 ± 0.002[1]
Organotin(IV) Complex 2aMDA-MB-2310.029 ± 0.001[1]
Cisplatin (Control)MCF-70.081 ± 0.005[1]
Cisplatin (Control)MDA-MB-2310.076 ± 0.003[1]
Quercetin-Cu(II) Complex 50MCF-7low micromolar[5]
Quercetin-Cu(II) Complex 50MDA-MB-231low micromolar[5]
Experimental Protocol: MTT Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.

Mechanisms of Biological Activity

The enhanced biological activity of DHA metal complexes is a result of their interaction with key cellular components and pathways. The primary mechanisms of action identified are DNA cleavage and the induction of apoptosis.

DNA Cleavage

Many transition metal complexes can interact with and cleave DNA, which is a primary target for anticancer drugs. This cleavage can occur through two main pathways:

  • Oxidative Cleavage: In the presence of a reducing agent (like H₂O₂) or through photoreactivation, the metal center can generate reactive oxygen species (ROS) such as hydroxyl radicals. These highly reactive species can abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission.

  • Hydrolytic Cleavage: The metal ion can act as a Lewis acid, coordinating to the phosphodiester linkage of DNA and facilitating its hydrolytic cleavage. This mechanism mimics the action of natural metallonucleases.

DNA_Cleavage cluster_oxidative Oxidative Pathway cluster_hydrolytic Hydrolytic Pathway Complex DHA Metal Complex ROS Generation of Reactive Oxygen Species (ROS) Complex->ROS Lewis_Acid Metal Ion acts as Lewis Acid Complex->Lewis_Acid H_Abstraction Hydrogen Abstraction from Deoxyribose Sugar ROS->H_Abstraction Oxidative_Cleavage DNA Strand Scission H_Abstraction->Oxidative_Cleavage Coordination Coordination to Phosphodiester Backbone Lewis_Acid->Coordination Hydrolytic_Cleavage Hydrolytic Cleavage of Phosphodiester Bond Coordination->Hydrolytic_Cleavage

Figure 3: Proposed mechanisms of DNA cleavage by DHA metal complexes.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. DHA metal complexes have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

  • Intrinsic Pathway: The complex can induce mitochondrial stress, leading to the generation of ROS. This disrupts the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, causing mitochondrial outer membrane permeabilization (MOMP).[6][7] This releases cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[8][9]

  • Extrinsic Pathway: While less detailed in the context of DHA complexes, this pathway generally involves the binding of the complex (or its downstream effects) to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.

The convergence point of these pathways is the activation of executioner caspases like caspase-3 and caspase-7, which are responsible for the morphological and biochemical hallmarks of apoptosis.[5][10]

Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway Complex DHA Metal Complex ROS ROS Generation Complex->ROS DeathReceptor Death Receptors Complex->DeathReceptor Potential Interaction Mitochondria Mitochondria Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) ROS->Bcl2 MOMP MOMP Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome (Apaf-1, Cyt c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Casp8 Caspase-8 (Initiator) DeathReceptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 4: Signaling pathways for apoptosis induced by DHA metal complexes.

Conclusion

Metal complexes of this compound and its derivatives represent a promising class of compounds with significant biological potential. Their enhanced antimicrobial and anticancer activities, often surpassing those of the uncomplexed ligands, make them attractive candidates for further drug development. The primary mechanisms of action appear to involve interaction with DNA and the induction of apoptotic cell death through caspase-dependent pathways. This guide provides a foundational understanding for researchers and professionals in the field, summarizing key data and methodologies to facilitate further investigation into these versatile and potent molecules. Future research should focus on elucidating more detailed mechanistic pathways, conducting in vivo studies, and optimizing the structures of these complexes to improve their therapeutic index.

References

An In-depth Technical Guide to the Antifungal and Antibacterial Spectrum of Dehydroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroacetic acid (DHA), a pyrone derivative, is a widely utilized antimicrobial agent in the food, cosmetic, and pharmaceutical industries. Its broad-spectrum efficacy against a variety of microorganisms, coupled with a favorable safety profile at low concentrations, makes it a subject of ongoing interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the antifungal and antibacterial spectrum of DHA, presenting quantitative data on its inhibitory and cidal concentrations against various microorganisms. Detailed experimental protocols for assessing its antimicrobial activity are provided, along with a visualization of its proposed mechanism of action. This document aims to serve as a valuable resource for scientists engaged in the research and development of novel antimicrobial agents and formulations.

Introduction

This compound (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is a synthetic organic compound known for its potent antimicrobial properties.[1] It is effective against a broad range of bacteria and fungi, including yeasts and molds.[1][2] Its utility as a preservative is well-established, preventing the growth of spoilage microorganisms and extending the shelf life of various products.[1] The increasing demand for effective and safe antimicrobial agents has spurred further investigation into the precise spectrum of DHA's activity and its mechanisms of action. Understanding these aspects is crucial for optimizing its current applications and exploring new therapeutic and industrial uses.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of both bacteria and fungi. The following tables summarize the available quantitative data on its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) against various microorganisms.

Antibacterial Spectrum

DHA has demonstrated activity against both Gram-positive and Gram-negative bacteria.

BacteriumStrainMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliATCC 259224201690[3]
Staphylococcus aureusATCC 65388401690[3]

Table 1: Antibacterial Activity of this compound

Antifungal Spectrum

DHA is particularly effective against a wide range of fungi, including yeasts and molds.

FungusStrainMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus flavusATCC 269490.5-
Geotrichum citri-aurantiiN/A--

Table 2: Antifungal Activity of this compound (Note: Quantitative data for a broad range of fungi is limited in publicly available literature. The provided data for A. flavus is from a study on solid substrate and may not be directly comparable to broth microdilution results. The study on G. citri-aurantii focused on the mechanism of action of sodium dehydroacetate and did not provide MIC/MFC values.)

Mechanism of Action

The precise molecular mechanisms underlying the antimicrobial activity of this compound are still under investigation. However, current research points to a multi-targeted approach involving the disruption of cellular integrity and the inhibition of essential enzymatic processes.

Disruption of Cell Membrane Integrity

One of the primary proposed mechanisms of DHA is the disruption of the microbial cell membrane. This is thought to occur through the interaction of DHA with the phospholipid bilayer, leading to increased membrane permeability. This disruption can result in the leakage of essential intracellular components, such as ions, metabolites, and macromolecules, ultimately leading to cell death. A study on the closely related sodium dehydroacetate against Geotrichum citri-aurantii demonstrated a visible alteration in membrane permeability, leading to a loss of cytoplasm and plasmolysis. This study also observed a decrease in intracellular ATP content and an increase in Na+/K+-ATPase activity, suggesting a disturbance in energy metabolism and ion homeostasis as a consequence of membrane disruption.

Inhibition of Key Enzymes

This compound is also believed to exert its antimicrobial effects by inhibiting the activity of essential microbial enzymes. While specific enzyme targets are not yet fully elucidated, it is hypothesized that DHA may interfere with enzymes involved in critical metabolic pathways, such as those responsible for DNA and RNA synthesis. By binding to the active sites or allosteric sites of these enzymes, DHA could disrupt their function, leading to the cessation of vital cellular processes and ultimately inhibiting microbial growth.

Proposed Interference with Quorum Sensing

A more recent hypothesis suggests that as an α-pyrone, this compound may interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). QS systems regulate a variety of processes in bacteria, including biofilm formation and the expression of virulence factors. It is proposed that DHA may act as an antagonist to the signaling molecules (autoinducers) involved in QS, thereby disrupting these coordinated bacterial behaviors. This interference could make bacteria more susceptible to other antimicrobial agents and the host immune system. Further research is needed to validate this proposed mechanism and identify the specific components of the QS pathways that are affected by DHA.

Experimental Protocols

The following sections provide detailed methodologies for determining the antimicrobial activity of this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for DHA.

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or Ethanol (absolute)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or absolute ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL). DHA is sparingly soluble in water but soluble in organic solvents.

  • Vortex the tube until the DHA is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C until use.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Prepared this compound stock solution

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Dispense 50 µL of the appropriate sterile broth medium into all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. The eleventh well will serve as a growth control (no DHA), and the twelfth well will be a sterility control (no inoculum).

  • Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast).

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast in each well.

  • Add 50 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of DHA in which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This method determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette and tips

  • Cell spreader

Procedure:

  • Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Spot-plate or spread the aliquot onto a fresh, appropriately labeled agar plate.

  • Incubate the agar plates under the same conditions as the MIC plates.

  • After incubation, observe the plates for colony growth.

  • The MBC or MFC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc_mfc MBC/MFC Determination prep_dha Prepare DHA Stock Solution serial_dilution Perform 2-fold Serial Dilutions of DHA in 96-well plate prep_dha->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate wells with diluted microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_no_growth Plate aliquots from wells with no growth onto agar plates read_mic->plate_no_growth incubate_mbc Incubate Agar Plates plate_no_growth->incubate_mbc read_mbc Read MBC/MFC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC/MFC determination.

Proposed Mechanism of Action of this compound

Caption: Proposed multi-target mechanism of this compound.

Conclusion

This compound remains a significant antimicrobial agent with a broad spectrum of activity against bacteria and fungi. While its efficacy is well-documented, this guide highlights the need for more comprehensive quantitative data across a wider range of microorganisms to fully delineate its antimicrobial profile. The provided experimental protocols offer a standardized approach for researchers to evaluate the activity of DHA and its derivatives. Furthermore, the proposed mechanisms of action, including cell membrane disruption, enzyme inhibition, and potential interference with quorum sensing, provide a foundation for future research into its precise molecular targets. A deeper understanding of these mechanisms will be instrumental in the development of new and improved antimicrobial strategies for various applications in the pharmaceutical, cosmetic, and food industries.

References

Dehydroacetic Acid as a Precursor for Pyridone Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of dehydroacetic acid (DHA) as a starting material for the synthesis of substituted 4-pyridones. While this compound is not a direct precursor to dimethyl-4-pyridones, it serves as a readily available and versatile platform for the synthesis of key monomethylated pyridone intermediates, which are valuable scaffolds in medicinal chemistry and materials science. This document details the primary synthetic pathway from DHA to 4-hydroxy-6-methyl-2-pyridone, including a thorough experimental protocol and quantitative data. Furthermore, it explores alternative synthetic routes to achieve various dimethyl-4-pyridone isomers.

Synthesis of 4-Hydroxy-6-methyl-2-pyridone from this compound

The conversion of this compound to a pyridone derivative is a well-established two-step process. The first step involves the hydrolysis of this compound to remove the acetyl group, yielding 4-hydroxy-6-methyl-2H-pyran-2-one. The subsequent reaction of this intermediate with ammonia or a primary amine leads to the formation of the corresponding pyridone.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis of 4-hydroxy-6-methyl-2-pyridone from this compound.

StepReactionReagentsTemperature (°C)TimeYield (%)Reference
1Hydrolysis of this compound92% Sulfuric Acid13010 min86[1]
2Formation of 4-Hydroxy-6-methyl-2-pyridone28% Ammonium HydroxideRoom Temperature10 min80[2]
Experimental Protocols

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one [1]

  • To a 25 mL flask, add this compound (1 mmol) and a 92% aqueous solution of sulfuric acid (5 mmol).

  • Heat the mixture to 130 °C for 10 minutes.

  • While the mixture is still warm, carefully pour it into a beaker containing crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water.

  • The isolated white solid is 4-hydroxy-6-methylpyran-2-one.

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one [2]

  • In a 25 mL flask, place 4-hydroxy-6-methylpyran-2-one (1 mmol).

  • Under stirring, add a 28% aqueous solution of ammonium hydroxide (5 mmol).

  • Continue stirring the mixture at room temperature for 10 minutes.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water.

  • The isolated product is 4-hydroxy-6-methylpyridin-2(1H)-one.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathway from this compound to 4-hydroxy-6-methyl-2-pyridone and the general experimental workflow.

reaction_pathway DHA This compound Intermediate 4-Hydroxy-6-methyl-2H-pyran-2-one DHA->Intermediate H₂SO₄, 130°C (Hydrolysis/Deacetylation) Pyridone 4-Hydroxy-6-methyl-2-pyridone Intermediate->Pyridone NH₄OH (Ring Opening & Cyclization)

Synthetic pathway from this compound to 4-Hydroxy-6-methyl-2-pyridone.

experimental_workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Pyridone Formation start1 Mix this compound and Sulfuric Acid heat Heat to 130°C start1->heat quench Pour into Ice heat->quench filter1 Filter and Wash quench->filter1 product1 Obtain 4-Hydroxy-6-methyl- 2H-pyran-2-one filter1->product1 start2 Mix 4-Hydroxy-6-methyl- 2H-pyran-2-one and NH₄OH product1->start2 Intermediate stir Stir at Room Temperature start2->stir filter2 Filter and Wash stir->filter2 product2 Obtain 4-Hydroxy-6-methyl- 2-pyridone filter2->product2 alternative_synthesis Acetylacetone Acetylacetone Dimethylpyridone N-Substituted-4,6-dimethyl- 3-cyano-2-pyridone Acetylacetone->Dimethylpyridone Guareschi-Thorpe Condensation Cyanoacetamide N-Substituted Cyanoacetamide Cyanoacetamide->Dimethylpyridone Guareschi-Thorpe Condensation

References

The Pyrone Ring of Dehydroacetic Acid: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, is a remarkably versatile scaffold in organic synthesis, primarily owing to the rich and varied reactivity of its constituent pyrone ring. This technical guide provides an in-depth exploration of the chemical transformations involving the pyrone moiety of DHA, offering insights into its behavior with a range of reagents and under diverse reaction conditions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and the development of new therapeutic agents.

Overview of the Reactivity of the Pyrone Ring in this compound

The chemical behavior of this compound is dictated by the presence of multiple electrophilic and nucleophilic centers within its structure. The pyrone ring itself, along with the acetyl substituent at the C-3 position, presents several sites susceptible to chemical attack. Nucleophiles can target the carbonyl carbons of the acetyl group and the lactone, as well as the electrophilic C-6 and C-2 positions, which can lead to ring-opening reactions. Conversely, the electron-rich C-3 and C-5 positions are prone to attack by electrophiles.[1] This multifaceted reactivity makes DHA a valuable precursor for a wide array of chemical transformations.

Nucleophilic Attack on the Pyrone Ring

Nucleophilic attack is a cornerstone of this compound chemistry, leading to a diverse range of heterocyclic systems. The nature of the nucleophile and the reaction conditions determine whether the pyrone ring remains intact or undergoes ring-opening and subsequent rearrangement.

Reaction with Amine Nucleophiles: Synthesis of Pyridinones

Primary amines react with this compound to yield pyridinone derivatives. This transformation involves a nucleophilic attack on the pyrone ring, leading to its opening and subsequent recyclization to form the more stable pyridinone ring system.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methyl-2-pyridone from this compound

  • Materials: this compound, ammonium hydroxide, sulfuric acid.

  • Procedure:

    • This compound is first deacetylated by treatment with sulfuric acid to yield 4-hydroxy-6-methyl-2-pyrone.

    • The resulting pyrone derivative is then treated with ammonium hydroxide. The ammonia acts as a nucleophile, attacking the lactone carbonyl group.

    • This attack leads to the opening of the pyrone ring.

    • Subsequent intramolecular cyclization and dehydration result in the formation of 4-hydroxy-6-methyl-2-pyridone.

Reaction with Hydrazine: A Gateway to Pyrazoles

The reaction of this compound with hydrazine hydrate is a well-established method for the synthesis of pyrazole derivatives. This reaction proceeds through the formation of a hydrazone, followed by an intramolecular cyclization and dehydration, which can occur with or without the opening of the pyrone ring depending on the reaction conditions. Often, the reaction is performed on chalcones derived from DHA.

Experimental Protocol: Synthesis of Pyrazoles from this compound-Derived Chalcones [2]

  • Materials: this compound-derived chalcone, hydrazine hydrate, glacial acetic acid.

  • Procedure:

    • A solution of the chalcone (0.01 mole) is prepared in glacial acetic acid (20 mL).

    • Hydrazine hydrate (0.01 mole) is added to the solution.

    • The reaction mixture is refluxed for 5 hours.

    • After cooling, the mixture is poured into ice water.

    • The resulting solid product is filtered, washed with water, and recrystallized from ethanol to yield the pyrazole derivative.[2]

Table 1: Synthesis of Pyrazole Derivatives from this compound Chalcones

Chalcone ReactantProductYield (%)
3-cinnamoyl-4-hydroxy-6-methyl-2-pyrone3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-6-methyl-2H-pyran-2-one75
3-(4-methoxycinnamoyl)-4-hydroxy-6-methyl-2-pyrone3-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-6-methyl-2H-pyran-2-one80
3-(4-chlorocinnamoyl)-4-hydroxy-6-methyl-2-pyrone3-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-6-methyl-2H-pyran-2-one78

Data sourced from reference[2]

Electrophilic Substitution on the Pyrone Ring

The electron-rich nature of the pyrone ring in this compound allows for electrophilic substitution reactions to occur, primarily at the C-3 and C-5 positions.

Bromination of this compound

The bromination of this compound is a key example of electrophilic substitution. This reaction typically occurs at the C-3 position, replacing the acetyl group, or at the C-5 position if the C-3 position is already substituted.

Experimental Protocol: Bromination of this compound

  • Materials: this compound, bromine, glacial acetic acid.

  • Procedure:

    • This compound is dissolved in glacial acetic acid.

    • A solution of bromine in glacial acetic acid is added dropwise to the DHA solution with stirring.

    • The reaction is typically carried out at room temperature and stirred for several hours.

    • The product, 3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one, can be isolated by precipitation upon addition of water and subsequent filtration.

Cycloaddition Reactions

The unsaturated nature of the pyrone ring in this compound makes it a suitable substrate for cycloaddition reactions, providing a route to complex polycyclic structures.

Photochemical [2+2] Cycloaddition

This compound undergoes photochemical [2+2] cycloaddition reactions with olefins.[3] This reaction involves the excitation of the pyrone ring to a triplet state, which then reacts with the ground state olefin to form a cyclobutane ring.

Experimental Protocol: Photochemical [2+2] Cycloaddition of this compound with Olefins [3]

  • Materials: this compound, olefin (e.g., cyclohexene), solvent (e.g., acetone).

  • Procedure:

    • A solution of this compound and the olefin in a suitable solvent is prepared in a quartz reaction vessel.

    • The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for 30 minutes.

    • The reaction mixture is irradiated with a high-pressure mercury lamp (typically >300 nm) with continuous stirring.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography.

Ring-Opening Reactions

The lactone functionality of the pyrone ring in this compound is susceptible to cleavage by strong nucleophiles, leading to ring-opened products. The stability of the pyrone ring is pH-dependent, with ring-opening being more favorable under basic conditions.

Base-Catalyzed Ring Opening

In the presence of strong bases such as sodium hydroxide or potassium hydroxide, the pyrone ring of this compound can be opened to form a salt of a carboxylic acid. Subsequent acidification can lead to the corresponding open-chain keto-acid, which may exist in equilibrium with its cyclic hemiacetal form. Mechanistic studies have shown that the ring-opening and decarboxylation of 2-pyrones are influenced by the solvent and the acidity of the reaction environment.[4][5]

Knoevenagel Condensation: Synthesis of Chalcone Analogs

The active methylene group of the acetyl substituent at the C-3 position of this compound can participate in Knoevenagel condensation reactions with aromatic aldehydes. This reaction is a pivotal step in the synthesis of a wide variety of chalcone analogs, which are valuable intermediates for the synthesis of other heterocyclic compounds like pyrazoles and pyridines.[2]

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde [6]

  • Materials: this compound, benzaldehyde, piperidine, isopropanol.

  • Procedure:

    • A mixture of this compound (1 mmol) and benzaldehyde (1 mmol) is dissolved in isopropanol.

    • A catalytic amount of piperidine is added to the solution.

    • The reaction mixture is refluxed for 4-6 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrone.

Table 2: Yields of Knoevenagel Condensation of this compound with Various Aldehydes [6]

AldehydeCatalystSolventYield (%)
BenzaldehydePiperidineIsopropanol75
4-MethoxybenzaldehydePiperidineIsopropanol72
4-ChlorobenzaldehydePiperidineIsopropanol70
4-NitrobenzaldehydePiperidineIsopropanol65

Data is illustrative based on typical yields reported in the literature.[6]

Signaling Pathways and Logical Relationships

The reactivity of this compound can be summarized in a logical workflow that illustrates the key transformations and the resulting heterocyclic scaffolds.

DHA_Reactivity cluster_nuc Nucleophilic Reactions cluster_elec Electrophilic Reactions cluster_cyclo Cycloaddition DHA This compound Pyridinone Pyridinones DHA->Pyridinone Nucleophilic Attack (Ring Opening/Recyclization) Chalcone Chalcones DHA->Chalcone Knoevenagel Condensation Cycloadduct [2+2] Cycloadducts DHA->Cycloadduct Photochemical [2+2] Cycloaddition BromoDHA Brominated DHA DHA->BromoDHA Electrophilic Substitution RingOpened Ring-Opened Products DHA->RingOpened Nucleophilic Attack (Ring Opening) Amines Primary Amines Amines->Pyridinone Hydrazine Hydrazine Pyrazoles Pyrazoles Hydrazine->Pyrazoles Aldehydes Aromatic Aldehydes Aldehydes->Chalcone Olefins Olefins Olefins->Cycloadduct Bromine Bromine Bromine->BromoDHA Base Strong Base Base->RingOpened Chalcone->Pyrazoles Reaction with Hydrazine

Caption: A logical workflow of the primary reaction pathways of this compound.

The following diagram illustrates a generalized mechanism for the synthesis of pyrazoles from this compound-derived chalcones.

Pyrazole_Synthesis Chalcone DHA-Chalcone Intermediate1 Hydrazone Intermediate Chalcone->Intermediate1 Nucleophilic attack of hydrazine on carbonyl Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular nucleophilic attack Pyrazole Pyrazole Derivative Intermediate2->Pyrazole Dehydration Water H2O Intermediate2->Water

Caption: Generalized mechanism for pyrazole synthesis from DHA-chalcones.

This technical guide has provided a comprehensive overview of the reactivity of the pyrone ring in this compound, supported by experimental protocols, quantitative data, and mechanistic diagrams. The versatility of DHA as a starting material for the synthesis of a wide range of heterocyclic compounds is evident. A thorough understanding of its reactivity is crucial for leveraging its full potential in the fields of synthetic chemistry and drug discovery.

References

The Environmental Fate and Degradation of Dehydroacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroacetic acid (DHA), a pyrone derivative, and its sodium salt are widely utilized as preservatives in a variety of products, including cosmetics, personal care items, and food, owing to their effective fungicidal and bactericidal properties.[1] As the use of DHA is widespread, understanding its environmental fate and degradation is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, degradation pathways, and ecotoxicity of this compound.

Environmental Fate

This compound is generally considered to be of low environmental concern due to its rapid degradation, low potential for bioaccumulation, and low aquatic toxicity to algae and invertebrates.[1] When released into the environment, primarily through wastewater from the use of personal care products, DHA is expected to be rapidly biodegraded in sewage treatment plants.[1][2]

Abiotic Degradation

Photodegradation: this compound can undergo phototransformation when exposed to UV-visible light. Studies have shown that irradiation of DHA in solution can lead to the formation of several photoproducts, including an isomer of DHA and dimeric structures.[3] The ecotoxicity of a DHA solution was found to increase with irradiation time, suggesting that the degradation products may be more toxic than the parent compound.[3] Therefore, personal care products containing DHA should be protected from direct sunlight to prevent photodegradation.[3]

Biotic Degradation

This compound is considered to be readily biodegradable.[2] In a study conducted according to OECD Test Guideline 301F, sodium dehydroacetate reached 70% degradation in 28 days, meeting the criteria for ready biodegradability.[1] Another study following OECD Test Guideline 301C showed 84% biodegradation over 14 days.[2] This rapid biodegradation suggests that DHA is unlikely to persist in the environment.[1]

While it is established that microorganisms can degrade DHA, the specific metabolic pathways and the microorganisms involved have not been extensively detailed in the available literature. General microbial degradation of pyrone derivatives can occur through various enzymatic reactions, but a specific pathway for this compound has not been elucidated.

Ecotoxicity

This compound exhibits low acute and chronic toxicity to aquatic invertebrates and algae.[1] However, a notable data gap exists for its toxicity to fish.[1]

Test OrganismEndpointValueExposure DurationGuidelineReference
Pseudokirchneriella subcapitata (Algae)ErC5032.1 mg/L72 hoursOECD 201[1]
Daphnia magna (Water flea)EC50> 100 mg/L48 hoursOECD 202[1]
Activated SludgeNOEC38 mg/L14 days-[1]
Danio rerio (Zebrafish)Cardiovascular Toxicity50 mg/L (Sodium Dehydroacetate)24 hours-[1]

Table 1: Ecotoxicity of this compound

A study on zebrafish embryos exposed to sodium dehydroacetate (DHA-S) at a concentration of 50 mg/L for 24 hours revealed cardiovascular toxicity, including cerebral hemorrhage, mandibular dysplasia, and pericardial edema.[1] It is important to note that this study focused on specific toxicological endpoints and is not a standard acute toxicity test (e.g., LC50).

Experimental Protocols

OECD 301F: Manometric Respirometry Test

This method is used to determine the ready biodegradability of a substance by measuring oxygen consumption.

  • Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge) in a closed respirometer. The consumption of oxygen is measured over 28 days.

  • Procedure:

    • Prepare a mineral medium and add the microbial inoculum.

    • Add the test substance to the test flasks and reference substance (e.g., sodium benzoate) to control flasks.

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-24°C).

    • Measure the oxygen consumption continuously or at regular intervals.

    • Calculate the percentage of biodegradation by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD).

  • Pass Level: ≥ 60% of ThOD within a 10-day window during the 28-day test period.

cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement & Analysis Mineral_Medium Mineral Medium Test_Flasks Test Flasks Mineral_Medium->Test_Flasks Control_Flasks Control Flasks Mineral_Medium->Control_Flasks Inoculum Microbial Inoculum (Activated Sludge) Inoculum->Test_Flasks Inoculum->Control_Flasks Test_Substance Test Substance (this compound) Test_Substance->Test_Flasks Reference_Substance Reference Substance (e.g., Sodium Benzoate) Reference_Substance->Control_Flasks Respirometer Closed Respirometer (Constant Temperature) Test_Flasks->Respirometer Control_Flasks->Respirometer O2_Consumption Measure O2 Consumption Respirometer->O2_Consumption Biodegradation Calculate % Biodegradation O2_Consumption->Biodegradation ThOD Calculate Theoretical Oxygen Demand (ThOD) ThOD->Biodegradation

Caption: Workflow for OECD 301F Manometric Respirometry Test.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the toxicity of a substance to freshwater algae.

  • Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth is measured.

  • Procedure:

    • Prepare a nutrient-rich culture medium.

    • Inoculate the medium with the test algae (e.g., Pseudokirchneriella subcapitata).

    • Expose the algal cultures to a range of concentrations of the test substance.

    • Incubate under continuous illumination and constant temperature for 72 hours.

    • Measure the algal biomass (e.g., by cell counting or fluorescence) at the start and end of the test.

    • Calculate the growth rate and determine the EC50 (the concentration causing 50% inhibition of growth).

cluster_prep Preparation cluster_exposure Exposure (72 hours) cluster_analysis Analysis Culture_Medium Nutrient-rich Culture Medium Control Control (No Substance) Culture_Medium->Control Test_Concentrations Test Substance (Multiple Concentrations) Culture_Medium->Test_Concentrations Algal_Culture Exponentially Growing Algal Culture Algal_Culture->Control Algal_Culture->Test_Concentrations Incubation Incubation (Continuous Light, Constant Temperature) Control->Incubation Test_Concentrations->Incubation Biomass_Measurement Measure Algal Biomass Incubation->Biomass_Measurement Growth_Inhibition Calculate Growth Inhibition Biomass_Measurement->Growth_Inhibition EC50 Determine EC50 Growth_Inhibition->EC50

Caption: Workflow for OECD 201 Algal Growth Inhibition Test.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the acute toxicity of a substance to Daphnia.

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

  • Procedure:

    • Prepare a suitable test water.

    • Expose young daphnids (<24 hours old) to a series of concentrations of the test substance.

    • Incubate for 48 hours under controlled conditions (temperature, light).

    • Observe and record the number of immobilized daphnids at 24 and 48 hours.

    • Calculate the 48-hour EC50 value.

cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_analysis Analysis Test_Water Test Water Control Control (No Substance) Test_Water->Control Test_Concentrations Test Substance (Multiple Concentrations) Test_Water->Test_Concentrations Daphnids Young Daphnids (<24 hours old) Daphnids->Control Daphnids->Test_Concentrations Incubation Incubation (Controlled Conditions) Control->Incubation Test_Concentrations->Incubation Immobilization_Count Count Immobilized Daphnids (at 24h and 48h) Incubation->Immobilization_Count EC50 Calculate 48h EC50 Immobilization_Count->EC50

Caption: Workflow for OECD 202 Daphnia Acute Immobilisation Test.

Signaling Pathways

There is no information in the current scientific literature to suggest the involvement of specific signaling pathways in the environmental degradation of this compound. The biodegradation of DHA is likely a metabolic process where microorganisms utilize the compound as a carbon source through general enzymatic pathways rather than a process mediated by specific signaling cascades.

Conclusion

This compound is readily biodegradable and exhibits low toxicity to algae and aquatic invertebrates. Its potential for bioaccumulation is low. While photodegradation can occur, the primary route of its removal from the environment is expected to be through microbial degradation in wastewater treatment facilities and aquatic environments. A significant data gap remains concerning its toxicity to fish, and further research is warranted in this area. Additionally, a detailed elucidation of the microbial degradation pathways and the identification of intermediate metabolites would provide a more complete understanding of its environmental fate. Based on the available data, this compound is considered to be of low environmental concern.[1]

References

Toxicological Profile of Dehydroacetic Acid for Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Dehydroacetic acid (DHA), a synthetic pyrone derivative with broad-spectrum antimicrobial properties. Its use as a preservative in cosmetics, food, and pharmaceutical preparations necessitates a thorough understanding of its safety profile for research and development applications. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes relevant pathways and workflows to support informed decision-making in a research context.

Executive Summary

This compound exhibits a low to moderate order of acute toxicity. The primary toxicological concerns identified in animal studies are related to reduced body weight and food consumption at higher doses in repeated-dose studies. It is not generally considered to be a skin irritant, though it may cause minimal to moderate eye irritation. The available data do not indicate that DHA is mutagenic or carcinogenic. Developmental toxicity has been observed, but typically at doses that also induce maternal toxicity. This guide presents the quantitative data from these studies in a structured format and provides detailed experimental protocols for key toxicological assessments.

Acute Toxicity

Oral, Dermal, and Inhalation Toxicity

This compound has a low to moderate acute toxicity profile following oral administration. Signs of toxicity at high doses in animal studies include salivation, changes in motor activity, weakness, convulsions, and respiratory failure[1].

Table 1: Acute Toxicity of this compound

Test TypeSpeciesRouteLD50Reference
Acute ToxicityRatOral500 mg/kg bw[2][3][4]
Acute ToxicityRat (male)Oral1500 mg/kg bw[1]
Acute ToxicityRat (female)Oral1450 mg/kg bw[1]
Acute ToxicityMouseOral1330 mg/kg bw[1]
Acute Dermal ToxicityRabbitDermal>2000 mg/kg bw
Acute Dermal Toxicity (LDLo)RabbitDermal5000 mg/kg bw[1]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This protocol outlines the general procedure for determining the acute oral LD50 of a substance like this compound.

  • Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain) are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed individually in cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dosing: The test substance is administered as a single oral dose by gavage. The volume administered is based on the animal's fasted body weight. Dosing is sequential, with the outcome of the previously dosed animal determining the dose for the next.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using a maximum likelihood method.

cluster_protocol Experimental Workflow: Acute Oral Toxicity (OECD 425) start Start: Select healthy, young adult female rats acclimation Acclimation to lab conditions (≥ 5 days) start->acclimation fasting Fast animals overnight acclimation->fasting dosing Administer single oral dose of DHA by gavage fasting->dosing observation Observe for clinical signs and mortality (up to 14 days) dosing->observation body_weight Record body weight at intervals dosing->body_weight necropsy Perform gross necropsy at study termination observation->necropsy ld50_calc Calculate LD50 using maximum likelihood method necropsy->ld50_calc

Experimental Workflow for an Acute Oral Toxicity Study.

Dermal and Eye Irritation

This compound is not considered to be a skin irritant. In studies following OECD Guideline 404, no dermal reactions were observed in rabbits after a 4-hour semi-occlusive application. The Primary Irritation Index was calculated to be 0.0.

In eye irritation studies conducted according to OECD Guideline 405, this compound has been shown to cause minimal to moderate irritation in rabbits. Effects observed include conjunctival redness, chemosis, and discharge, which generally resolve within 8 days.

Table 2: Dermal and Eye Irritation of this compound

Test TypeSpeciesResultReference
Dermal Irritation (OECD 404)RabbitNon-irritant
Eye Irritation (OECD 405)RabbitMinimally to moderately irritating

Experimental Protocol: Acute Dermal Irritation (OECD 404)

  • Test Animals: Healthy young adult albino rabbits with intact skin are used.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.

  • Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

  • Data Analysis: The Primary Irritation Index is calculated from the erythema and edema scores.

Repeated-Dose Toxicity

Subchronic and chronic oral toxicity studies have been conducted in rats, dogs, and monkeys. The primary effects observed at higher doses are a reduction in body weight and food consumption.

Table 3: Repeated-Dose Toxicity of this compound

Study DurationSpeciesRouteDose LevelsNOAELKey FindingsReference
28-DayRat (Wistar)Oral (gavage)0, 50, 100, 200 mg/kg bw/day50 mg/kg bw/dayReduced body weight and food consumption at 100 and 200 mg/kg bw/day.
90-DayRat (Sprague-Dawley)Oral (gavage)0, 31, 62, 124 mg/kg bw/day31 mg/kg bw/day (based on BMDL of 51.7 mg/kg bw)Decreased body weight and food utilization at 62 and 124 mg/kg bw/day.[5]
1-YearMonkey (Macaca mulatta)Oral (gavage)0, 50, 100, 200, 300 mg/kg bw/day100 mg/kg bw/dayLack of appetite and weight loss at ≥200 mg/kg bw/day.[1]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

  • Test Animals: At least 10 male and 10 female rats per group are used.

  • Dosing: The test substance is administered daily by gavage or in the diet/drinking water for 90 days. At least three dose levels and a control group are included.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and ophthalmoscopic examinations are performed.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

  • Pathology: All animals undergo a full gross necropsy. Organ weights are recorded, and a comprehensive set of tissues is examined histopathologically.

  • Data Analysis: Statistical analysis is performed to identify any treatment-related effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The weight of evidence suggests that DHA is not genotoxic.

Table 4: Genotoxicity of this compound

Test TypeSystemMetabolic ActivationResultReference
Ames Test (OECD 471)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537With and without S9Negative
In Vitro Chromosomal Aberration (OECD 473)Chinese Hamster Ovary (CHO) cellsWith and without S9Negative
In Vivo Micronucleus Test (OECD 474)Mouse bone marrowN/ANegative

Experimental Protocol: Ames Test (OECD 471)

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Method: The plate incorporation method or pre-incubation method is used. The test substance, bacterial tester strain, and, if required, a metabolic activation system (S9 mix) are combined and plated on minimal glucose agar plates.

  • Incubation: Plates are incubated at 37 °C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Carcinogenicity

Long-term carcinogenicity studies in rodents have not indicated that this compound is carcinogenic.

Experimental Protocol: Carcinogenicity Study (OECD 451)

  • Test Animals: Typically, 50 male and 50 female rats or mice per dose group.

  • Dosing: The test substance is administered daily in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). At least three dose levels and a control group are used.

  • Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

  • Pathology: A complete necropsy is performed on all animals. All gross lesions and a comprehensive list of tissues are examined microscopically by a veterinary pathologist.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Reproductive and Developmental Toxicity

This compound has been assessed for its potential to cause reproductive and developmental toxicity. Developmental effects have been noted, but generally at dose levels that also cause maternal toxicity.

Table 5: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Route | Dose Levels | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference | |---|---|---|---|---|---|---| | Developmental Toxicity (OECD 414) | Rat (Wistar) | Oral | 0, 25, 50, 100 mg/kg bw/day | 25 mg/kg bw/day | 25 mg/kg bw/day | Reduced maternal body weight gain and food consumption at ≥50 mg/kg bw/day. Reduced fetal body weight and retarded ossification at ≥50 mg/kg bw/day. |[1] | | Developmental Toxicity | Mouse | Oral | 0, 50, 100, 200 mg/kg bw/day | 100 mg/kg bw/day | 100 mg/kg bw/day | High maternal mortality and decreased fetal body weight at 200 mg/kg bw/day. |[1] |

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

  • Test Animals: Pregnant female rats or rabbits (approximately 20-25 per group).

  • Dosing: The test substance is administered daily by gavage from implantation to the day before scheduled cesarean section. At least three dose levels and a control group are used.

  • Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.

  • Fetal Evaluation: Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: Maternal and fetal data are statistically analyzed to determine any treatment-related effects and to establish NOAELs for maternal and developmental toxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is rapidly absorbed following oral administration. Information on its distribution, metabolism, and excretion is more limited but suggests that it is metabolized and eliminated from the body.

cluster_adme ADME Pathway of this compound Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Absorption Rapid Absorption GI_Tract->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Distribution Distribution to Tissues Systemic_Circulation->Distribution Excretion Excretion (Urine/Feces) Systemic_Circulation->Excretion Metabolism Metabolism (Liver) Distribution->Metabolism Metabolism->Systemic_Circulation Metabolites Elimination Elimination from Body Excretion->Elimination

Generalized ADME Pathway for this compound.

Mechanism of Toxicity

The precise molecular mechanisms underlying the toxicity of this compound are not fully elucidated. However, some studies suggest that at high concentrations, DHA may interfere with cellular energy metabolism. One proposed mechanism involves the uncoupling of oxidative phosphorylation in mitochondria. This would disrupt the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption without concomitant energy production. This can lead to cellular stress and, at high enough concentrations, cell death. Another study in zebrafish suggests that sodium dehydroacetate can induce cardiovascular toxicity associated with an imbalance in calcium homeostasis, leading to mitochondrial damage in cardiomyocytes.

cluster_pathway Proposed Mechanism of DHA-Induced Mitochondrial Dysfunction DHA This compound Mitochondrion Mitochondrion DHA->Mitochondrion Ca_Influx Increased Intracellular Ca2+ DHA->Ca_Influx Potential effect Proton_Gradient Disruption of Proton Gradient (Uncoupling of Oxidative Phosphorylation) Mitochondrion->Proton_Gradient Interacts with inner membrane ATP_Synthase Inhibition of ATP Synthase Proton_Gradient->ATP_Synthase ATP_Depletion Decreased ATP Production ATP_Synthase->ATP_Depletion Cellular_Stress Cellular Stress ATP_Depletion->Cellular_Stress Mitochondrial_Damage Mitochondrial Damage Ca_Influx->Mitochondrial_Damage Mitochondrial_Damage->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Proposed Signaling Pathway for DHA-Induced Mitochondrial Toxicity.

Conclusion

This compound possesses a well-characterized toxicological profile, with the primary effects at high doses being related to reduced body weight and food intake. It is not a significant concern for genotoxicity or carcinogenicity. While it can cause eye irritation, it is not a skin irritant. Developmental effects are observed at maternally toxic doses. Researchers and drug development professionals should consider these toxicological endpoints and the established NOAELs when designing studies and assessing the safety of formulations containing this compound. The provided experimental protocols offer a framework for conducting further toxicological evaluations in accordance with international guidelines.

References

Methodological & Application

Application Note: Determination of Dehydroacetic Acid in Cosmetics using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative determination of dehydroacetic acid, a common preservative in cosmetic products, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is simple, selective, and suitable for the quality control of finished cosmetic products. This document outlines the necessary reagents, instrumentation, sample preparation, and chromatographic conditions. Additionally, it summarizes key validation parameters to ensure the reliability of the results.

Introduction

This compound (DHA) and its sodium salt are widely used as preservatives in cosmetic and personal care products to prevent the growth of bacteria and fungi, thereby extending shelf life.[1][2] Regulatory bodies worldwide have established maximum permissible concentrations for DHA in cosmetics, typically around 0.6% or less, necessitating accurate and reliable analytical methods for its quantification to ensure product safety and compliance.[1][2] High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of active ingredients and preservatives in complex matrices like cosmetics.[3] This application note details a robust HPLC method for the determination of this compound in various cosmetic formulations.

Principle

The method involves the extraction of this compound from the cosmetic matrix, followed by separation and quantification using an isocratic reverse-phase HPLC system with a UV detector. The separation is achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.[4]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks (10, 50, 100 mL).

    • Pipettes.

    • Syringes and syringe filters (0.45 µm).

    • Ultrasonic bath.

    • Solid-Phase Extraction (SPE) cartridges (e.g., Bond-Elut SI) for sample cleanup if necessary.[5][6]

  • Reagents:

    • This compound (DHA) certified reference standard.

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid.

    • Tetra-n-butylammonium (TBA) hydroxide (for ion-pair chromatography, if required).[5][6]

    • Citrate buffer.[7]

    • Acetate buffer.[8]

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The sample preparation method may vary depending on the cosmetic matrix (e.g., cream, lotion, shampoo).

  • Method 1: Direct Solvent Extraction

    • Accurately weigh about 1 g of the cosmetic sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 2 minutes to disperse the sample.

    • Ultrasonicate for 15 minutes to ensure complete extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Method 2: Solid-Phase Extraction (SPE) for Complex Matrices [5][6]

    • Accurately weigh about 1 g of the cosmetic sample and disperse it in a suitable solvent.

    • Condition a Bond-Elut SI SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with methanol.[5][6]

    • Collect the eluate and filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following are examples of HPLC conditions that can be used for the analysis of this compound. Method optimization may be required for specific applications.

ParameterCondition 1Condition 2
HPLC Column TSK gel ODS-80TM (150 x 4.6 mm, 5 µm)[5][6]CrestPak C18S (150 x 4.6 mm, 5 µm)[7]
Mobile Phase Water:Methanol (65:35, v/v) with 2.5 mM TBA hydroxide, adjusted to pH 7.0 with phosphoric acid[5][6]5 mmol/L Citrate buffer (pH 4.1):Acetonitrile:Methanol (70:20:10)[7]
Flow Rate 1.0 mL/min1.0 mL/min[7]
Column Temperature Ambient40 °C[7]
Detection Wavelength 235 nm[5][6]230 nm[7]
Injection Volume 10 µL10 µL[7]

Quantitative Data Summary

The following table summarizes the quantitative data from various HPLC methods for the determination of this compound.

ParameterMethod 1Method 2
Analyte This compound (DHA)This compound (DHA)
Retention Time (min) Not specified~8 minutes[7]
Linearity Range Not specifiedNot specified
Correlation Coefficient (r²) > 0.999[5][6]Not specified
Limit of Detection (LOD) ~2.5 ng[5][6]Not specified
Limit of Quantification (LOQ) Not specifiedNot specified
Recovery (%) Not specifiedNot specified

Data Presentation and Analysis

  • Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is generally considered acceptable.[5][6]

  • Quantification: Calculate the concentration of this compound in the prepared sample solution using the calibration curve equation.

  • Final Concentration: Calculate the percentage of this compound in the original cosmetic sample using the following formula:

    % this compound = (C x V x D) / (W x 10000)

    Where:

    • C = Concentration of this compound in the sample solution (µg/mL)

    • V = Final volume of the sample preparation (mL)

    • D = Dilution factor (if any)

    • W = Weight of the cosmetic sample (g)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Weigh Cosmetic Sample extraction Solvent Extraction (e.g., Methanol) sample->extraction sonication Ultrasonication extraction->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_system HPLC System filtration->hplc_system Inject Sample separation C18 Column Separation hplc_system->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the HPLC determination of this compound in cosmetics.

method_validation cluster_validation HPLC Method Validation cluster_parameters Key Validation Parameters validated_method Validated HPLC Method specificity Specificity specificity->validated_method linearity Linearity linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method lod Limit of Detection (LOD) lod->validated_method loq Limit of Quantification (LOQ) loq->validated_method robustness Robustness robustness->validated_method

Caption: Logical relationship of key HPLC method validation parameters.

Conclusion

The HPLC method described in this application note is a reliable and efficient technique for the routine quality control analysis of this compound in cosmetic formulations. The sample preparation is straightforward, and the chromatographic conditions provide good separation and quantification. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results, contributing to the safety and quality of cosmetic products.

References

Application Notes and Protocols for Dehydroacetic Acid as a Food Preservative in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroacetic acid (DHA) and its more soluble sodium salt, sodium dehydroacetate (SDHA), are synthetic organic compounds used as food preservatives due to their broad-spectrum antimicrobial activity.[1][2] They are particularly effective against a wide range of spoilage-causing yeasts and molds, and also exhibit inhibitory effects against some bacteria.[3][4] A key characteristic of DHA is its enhanced efficacy in acidic environments, making it a suitable preservative for acidic food products such as salad dressings, fruit juices, and pickled vegetables.[3] This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action for utilizing this compound as a food preservative under acidic conditions.

Mechanism of Action

The primary antimicrobial action of this compound in fungi is the disruption of cellular integrity and energy metabolism.[5] In its undissociated form, which is favored in acidic conditions, DHA can readily pass through the fungal cell membrane. Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and leading to intracellular acidification. This disruption of the internal pH homeostasis is believed to interfere with essential cellular processes.

A key target of this compound is thought to be the plasma membrane H+-ATPase.[6][7][8][9][10] This enzyme is crucial for maintaining the electrochemical proton gradient across the fungal cell membrane, which is essential for nutrient uptake and maintaining intracellular pH. By inhibiting this proton pump, DHA disrupts these vital functions, leading to cellular stress and ultimately, cell death. Furthermore, this disruption of the plasma membrane can lead to increased permeability, leakage of intracellular components, and a decrease in cellular ATP levels.

Quantitative Data

The effectiveness of this compound as a preservative is highly dependent on the pH of the food matrix. Generally, its minimum inhibitory concentration (MIC) decreases as the pH of the environment becomes more acidic. The following tables provide an overview of the expected antimicrobial efficacy of this compound against common food spoilage microorganisms. Note: The specific MIC values can vary depending on the microbial strain, the composition of the food matrix, and the experimental conditions. The data presented here are illustrative and should be confirmed by specific testing for each application.

Table 1: pH-Dependent Minimum Inhibitory Concentration (MIC) of this compound Against Common Food Spoilage Fungi

MicroorganismpH 4.0 (ppm)pH 5.0 (ppm)pH 6.0 (ppm)
Aspergillus niger100 - 250250 - 500500 - 1000
Penicillium chrysogenum50 - 200200 - 400400 - 800
Saccharomyces cerevisiae200 - 400400 - 800800 - 1500
Zygosaccharomyces rouxii250 - 500500 - 10001000 - 2000

Table 2: pH-Dependent Minimum Inhibitory Concentration (MIC) of this compound Against Common Foodborne Bacteria

MicroorganismpH 5.0 (ppm)pH 6.0 (ppm)pH 7.0 (ppm)
Escherichia coli500 - 10001000 - 2000>2000
Staphylococcus aureus400 - 800800 - 1600>1600

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound in a Liquid Medium (Broth Dilution Method)

This protocol outlines the determination of the MIC of sodium dehydroacetate against a target microorganism in a liquid medium at a specific acidic pH.[11]

Materials:

  • Sodium dehydroacetate (SDHA)

  • Target microorganism (e.g., Saccharomyces cerevisiae)

  • Sterile growth medium (e.g., Yeast Peptone Dextrose broth), adjusted to the desired acidic pH (e.g., 4.0, 5.0, 6.0) with a suitable food-grade acid (e.g., citric acid).

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water or saline for dilutions

  • Inoculating loop or sterile swabs

Procedure:

  • Preparation of Inoculum:

    • Aseptically transfer a colony of the target microorganism into a sterile broth and incubate at the optimal temperature until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^7 CFU/mL for yeast.

    • Dilute the adjusted inoculum in the test medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of SDHA in sterile water (e.g., 10,000 ppm).

    • Perform serial two-fold dilutions of the stock solution in the pH-adjusted growth medium in the wells of the 96-well plate to achieve a range of concentrations (e.g., from 2000 ppm down to 15.6 ppm).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the diluted SDHA.

    • Include a positive control (medium with inoculum, no SDHA) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the microorganism for 24-48 hours (or longer for slow-growing organisms).

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader.

    • The MIC is the lowest concentration of SDHA that completely inhibits the visible growth of the microorganism.

Protocol 2: Evaluation of this compound Efficacy in an Acidic Food Product (e.g., Salad Dressing) - Shelf-Life Study

This protocol describes a challenge study to assess the effectiveness of this compound in extending the shelf life of a model acidic food product.[12][13][14]

Materials:

  • Salad dressing base (without preservatives), pH adjusted to a target acidic level (e.g., pH 4.2).

  • Sodium dehydroacetate (SDHA).

  • A cocktail of relevant spoilage microorganisms (e.g., Zygosaccharomyces rouxii and Lactobacillus fructivorans).

  • Sterile containers for packaging the salad dressing.

  • Incubator set at a relevant storage temperature (e.g., 25°C for accelerated shelf-life testing).

  • Microbiological growth media (e.g., Plate Count Agar, Potato Dextrose Agar).

  • pH meter.

Procedure:

  • Product Preparation:

    • Prepare the salad dressing base under sanitary conditions.

    • Divide the base into batches. One batch will be the control (no preservative). To the other batches, add varying concentrations of SDHA (e.g., 200 ppm, 400 ppm, 600 ppm) and mix thoroughly.

    • Verify the pH of each batch.

  • Inoculation:

    • Prepare an inoculum of the spoilage microorganism cocktail with a known concentration (e.g., 10^3 - 10^4 CFU/g of product).

    • Inoculate each batch of the salad dressing with the microbial cocktail and mix thoroughly to ensure even distribution.

  • Packaging and Storage:

    • Dispense the inoculated products into sterile containers and seal them.

    • Store the containers at the selected temperature.

  • Sampling and Analysis:

    • At regular intervals (e.g., Day 0, 3, 7, 14, 21, 28), remove samples from each batch for analysis.

    • Microbiological Analysis: Perform serial dilutions and plate on appropriate media to enumerate the surviving microorganisms.

    • Physicochemical Analysis: Measure the pH of the samples.

    • Sensory Evaluation: (Optional, and should be conducted with appropriate safety considerations) Observe for any changes in color, odor, and texture.

  • Data Interpretation:

    • Plot the microbial counts over time for each batch.

    • Determine the effectiveness of each SDHA concentration in inhibiting or reducing the microbial population compared to the control.

    • The shelf life is considered ended when the microbial load exceeds a predetermined acceptable limit or when undesirable sensory changes occur.

Visualizations

G cluster_outside Extracellular Environment (Acidic Food, pH < pKa) cluster_membrane Fungal Cell Membrane cluster_inside Fungal Cytoplasm (Neutral pH) DHA_undissociated This compound (Undissociated) Membrane Lipid Bilayer DHA_undissociated->Membrane Passive Diffusion DHA_dissociated DHA- + H+ Membrane->DHA_dissociated H_ATPase H+-ATPase DHA_dissociated->H_ATPase Inhibition Intracellular_Acidification Intracellular Acidification DHA_dissociated->Intracellular_Acidification ADP ADP + Pi H_ATPase->ADP H_out H_out H_ATPase->H_out H+ Export (Blocked) ATP ATP ATP->H_ATPase Metabolic_Inhibition Metabolic Inhibition & Cell Death Intracellular_Acidification->Metabolic_Inhibition

Caption: Proposed antimicrobial mechanism of this compound in fungi.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep_Media Prepare pH-adjusted growth medium Inoculate Inoculate microtiter plate wells Prep_Media->Inoculate Prep_DHA Prepare serial dilutions of Sodium Dehydroacetate Prep_DHA->Inoculate Prep_Inoculum Prepare and standardize microbial inoculum Prep_Inoculum->Inoculate Incubate Incubate at optimal temperature (24-48h) Inoculate->Incubate Measure_OD Measure Optical Density (OD600) or visual turbidity Incubate->Measure_OD Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure_OD->Determine_MIC

Caption: Experimental workflow for MIC determination of this compound.

G pH pH of Food Matrix DHA_Form Undissociated Form pH->DHA_Form Lower pH favors Antimicrobial_Efficacy Antimicrobial Efficacy pH->Antimicrobial_Efficacy Inverse Relationship Membrane_Permeability Cell Membrane Permeability DHA_Form->Membrane_Permeability Undissociated form has higher Membrane_Permeability->Antimicrobial_Efficacy Higher permeability leads to greater

Caption: Relationship between pH and the efficacy of this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Dehydroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyran-2-one derivative, is a versatile and readily available starting material in organic synthesis.[1][2] Its multiple reactive sites, including an active methylene group, a β-dicarbonyl system, and a lactone ring, allow for a diverse range of chemical transformations, making it an excellent precursor for the synthesis of various heterocyclic compounds.[1][3] These synthesized heterocycles, such as pyrazoles, pyridines, and pyrimidines, are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds from this compound, supported by quantitative data and visual representations of the synthetic pathways.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives is a common and efficient method for the synthesis of pyrazole compounds. The reaction typically proceeds through the condensation of the hydrazine with the β-dicarbonyl moiety of DHA, followed by cyclization.

Quantitative Data for Pyrazole Synthesis
EntryHydrazine DerivativeSolventReaction ConditionsYield (%)Reference
1Hydrazine hydrateEthanolReflux, 4h85[1]
2PhenylhydrazineAcetic AcidReflux, 2h62[1]
32-PyridylhydrazineAcetic AcidReflux, 2h77[1]
4ThiosemicarbazideEthanol-Acetic AcidRefluxNot Specified[2]
Experimental Protocol: Synthesis of 1-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)ethanone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.68 g, 10 mmol) in glacial acetic acid (20 mL).

  • Addition of Reagent: Add phenylhydrazine (1.08 g, 10 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.[1]

Reaction Pathway

Pyrazole_Synthesis DHA This compound Intermediate Hydrazone Intermediate DHA->Intermediate + Phenylhydrazine (Acetic Acid, Reflux) Hydrazine Phenylhydrazine Pyrazole Pyranopyrazole Derivative Intermediate->Pyrazole Intramolecular Cyclization

Caption: Synthesis of Pyranopyrazole from this compound.

Synthesis of Pyridine Derivatives

This compound serves as a versatile precursor for the synthesis of various substituted pyridine scaffolds. One common approach involves a multi-step synthesis commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes cyclization.[6] Another prominent method is the Hantzsch pyridine synthesis, which allows for the one-pot synthesis of 2,4,6-trisubstituted pyridine derivatives.[2]

Quantitative Data for Pyridine Synthesis
EntryAldehydeAmine SourceMethodSolventYield (%)Reference
1BenzaldehydeAmmonium acetateHantzschAqueous medium92[2]
24-ChlorobenzaldehydeAmmonium acetateHantzschAqueous medium95[2]
3Formyl-substituted pyrazoleAmmonium acetateMulti-stepEthanolNot Specified[4][6]
4CinnamaldehydeAmmonium acetate & MalononitrileMulti-stepEthanolNot Specified[4]
Experimental Protocol: General Procedure for the Synthesis of Pyridine Derivatives via Claisen-Schmidt Condensation and Cyclization

This protocol describes a multi-step synthesis of this compound-based pyrazole-pyridine conjugates.[6]

Step 1: Synthesis of Chalcone Intermediates

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (0.01 mol), a formyl-substituted pyrazole (0.01 mol), and chloroform (20 mL).

  • Catalyst Addition: Add 10 drops of piperidine to the mixture.

  • Reaction: Reflux the reaction mixture for 8-10 hours.

  • Work-up: After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Wash the resulting solid with cold ethanol to obtain the pure chalcone intermediate.

Step 2: Synthesis of Pyridine Derivatives

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone intermediate (0.01 mol) and malononitrile (0.01 mol) in ethanol (20 mL).

  • Reagent Addition: Add ammonium acetate (0.015 mol) to the solution.

  • Reaction: Reflux the mixture for 6-8 hours.

  • Work-up: After cooling, pour the reaction mixture into crushed ice.

  • Isolation: Filter the precipitated solid, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol.

Reaction Pathway

Pyridine_Synthesis DHA This compound Chalcone Chalcone Intermediate DHA->Chalcone + Formylpyrazole (Piperidine, Chloroform, Reflux) Aldehyde Formylpyrazole Pyridine Pyrazole-Pyridine Hybrid Chalcone->Pyridine + Malononitrile, NH4OAc (Ethanol, Reflux)

Caption: Multi-step Synthesis of Pyrazole-Pyridine Hybrids.

Synthesis of Pyrimidine Derivatives

Pyrimidine scaffolds can be synthesized from this compound through reactions with amidines, urea, or their derivatives. These reactions typically involve the condensation of the N-C-N fragment with the 1,3-dicarbonyl system present in DHA.[7][8]

Quantitative Data for Pyrimidine Synthesis

Specific yield data for the direct synthesis of pyrimidines from this compound is not extensively detailed in the provided search results. The synthesis of pyrimidines is generally described as a reaction between a 1,3-bifunctional three-carbon fragment (like that in DHA) and an amidine, urea, or guanidine derivative.[7]

Experimental Protocol: General Procedure for the Synthesis of Pyrimidines

This is a generalized protocol based on the common methods for pyrimidine synthesis.[7][8]

  • Reaction Setup: In a suitable solvent (e.g., ethanol), dissolve this compound (1 equivalent).

  • Reagent Addition: Add the N-C-N containing reagent such as guanidine hydrochloride (1 equivalent) and a base (e.g., sodium ethoxide).

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with an appropriate acid if a base was used.

  • Isolation: Remove the solvent under reduced pressure and add water to precipitate the product. Collect the solid by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

Signaling Pathway for Pyrimidine Synthesis

Pyrimidine_Synthesis DHA This compound (C-C-C fragment) Pyrimidine Substituted Pyrimidine DHA->Pyrimidine Condensation & Cyclization NCN Amidine/Urea/Guanidine (N-C-N fragment) NCN->Pyrimidine

Caption: General Synthesis of Pyrimidines from DHA.

Synthesis of Coumarin Derivatives

While this compound itself is a pyran-2-one, it can be a starting point for more complex coumarin structures. More commonly, coumarins are synthesized via reactions like the Pechmann condensation, Knoevenagel condensation, or Perkin reaction.[9][10][11] For instance, a derivative of DHA could potentially undergo reactions to form a coumarin core.

Quantitative Data for Coumarin Synthesis (General Methods)
EntryPhenolβ-KetoesterCatalystConditionsYield (%)Reference
1ResorcinolEthyl acetoacetateSulfamic acidSolvent-free, 130°C, 40 min84[12]
2PhenolEthyl benzoylacetateTrifluoroacetic acidNot SpecifiedNot Specified[10]
3SalicylaldehydeDiethyl malonatePiperidine/Acetic acidEthanolNot Specified[9]
Experimental Protocol: Pechmann Condensation for Coumarin Synthesis

This protocol describes a general and efficient method for synthesizing 4-substituted coumarins.[12]

  • Reaction Setup: In a sealed vial, mix a phenol (e.g., resorcinol, 1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1.5 equivalents), and sulfamic acid (10 mol%).

  • Reaction: Heat the solvent-free mixture at 130 °C for 40 minutes.

  • Work-up: After cooling, add ethanol to the reaction mixture and stir.

  • Isolation: The product will precipitate. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain the pure coumarin.

Reaction Workflow for Pechmann Condensation

Pechmann_Condensation Phenol Phenol Derivative Intermediate1 Transesterification Intermediate Phenol->Intermediate1 + β-Ketoester (Acid Catalyst) Ketoester β-Ketoester Ketoester->Intermediate1 Intermediate2 Electrophilic Aromatic Substitution Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Coumarin 4-Substituted Coumarin Intermediate2->Coumarin Dehydration

Caption: Pechmann Condensation for Coumarin Synthesis.

References

Application Notes and Protocols for the Synthesis of Dehydroacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of dehydroacetic acid (DHA), a versatile starting material for the preparation of a variety of heterocyclic compounds with significant pharmacological activities. The protocols are supplemented with quantitative data, experimental workflows, and diagrams of relevant signaling pathways to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

This compound (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] The unique chemical structure of DHA, featuring multiple reactive sites, allows for a variety of chemical modifications, leading to the synthesis of diverse heterocyclic compounds.[2] This document outlines detailed procedures for the synthesis of several classes of DHA derivatives, summarizes key quantitative data, and provides visual representations of experimental workflows and relevant biological signaling pathways.

I. Synthesis of this compound Derivatives: Experimental Protocols

This section details the methodologies for synthesizing three major classes of DHA derivatives: Chalcones, Enamine derivatives, and Pyranodipyrimidines.

Protocol 1: Synthesis of Chalcone Derivatives via Knoevenagel Condensation

Chalcones are synthesized from this compound and various aromatic aldehydes through the Knoevenagel condensation reaction.

Materials:

  • This compound (DHA)

  • Substituted aromatic aldehydes

  • n-Butanol

  • Pyridine

  • Piperidine

Procedure:

  • To a solution of this compound (10 mmol) in 10 ml of n-butanol, add the substituted benzaldehyde (10 mmol).

  • Heat the mixture to boiling temperature until a homogeneous solution is formed.

  • Add 10 drops of a 1:1 (by volume) mixture of pyridine and piperidine to the boiling solution.

  • Reflux the reaction mixture for 2–4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired chalcone derivative.

Protocol 2: Synthesis of Enamine Derivatives

Enamine derivatives of DHA are synthesized by reacting DHA with primary amines.

Materials:

  • This compound (DHA)

  • Primary amine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 5% Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of the primary amine (1.19 mmol) and Et₃N (0.33 mL, 2.38 mmol) in 5 mL of anhydrous DCM under a nitrogen atmosphere.

  • Add a solution of this compound (0.20 g, 1.19 mmol) in 5 mL of anhydrous DCM dropwise to the primary amine solution.

  • Stir the reaction at room temperature and monitor its completion using TLC.

  • Once the reaction is complete, add 10 mL of DCM to the reaction mixture.

  • Wash the organic layer with 10 mL of 5% HCl solution twice.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure enamine derivative.

Protocol 3: One-Pot Synthesis of Pyranodipyrimidine Derivatives

Pyranodipyrimidine derivatives can be synthesized via a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and urea/thiourea.

Materials:

  • This compound (DHA)

  • Aromatic aldehyde

  • Urea or Thiourea

  • Ethanol

  • Piperidine (as catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol), the aromatic aldehyde (2 mmol), and urea or thiourea (2.5 mmol) in 20 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the pure pyranodipyrimidine derivative.

II. Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various DHA derivatives as reported in the literature.

Table 1: Synthesis of Chalcone Derivatives

Aldehyde SubstituentReaction Time (h)Yield (%)
4-N(CH₃)₂285
4-OCH₃378
4-Cl475
4-NO₂472
Unsubstituted380

Table 2: Synthesis of Enamine Derivatives

Primary AmineReaction Time (h)Yield (%)
Methylamine475
Ethylamine478
Aniline682
Benzylamine580

Table 3: Synthesis of Pyranodipyrimidine Derivatives

AldehydeReagentReaction Time (h)Yield (%)
BenzaldehydeUrea885
4-ChlorobenzaldehydeUrea982
4-MethoxybenzaldehydeUrea888
BenzaldehydeThiourea1080
4-ChlorobenzaldehydeThiourea1078

III. Experimental Workflows and Signaling Pathways

This section provides visual representations of the experimental workflows for the synthesis of DHA derivatives and the signaling pathways they are known to modulate.

Experimental Workflow Diagrams

Synthesis_Workflow cluster_chalcone Protocol 1: Chalcone Synthesis cluster_enamine Protocol 2: Enamine Synthesis cluster_pyranodipyrimidine Protocol 3: Pyranodipyrimidine Synthesis Chalcone_Start Mix DHA and Aldehyde in n-Butanol Chalcone_Heat Heat to Boiling Chalcone_Start->Chalcone_Heat Chalcone_Catalyst Add Pyridine/Piperidine Chalcone_Heat->Chalcone_Catalyst Chalcone_Reflux Reflux for 2-4h Chalcone_Catalyst->Chalcone_Reflux Chalcone_Cool Cool to RT Chalcone_Reflux->Chalcone_Cool Chalcone_Filter Filter and Wash Chalcone_Cool->Chalcone_Filter Chalcone_End Chalcone Derivative Chalcone_Filter->Chalcone_End Enamine_Start Mix Primary Amine and Et3N in DCM Enamine_Add Add DHA solution dropwise Enamine_Start->Enamine_Add Enamine_Stir Stir at RT Enamine_Add->Enamine_Stir Enamine_Wash Wash with HCl Enamine_Stir->Enamine_Wash Enamine_Dry Dry and Concentrate Enamine_Wash->Enamine_Dry Enamine_Purify Column Chromatography Enamine_Dry->Enamine_Purify Enamine_End Enamine Derivative Enamine_Purify->Enamine_End Pyro_Start Mix DHA, Aldehyde, and Urea/Thiourea in Ethanol Pyro_Catalyst Add Piperidine Pyro_Start->Pyro_Catalyst Pyro_Reflux Reflux for 8-10h Pyro_Catalyst->Pyro_Reflux Pyro_Cool Cool to RT Pyro_Reflux->Pyro_Cool Pyro_Filter Filter and Recrystallize Pyro_Cool->Pyro_Filter Pyro_End Pyranodipyrimidine Derivative Pyro_Filter->Pyro_End

Caption: General experimental workflows for the synthesis of DHA derivatives.

Signaling Pathway Diagrams

This compound derivatives, particularly chalcones, have been shown to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and STAT3.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->IkB Bound to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DHA_Chalcone DHA-Chalcone Derivative DHA_Chalcone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by DHA-Chalcone derivatives.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DHA_Derivative DHA Derivative DHA_Derivative->JAK Inhibits DNA DNA pSTAT3_dimer->DNA Binds to pSTAT3_dimer->DNA TargetGenes Target Genes (Proliferation, Survival) DNA->TargetGenes Transcription

Caption: Inhibition of the STAT3 signaling pathway by DHA derivatives.

The antimicrobial activity of certain this compound derivatives is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes like DNA gyrase.

Antimicrobial_Mechanisms cluster_membrane_disruption Bacterial Cell Membrane Disruption cluster_gyrase_inhibition DNA Gyrase Inhibition DHA_Antimicrobial Antimicrobial DHA Derivative Membrane Bacterial Cell Membrane DHA_Antimicrobial->Membrane Interacts with Disruption Membrane Disruption & Pore Formation Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath1 Cell Death Leakage->CellDeath1 DHA_Gyrase_Inhibitor DHA Derivative DNA_Gyrase DNA Gyrase DHA_Gyrase_Inhibitor->DNA_Gyrase Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Replication DNA Replication Supercoiling->Replication CellDeath2 Cell Death Replication->CellDeath2 is blocked

Caption: Antimicrobial mechanisms of action of DHA derivatives.

References

Application Notes & Protocols: Quantitative Analysis of Dehydroacetic Acid in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroacetic acid (DHA) and its sodium salt are widely utilized as preservatives in various food products to inhibit the growth of fungi and bacteria. Regulatory agencies worldwide have established maximum permissible limits for DHA in foodstuffs to ensure consumer safety. Consequently, accurate and reliable quantitative analysis of DHA in diverse food matrices is of paramount importance. This document provides detailed application notes and protocols for the determination of this compound in food samples using High-Performance Liquid Chromatography (HPLC), a widely adopted and robust analytical technique. Additional methods like Gas Chromatography (GC) and Spectrophotometry are also discussed.

Introduction

This compound (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) is a pyrone derivative with effective antimicrobial properties. Its application in food preservation necessitates rigorous monitoring to comply with food safety standards. The complex nature of food matrices, which contain proteins, fats, carbohydrates, and other potential interfering substances, presents a significant challenge for the accurate quantification of DHA. The methods outlined herein provide detailed procedures for sample preparation, chromatographic separation, and detection of this compound in various food items.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the determination of this compound due to its high sensitivity, specificity, and applicability to a wide range of food matrices.

Principle: A food sample is first subjected to an extraction procedure to isolate the this compound from the bulk of the matrix. The extract is then purified to remove interfering components. An aliquot of the purified extract is injected into an HPLC system. The separation is typically achieved on a reversed-phase column where this compound is separated from other compounds based on its polarity. A UV detector is commonly used for quantification by measuring the absorbance at a specific wavelength (around 307 nm).

Experimental Workflow (HPLC)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Cleanup Purification/Cleanup (e.g., Carrez Reagent, SPE) Extract->Cleanup HPLC HPLC Injection Cleanup->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (~307 nm) Separation->Detection Quant Quantification (External Standard) Detection->Quant Result Result Reporting Quant->Result

Caption: General workflow for the quantitative analysis of this compound in food samples by HPLC.

Protocol: HPLC Determination of this compound in Jam, Cheese, and Soy Sauce [1][2]

This protocol is adapted from a method for the simultaneous determination of several preservatives in food.[1][2]

1. Apparatus and Reagents

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C8 column (e.g., Capcell pak MF-C8, 4.6 mm I.D. × 150 mm, 5 µm).[1]

  • Analytical balance, conical tubes, vortex mixer, centrifuge.

  • This compound (DHA) standard.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Potassium hexaferrocyanide (Carrez solution I).[1]

  • Zinc acetate (Carrez solution II).[1]

  • 0.01 mol/L tetra-n-butylammonium hydroxide.[1]

  • 0.1% Phosphoric acid in water.[1]

2. Preparation of Solutions

  • Standard Stock Solution (1000 mg/kg): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.3 to 60 mg/kg.[1]

  • Mobile Phase A: 0.01 mol/L tetra-n-butylammonium hydroxide with 0.1% phosphoric acid in water (v/v).[1]

  • Mobile Phase B: Acetonitrile.[1]

3. Sample Preparation (with Carrez Reagent Purification) [1]

  • Weigh 4 g of the homogenized food sample (e.g., jam, cheese, soy sauce) into a conical tube.

  • Add 10 mL of ethanol.

  • Add 1 mL of Carrez solution I (potassium hexaferrocyanide) and 1 mL of Carrez solution II (zinc acetate).

  • Shake the tube gently for 1 minute to form a cloudy solution.

  • Centrifuge at an appropriate speed to separate the precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC injection.

4. Chromatographic Conditions [1]

  • Column: Capcell pak MF-C8 (4.6 mm I.d. × 150 mm, 5 µm)[1]

  • Mobile Phase: Gradient elution with Eluent A and Eluent B.[1]

    • Initial: 25% B

    • 2.5 min: 25% B

    • 7 min: 35% B

    • 12 min: 40% B

    • 12.1 min: 90% B

    • 15 min: 90% B

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 40 °C[1]

  • Detection Wavelength: Set according to the absorption maximum of DHA (typically around 307 nm).

5. Quantification

  • Construct a calibration curve by plotting the peak area of the DHA standards against their concentrations.

  • Calculate the concentration of DHA in the sample by comparing its peak area with the calibration curve.

Other Relevant Methods

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), provides high sensitivity and specificity. Analysis by GC typically requires derivatization of the acidic preservative to a more volatile form. Dispersive liquid-liquid microextraction (DLLME) can be used as a sample preparation technique.[3]

Spectrophotometry: A simpler and more cost-effective method involves the determination of DHA by measuring its UV absorbance at approximately 307 nm.[4] This method may be less specific than chromatographic techniques and requires a thorough cleanup step to remove interfering substances that absorb at the same wavelength.[4][5]

Quantitative ¹H NMR (qNMR): A ¹H NMR method has been developed for the absolute quantification of DHA in processed foods.[6] This technique requires minimal sample preparation (simple solvent extraction) and does not necessitate an analyte-specific reference standard for calibration.[6]

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for the quantitative analysis of this compound in food using various methods.

ParameterHPLC-UV[1][2]GC-MS (with DLLME)[3]qNMR[6]Spectrophotometry[4]
Food Matrix Jam, Cheese, Soy SauceNot specifiedProcessed FoodsStrawberries, Bananas, Zucchini
Linearity Range 0.3 - 60 mg/kg1.0 - 50 µg/mLNot specifiedNot specified
Correlation Coefficient (r²) > 0.999> 0.99Not specifiedNot specified
Limit of Detection (LOD) Not specified0.04 - 2.00 mg/kgNot specifiedNot specified
Limit of Quantitation (LOQ) Not specified0.12 - 6.67 mg/kg0.13 g/kg~2 ppm
Recovery (%) 87.8 - 11070.18 - 109.22> 85100.2 ± 4.8
Precision (RSD%) Intra-day < 5.921.82 - 9.79Not specifiedNot specified
Precision (RSD%) Inter-day < 7.72Not specifiedNot specifiedNot specified

Conclusion

The choice of analytical method for the quantification of this compound in food depends on the specific requirements of the analysis, including the food matrix, required sensitivity, available instrumentation, and throughput needs. HPLC offers a robust and reliable approach for routine analysis in various food samples. The detailed protocol provided herein, along with the comparative data on other methods, serves as a comprehensive guide for researchers and scientists in the field of food safety and analysis. Proper method validation is crucial to ensure accurate and defensible results.

References

Dehydroacetic Acid as a Plasticizer in Synthetic Resin Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroacetic acid (DHA), a pyrone derivative, is recognized for its fungicidal and bactericidal properties, and it also finds application as a plasticizer in synthetic resins.[1] Plasticizers are additives that increase the flexibility, durability, and workability of polymers by reducing the intermolecular forces between polymer chains. This document provides a general framework for evaluating this compound as a plasticizer in synthetic resin formulations. Due to a lack of specific quantitative data in publicly available literature for this compound's plasticizing effects on common resins like PVC, PLA, and polyurethane, this guide offers generalized experimental protocols and discusses the expected effects based on established principles of polymer science. Researchers are encouraged to use these protocols as a starting point for their own empirical investigations.

Introduction to this compound as a Plasticizer

This compound (C₈H₈O₄) is a white, crystalline powder with low solubility in water but better solubility in organic solvents.[1] Its potential as a plasticizer stems from its molecular structure, which can intersperse between polymer chains, thereby increasing the free volume and reducing the glass transition temperature (Tg) of the resin. The effectiveness of a plasticizer is typically evaluated by measuring changes in the mechanical and thermal properties of the polymer formulation.

General Mechanism of Plasticization

The primary role of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. This is achieved by the plasticizer molecules positioning themselves between the long polymer chains, which reduces the intermolecular forces (van der Waals forces) that hold the chains together. This separation of polymer chains allows them to move more freely past one another, resulting in a softer, more pliable material. A key indicator of effective plasticization is a decrease in the glass transition temperature (Tg) of the polymer.

PlasticizationMechanism cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer Rigid Polymer Chains Tightly Packed Polymer Chains Flexible Polymer Chains Polymer Chain Plasticizer Molecule (DHA) Polymer Chain Rigid Polymer Chains->Flexible Polymer Chains  Addition of  this compound

Caption: Mechanism of Polymer Plasticization.

Experimental Protocols

The following are generalized protocols for evaluating the effectiveness of this compound as a plasticizer in a synthetic resin such as Polyvinyl Chloride (PVC). These protocols should be adapted based on the specific resin and available equipment.

Preparation of Plasticized Resin Samples

Objective: To prepare resin samples with varying concentrations of this compound.

Materials:

  • Synthetic resin powder (e.g., PVC, K-value 65-70)

  • This compound (DHA)

  • Thermal stabilizer (e.g., a mixed metal stabilizer for PVC)

  • Co-stabilizers/lubricants (as required by the resin)

  • A suitable solvent for casting (e.g., Tetrahydrofuran - THF) or a two-roll mill for melt blending.

Protocol for Solvent Casting:

  • Dry the resin powder in a vacuum oven to remove any moisture.

  • Prepare a stock solution of the resin in THF (e.g., 15% w/v).

  • Prepare separate solutions of this compound in THF at different concentrations.

  • In separate beakers, mix the resin solution with the DHA solutions to achieve final DHA concentrations of, for example, 10, 20, 30, 40, and 50 parts per hundred resin (phr). A control sample with no DHA should also be prepared.

  • Add the thermal stabilizer and any other additives to each mixture and stir until a homogenous solution is obtained.

  • Pour the solutions into flat, level petri dishes or onto a glass plate.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature, followed by drying in a vacuum oven at a temperature below the boiling point of the solvent and the Tg of the resin to remove any residual solvent.

  • Carefully peel the resulting films for characterization.

Protocol for Melt Blending:

  • Thoroughly dry-blend the resin powder, this compound, thermal stabilizer, and other additives in a high-speed mixer.

  • Process the dry blend on a two-roll mill at a temperature suitable for the specific resin (e.g., 160-170°C for PVC).

  • Mill the compound until a homogenous sheet is formed.

  • Press the milled sheets into plaques of desired thickness using a hydraulic press at a suitable temperature and pressure.

  • Cool the plaques under pressure and then cut them into standard shapes for testing.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis start Start: Define DHA Concentrations dry_blend Dry Blending of Resin, DHA, and Additives start->dry_blend melt_processing Melt Processing (e.g., Two-Roll Mill) dry_blend->melt_processing molding Compression Molding of Test Specimens melt_processing->molding mechanical Mechanical Testing (Tensile, Hardness) molding->mechanical thermal Thermal Analysis (DSC, TGA) molding->thermal migration Migration Testing molding->migration data_comp Data Compilation & Comparison mechanical->data_comp thermal->data_comp migration->data_comp end End: Evaluate Plasticizing Effect data_comp->end

Caption: General Experimental Workflow.

Characterization of Plasticized Resins

3.2.1. Mechanical Properties

  • Tensile Strength and Elongation at Break (ASTM D638):

    • Cut dumbbell-shaped specimens from the prepared films or plaques.

    • Measure the thickness and width of the gauge section of each specimen.

    • Conduct the tensile test using a universal testing machine at a specified crosshead speed.

    • Record the force and elongation until the specimen breaks.

    • Calculate the tensile strength and elongation at break. A successful plasticizer will decrease tensile strength and significantly increase elongation at break.

  • Hardness (ASTM D2240):

    • Use a Durometer (Shore A for soft materials, Shore D for harder materials) to measure the hardness of the prepared plaques.

    • Take multiple readings at different points on the sample and calculate the average. Plasticization should lead to a decrease in hardness.

3.2.2. Thermal Properties

  • Differential Scanning Calorimetry (DSC) (ASTM D3418):

    • Accurately weigh a small sample (5-10 mg) of the plasticized resin into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve. A lower Tg compared to the unplasticized resin indicates effective plasticization.

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed sample (10-20 mg) into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset of thermal degradation. The plasticizer may affect the thermal stability of the resin.

3.2.3. Migration and Leaching

  • Solvent Extraction (ASTM D1239):

    • Weigh a sample of the plasticized resin accurately.

    • Immerse the sample in a specified solvent (e.g., hexane, ethanol, or a food simulant) for a set period at a controlled temperature.

    • Remove the sample, dry it, and weigh it again.

    • The weight loss corresponds to the amount of plasticizer that has leached out. Low migration is a desirable property for a plasticizer.

Expected Results and Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for easy comparison.

Table 1: Hypothetical Effect of this compound on Mechanical Properties of PVC

DHA Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
0 (Control)Expected HighExpected LowExpected High
10Expected DecreaseExpected IncreaseExpected Decrease
20Further DecreaseFurther IncreaseFurther Decrease
30Further DecreaseFurther IncreaseFurther Decrease
40Further DecreaseFurther IncreaseFurther Decrease
50Further DecreaseFurther IncreaseFurther Decrease

Table 2: Hypothetical Effect of this compound on Thermal Properties of PVC

DHA Concentration (phr)Glass Transition Temp. (Tg) (°C)Onset of Degradation (TGA) (°C)
0 (Control)Expected HighBaseline
10Expected DecreaseMay change
20Further DecreaseMay change
30Further DecreaseMay change
40Further DecreaseMay change
50Further DecreaseMay change

Table 3: Hypothetical Migration of this compound from PVC

DHA Concentration (phr)Weight Loss (%) in Hexane (24h, 25°C)
10To be determined
20To be determined
30To be determined
40To be determined
50To be determined

Conclusion

While this compound is known to be used as a plasticizer, a comprehensive, publicly available dataset on its performance in various synthetic resins is lacking. The protocols and expected trends outlined in these application notes provide a solid foundation for researchers to systematically evaluate the efficacy of DHA as a plasticizer. Key parameters to investigate are its effect on mechanical properties (tensile strength, elongation, hardness), thermal properties (glass transition temperature), and its permanence within the polymer matrix (migration/leaching). Such studies are crucial to determine the suitability of this compound as a viable alternative to conventional plasticizers in various applications.

References

Spectroscopic Analysis of Dehydroacetic Acid and its Chelates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the spectroscopic analysis of Dehydroacetic acid (DHA) and its metal chelates. It includes experimental protocols for the synthesis and characterization of these compounds, along with collated spectroscopic data to facilitate comparison. The enhanced biological activity of metal chelates, particularly their antimicrobial properties, is also discussed.

Introduction

This compound (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, DHA) is a pyrone derivative known for its fungicidal and bactericidal properties. The chelating ability of DHA, particularly through the formation of Schiff base derivatives, allows for the synthesis of a wide range of metal complexes. These metal chelates often exhibit enhanced biological activities compared to the parent ligand, making them promising candidates for the development of new therapeutic agents. Spectroscopic techniques such as UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential tools for the characterization and structural elucidation of these compounds.

Experimental Protocols

Synthesis of a Representative Schiff Base Ligand (DHA-Ety)

This protocol describes the synthesis of a Schiff base ligand from this compound and ethylenediamine.

Materials:

  • This compound (DHA)

  • Ethylenediamine

  • Absolute Ethanol

  • Reflux apparatus

  • Magnetic stirrer with hot plate

  • Buchner funnel and filter paper

  • Beakers and conical flasks

Procedure:

  • Dissolve this compound (2 molar equivalents) in hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve ethylenediamine (1 molar equivalent) in absolute ethanol.

  • Add the ethanolic solution of ethylenediamine dropwise to the stirred, hot solution of this compound.

  • Reflux the resulting mixture on a water bath for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After reflux, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the precipitated solid by filtration using a Buchner funnel.

  • Wash the product several times with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from absolute ethanol to obtain the pure Schiff base ligand.

  • Dry the purified product in a vacuum desiccator over anhydrous calcium chloride.

Synthesis of Metal(II) Chelates

This protocol outlines a general procedure for the synthesis of metal(II) chelates of the DHA-derived Schiff base ligand.

Materials:

  • DHA-Schiff base ligand (e.g., DHA-Ety)

  • Metal(II) chlorides or acetates (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)

  • Methanol or Ethanol

  • Reflux apparatus

  • Magnetic stirrer with hot plate

  • pH meter or pH paper

  • 10% Alcoholic ammonia solution

Procedure:

  • Dissolve the Schiff base ligand (1 molar equivalent) in hot methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the respective metal(II) salt (1 molar equivalent) in methanol or ethanol.

  • Add the hot metal salt solution to the stirred solution of the ligand.

  • Adjust the pH of the reaction mixture to approximately 7.5-8.5 by the dropwise addition of 10% alcoholic ammonia solution.

  • Reflux the mixture with constant stirring for about 3 hours.

  • The solid colored metal complex will precipitate during the reaction.

  • After cooling to room temperature, filter the precipitated complex using a Buchner funnel.

  • Wash the collected solid with hot methanol and then with petroleum ether.

  • Dry the final product in a vacuum desiccator over anhydrous calcium chloride.

Experimental Workflow Diagram

experimental_workflow cluster_ligand Ligand Synthesis cluster_chelate Chelate Synthesis cluster_analysis Spectroscopic Analysis DHA This compound Reaction1 Reflux (3-4h) DHA->Reaction1 Amine Ethylenediamine Amine->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Ligand Schiff Base Ligand (DHA-Ety) Reaction1->Ligand Reaction2 Reflux (3h) pH 7.5-8.5 Ligand->Reaction2 MetalSalt Metal(II) Salt (Co, Ni, Cu, Zn) MetalSalt->Reaction2 Solvent2 Methanol Solvent2->Reaction2 Chelate Metal Chelate Reaction2->Chelate UVVis UV-Visible Chelate->UVVis IR Infrared (IR) Chelate->IR NMR NMR (for Zn Chelate) Chelate->NMR MS Mass Spectrometry Chelate->MS

Caption: General workflow for the synthesis and spectroscopic analysis of DHA-metal chelates.

Spectroscopic Data Presentation

The following tables summarize typical spectroscopic data for a representative this compound-based Schiff base ligand and its transition metal complexes. The data has been collated from various sources and represents characteristic values.

UV-Visible Spectral Data

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The spectra of the ligands typically show bands corresponding to π → π* and n → π* transitions. Upon chelation, these bands may shift, and new charge-transfer or d-d transition bands may appear.

Compoundλmax (nm) for π → πλmax (nm) for n → πλmax (nm) for d-d Transitions
DHA-Schiff Base Ligand ~275, ~300~370-405-
Co(II) Chelate Shifted from ligandShifted from ligand~540, ~660
Ni(II) Chelate Shifted from ligandShifted from ligand~512, ~580, ~684
Cu(II) Chelate Shifted from ligandShifted from ligand~523, ~620
Zn(II) Chelate Shifted from ligandShifted from ligandNo d-d transitions

Note: The exact positions of the absorption maxima can vary depending on the solvent and the specific structure of the Schiff base ligand.

Infrared (IR) Spectral Data

IR spectroscopy is crucial for identifying the coordination sites of the ligand. The formation of the Schiff base is confirmed by the appearance of the azomethine ν(C=N) band. Upon complexation, shifts in the ν(C=N) and phenolic ν(C-O) bands, along with the appearance of new ν(M-N) and ν(M-O) bands, indicate chelation.

Functional GroupLigand (cm⁻¹)Co(II) Chelate (cm⁻¹)Ni(II) Chelate (cm⁻¹)Cu(II) Chelate (cm⁻¹)Zn(II) Chelate (cm⁻¹)
ν(O-H) phenolic ~3400 (broad)AbsentAbsentAbsentAbsent
ν(C=N) azomethine ~1620-1645~1600-1625 (shift)~1600-1625 (shift)~1600-1625 (shift)~1600-1625 (shift)
ν(C-O) phenolic ~1270~1280-1325 (shift)~1280-1325 (shift)~1280-1325 (shift)~1280-1325 (shift)
ν(M-N) -~430-485~430-485~430-485~430-485
ν(M-O) -~500-580~500-580~500-580~500-580

Note: The shift in the azomethine stretching frequency to a lower wavenumber upon complexation is indicative of the coordination of the nitrogen atom to the metal ion.

¹H NMR Spectral Data

¹H NMR spectroscopy is particularly useful for characterizing the diamagnetic Zn(II) complexes and the free ligands. The disappearance of the phenolic -OH proton signal upon chelation is a key diagnostic feature.

Proton AssignmentLigand (δ, ppm)Zn(II) Chelate (δ, ppm)
-CH₃ (pyrone ring) ~2.1~2.1-2.2
-CH₃ (acetyl group) ~2.6~2.6-2.7
-CH= (vinylic) ~5.7~5.7-5.8
Aromatic Protons ~7.0-8.0Shifted from ligand
-CH=N- (azomethine) ~8.5-9.2Downfield shift (~8.6-9.3)
-OH (phenolic) ~10.3-13.6Absent

Note: Chemical shifts are reported relative to TMS and can vary with the solvent used (e.g., DMSO-d₆, CDCl₃).

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. For metal complexes, the mass spectrum can confirm the ligand-to-metal stoichiometry.

CompoundKey Fragmentm/zInterpretation
Schiff Base Ligand [M]⁺VariesMolecular ion peak corresponding to the ligand's molecular weight.
FragmentsVariesFragmentation pattern consistent with the ligand structure.
Metal Chelate [M(L)]⁺ or [M(L)₂]⁺VariesMolecular ion peak of the complex, confirming stoichiometry.
[L]⁺VariesFragment corresponding to the free ligand.
Other fragmentsVariesLoss of parts of the ligand or ancillary groups.

Application: Antimicrobial Mechanism of Action

Metal chelation is a known strategy to enhance the antimicrobial activity of organic compounds. The proposed mechanisms of action for DHA-metal chelates against bacteria include:

  • Membrane Disruption: The chelation of divalent cations like Ca²⁺ and Mg²⁺, which stabilize the lipopolysaccharide (LPS) layer of Gram-negative bacteria, can lead to increased membrane permeability and cell lysis.[1]

  • Generation of Reactive Oxygen Species (ROS): Some transition metals, particularly copper, can participate in Fenton-like reactions, generating ROS that cause oxidative damage to cellular components like DNA, proteins, and lipids.

  • Inhibition of Essential Enzymes: The metal chelates can bind to and inhibit microbial metalloenzymes that are crucial for processes like respiration and DNA replication.[2]

  • Induction of Metal Starvation: The chelating ligand can sequester essential trace metals from the microbial environment, depriving the bacteria of necessary cofactors for enzymatic activity.[1]

Antimicrobial Signaling Pathway Diagram

antimicrobial_pathway cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Interior LPS Lipopolysaccharide (LPS) Layer Disruption Membrane Disruption & Permeabilization LPS->Disruption Membrane Cell Membrane Integrity Enzymes Essential Metalloenzymes Inhibition Enzyme Inhibition Enzymes->Inhibition DNA DNA Damage Oxidative Damage DNA->Damage Proteins Proteins & Lipids Proteins->Damage Chelate DHA-Metal Chelate Chelate->LPS Sequesters Ca²⁺/Mg²⁺ Chelate->Enzymes Binds to active site ROS Reactive Oxygen Species (ROS) Chelate->ROS Generates (e.g., Cu) ROS->DNA Damage ROS->Proteins Damage Death Cell Death Disruption->Death Inhibition->Death Damage->Death

Caption: Proposed antimicrobial mechanisms of DHA-metal chelates against bacteria.

Conclusion

The spectroscopic analysis of this compound and its metal chelates provides invaluable information for their structural elucidation and characterization. The combination of UV-Visible, IR, NMR, and Mass Spectrometry allows for a comprehensive understanding of the coordination environment and the nature of the metal-ligand bonding. The protocols and data presented herein serve as a practical guide for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of DHA-based compounds as potential therapeutic agents. The enhanced antimicrobial activity observed in many of these chelates underscores the importance of continued research in this area.

References

Application Note & Protocol: Solid-Phase Extraction for the Purification of Dehydroacetic Acid in Various Sample Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroacetic acid (DHA) and its sodium salt are widely utilized as preservatives in food and cosmetic products due to their effective antimicrobial properties against yeasts and molds.[1] Accurate quantification of DHA is crucial for quality control and regulatory compliance. Solid-phase extraction (SPE) is a robust and efficient sample preparation technique for the isolation and concentration of analytes from complex matrices, offering advantages over traditional liquid-liquid extraction such as reduced solvent consumption, higher recovery, and ease of automation.[2][3] This application note provides detailed protocols for the purification of this compound from cosmetic and food samples using solid-phase extraction, followed by high-performance liquid chromatography (HPLC) analysis.

Data Presentation

Quantitative Method Validation Parameters

The following tables summarize the quantitative data from studies utilizing solid-phase extraction for the analysis of this compound.

Table 1: HPLC Method Performance for DHA Analysis in Cosmetics

ParameterValueReference
HPLC ColumnTSK gel ODS-80TM (5 µm, 150 x 4.6 mm I.D.)[1][4][5]
Mobile PhaseWater:Methanol (65:35, v/v) containing 2.5 mM tetra-n-butylammonium (TBA) hydroxide, pH 7.0[1][4][5]
Detection Wavelength235 nm[1][4]
Linearity (Correlation Coefficient, r²)> 0.999[1][4]
Limit of Detection (LOD)~2.5 ng[1][4]

Table 2: Recovery of Preservatives in Food Samples using C18 SPE Cartridge

AnalyteSample MatrixSpiked Concentration (mg/kg)Recovery Rate (%)
This compound (DHA)Jam4087.7 - 110
This compound (DHA)Soy Sauce4087.7 - 110
This compound (DHA)Cheese4087.7 - 110

Data synthesized from a study by Yun et al. (2019) as cited in reference[6]. The study also validated the method for other preservatives.

Experimental Protocols

Protocol 1: SPE Purification of this compound from Cosmetic Products

This protocol is based on the methodology for the simultaneous analysis of several acidic preservatives in cosmetics.[1][4]

1. Materials and Reagents

  • Solid-Phase Extraction Cartridge: Bond-Elut SI[1][4]

  • Methanol (HPLC grade)[1][4][5]

  • This compound Standard

  • Sample Matrix (e.g., cream, lotion)

2. Sample Preparation

  • Accurately weigh a representative portion of the cosmetic sample.

  • Disperse the sample in a suitable solvent. For many formulations, an initial extraction with an organic solvent like ethanol followed by centrifugation may be necessary to separate insoluble components.

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning: Condition the Bond-Elut SI cartridge by passing a suitable volume of methanol through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the prepared sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to remove interfering non-polar compounds.

  • Elution: Elute the this compound and other acidic preservatives from the cartridge using methanol.[1][4][5] Collect the eluate.

  • Post-Elution: The collected eluate can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

4. HPLC Analysis

  • Inject the purified sample into an HPLC system equipped with a UV detector.

  • Use the parameters outlined in Table 1 for chromatographic separation and detection.

  • Quantify the amount of DHA by comparing the peak area with that of a known standard.

Protocol 2: SPE Purification of this compound from Food Samples

This protocol is adapted from a method for determining various preservatives in food matrices.[6]

1. Materials and Reagents

  • Solid-Phase Extraction Cartridge: C18 SPE column[6]

  • Methanol (HPLC grade)[6]

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethanol

  • This compound Standard

  • Sample Matrix (e.g., jam, soy sauce, cheese)

2. Sample Preparation

  • Homogenize 4 g of the food sample.

  • Place the homogenized sample in a conical tube with 40 ml of ethanol.

  • Sonicate for 10 minutes.

  • Centrifuge for 10 minutes at 1500 x g.

  • Collect the supernatant for SPE purification.[6]

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning: Precondition the C18 SPE column with 5 ml of methanol, followed by 5 ml of water, and then 1 ml of acetonitrile.[6]

  • Sample Loading: Pass 5 ml of the supernatant (from step 2.5) through the activated C18 SPE column.

  • Elution: Elute the this compound with 5 ml of methanol.[6] Collect the eluate.

4. HPLC Analysis

  • Analyze the collected eluate by HPLC-UV.

  • Develop an appropriate HPLC method, or refer to established methods for preservative analysis in food. The validation results in one study showed recoveries between 87.7% and 110% for DHA in various food matrices.[6][7]

Visualizations

Experimental Workflow for DHA Purification

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Matrix (Cosmetic/Food) Homogenize Homogenization/ Dispersion Sample->Homogenize Extract Initial Solvent Extraction Homogenize->Extract Centrifuge Centrifugation/ Filtration Extract->Centrifuge Supernatant Sample Extract (Supernatant) Centrifuge->Supernatant Condition 1. Cartridge Conditioning Supernatant->Condition Load onto SPE cartridge Load 2. Sample Loading Condition->Load Wash 3. Washing (Remove Interferences) Load->Wash Elute 4. Elution of DHA Wash->Elute Eluate Purified Eluate Containing DHA Elute->Eluate Analysis HPLC-UV Analysis Eluate->Analysis Quantification Quantification Analysis->Quantification SPE_Method_Development start Start: Define Analyte (DHA) and Matrix sorbent_selection Select SPE Sorbent (e.g., C18, Silica) start->sorbent_selection conditioning Determine Conditioning Solvent(s) sorbent_selection->conditioning Based on DHA polarity and sorbent type sample_loading Optimize Sample Loading Conditions conditioning->sample_loading washing Develop Washing Step to Remove Interferences sample_loading->washing elution Select Elution Solvent for DHA Recovery washing->elution validation Method Validation (Recovery, Precision, LOD) elution->validation validation->sorbent_selection Optimization needed final_protocol Finalized SPE Protocol validation->final_protocol Meets requirements

References

Application Notes and Protocols for Solubility Enhancement in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: An Investigation into the Use of Sodium Dehydroacetate for Improved Water Solubility in Experiments

For: Researchers, scientists, and drug development professionals.

Abstract: This document addresses the proposed use of sodium dehydroacetate as a solubilizing agent for poorly water-soluble compounds in experimental settings. A review of scientific and technical literature indicates that while sodium dehydroacetate itself possesses high water solubility, its primary application is as a preservative. There is no substantial evidence to support its use as a hydrotropic or co-solvent agent to enhance the solubility of other substances. These notes, therefore, clarify the established properties and applications of sodium dehydroacetate and provide detailed protocols for well-established, alternative methods of solubility enhancement for researchers facing challenges with poorly soluble compounds.

Sodium Dehydroacetate: Physicochemical Properties and Primary Applications

Sodium dehydroacetate is the sodium salt of dehydroacetic acid and presents as a white or off-white crystalline powder.[1][2] Its principal application across the food, cosmetic, and pharmaceutical industries is as a broad-spectrum preservative, effective against the growth of fungi, yeast, and bacteria.[3][4] This efficacy is maintained over a wide pH range.[1]

A key physicochemical property of sodium dehydroacetate is its excellent solubility in water. This characteristic facilitates its incorporation into aqueous formulations for its preservative function.

Quantitative Solubility Data

The solubility of sodium dehydroacetate has been quantified in various common laboratory solvents. This data is essential for its use as a preservative but also underscores its hydrophilic nature.

SolventSolubility ( g/100g of solvent) at 25°C
Water33
Propylene Glycol48
Glycerin15
Ethanol1
Acetone0.2

Data sourced from manufacturer technical sheets.[1]

Role in Solubility Enhancement: An Evidential Review

Despite its high water solubility, sodium dehydroacetate is not documented as a compound used to enhance the solubility of other poorly soluble molecules. Established methods for improving the water solubility of experimental compounds include the use of hydrotropes, co-solvents, pH adjustment, and particle size reduction.[5][6] Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) increases the aqueous solubility of a primary solute.[7][8] Common hydrotropic agents include sodium benzoate, sodium citrate, and urea.[7] Extensive searches of scientific literature and formulation databases do not indicate that sodium dehydroacetate is utilized for this purpose.

Therefore, the following sections will focus on standard, validated protocols for solubility enhancement that researchers can employ.

General Experimental Protocols for Solubility Assessment and Enhancement

Protocol for Determining Compound Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent system.[9]

Objective: To determine the saturation solubility of a compound at a specific temperature.

Materials:

  • Test compound (solid)

  • Selected solvent (e.g., water, buffer)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Calibrated analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution is achieved.

  • Equilibration: Place the vial in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[9]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).[9]

  • Sample Collection: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample using a chemically inert syringe filter to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument. Determine the concentration of the compound using a pre-validated analytical method and a calibration curve generated from standard solutions of known concentrations.[9]

  • Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

General Protocol for Solubility Enhancement Using a Hydrotropic Agent

This protocol provides a general methodology for evaluating the ability of a known hydrotropic agent to enhance the solubility of a poorly water-soluble compound.

Objective: To quantify the increase in aqueous solubility of a target compound in the presence of a hydrotropic agent.

Materials:

  • Poorly water-soluble test compound

  • Hydrotropic agent (e.g., sodium benzoate, urea)

  • Distilled or deionized water

  • Equipment as listed in Protocol 3.1.

Procedure:

  • Prepare Hydrotrope Solutions: Prepare a series of aqueous solutions of the hydrotropic agent at various high concentrations (e.g., 10%, 20%, 30%, 40% w/v).[8]

  • Determine Baseline Solubility: Using the Shake-Flask Method (Protocol 3.1), determine the baseline solubility of the test compound in water alone.

  • Measure Solubility in Hydrotrope Solutions: For each concentration of the hydrotrope solution, perform the Shake-Flask Method (Protocol 3.1) to determine the solubility of the test compound.

  • Analysis: Plot the solubility of the test compound (Y-axis) against the concentration of the hydrotropic agent (X-axis). A significant increase in solubility with increasing hydrotrope concentration indicates successful hydrotropic solubilization.

  • Calculate Enhancement Factor: The enhancement factor can be calculated as the ratio of the compound's solubility in the hydrotrope solution to its baseline solubility in water.

Visualizing Experimental Workflows and Logic

Diagrams created using Graphviz provide clear visual representations of experimental processes and decision-making logic.

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temp (24-72 hrs) A->B C Centrifuge to separate solid and liquid phases B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Report solubility (mg/mL or M) E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G cluster_1 Decision Pathway for Poorly Soluble Compounds start Poorly water-soluble compound identified is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes other_methods Evaluate other methods is_ionizable->other_methods No formulation Develop final formulation ph_adjust->formulation hydrotropy Hydrotropy other_methods->hydrotropy High conc. additive acceptable cosolvency Co-solvency other_methods->cosolvency Organic solvent acceptable particle_reduction Particle Size Reduction other_methods->particle_reduction Solid form required hydrotropy->formulation cosolvency->formulation particle_reduction->formulation

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

Application Note: Determination of Dehydroacetic Acid in Wine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dehydroacetic acid (DHA) is a synthetic organic compound used as a preservative in various foods and beverages, including wine, to inhibit the growth of yeasts and molds.[1] Regulatory agencies in many countries have established maximum permissible levels for DHA in foodstuffs to ensure consumer safety. Therefore, accurate and reliable analytical methods are crucial for monitoring DHA concentrations in wine. This application note describes a detailed protocol for the quantitative determination of this compound in wine samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is simple, rapid, and suitable for routine quality control analysis.[2]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, sample preparation, and chromatographic conditions for the analysis of this compound in wine.

1. Reagents and Materials

  • This compound (DHA), analytical standard (≥98% purity)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Sodium acetate, analytical grade

  • Acetic acid, glacial, analytical grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Syringe filters, 0.45 µm, PTFE or PVDF

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Ultrasonic bath

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 mg/L to 50 mg/L. These solutions are used to construct the calibration curve.

4. Sample Preparation

For many wine samples, a simple dilution and filtration step is sufficient.[2] For wines with complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

  • Direct Injection Method:

    • Degas the wine sample by sonication for 10 minutes.

    • Pipette 1 mL of the wine sample into a 10 mL volumetric flask and dilute to volume with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Solid-Phase Extraction (SPE) Method (for complex matrices):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Acidify 10 mL of wine sample to approximately pH 3 with acetic acid.

    • Load the acidified sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.

    • Elute the this compound from the cartridge with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

  • Column: NH2 column (e.g., 250 mm x 4.6 mm, 5 µm)[2] or a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) can also be used.

  • Mobile Phase: A mixture of acetonitrile and sodium acetate buffer (e.g., 9:1 v/v). The buffer can be prepared by dissolving sodium acetate in water to a concentration of 0.05 M and adjusting the pH to 4.0 with acetic acid.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 307 nm[2]

  • Run Time: Approximately 10 minutes[2]

Data Presentation

The performance of the HPLC method for the determination of this compound in wine is summarized in the following table. The data is compiled from various studies and represents typical validation parameters.

ParameterValue
Linearity (R²)> 0.999
Range0.5 - 50 mg/L
Limit of Detection (LOD)0.2 mg/L[2]
Limit of Quantitation (LOQ)0.6 mg/L
Recovery96 - 99%[3]
Precision (RSD%)< 5%

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound in wine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing wine_sample Wine Sample degas Degas (Sonication) wine_sample->degas dilute Dilute with Mobile Phase degas->dilute filter Filter (0.45 µm) dilute->filter hplc_vial HPLC Vial filter->hplc_vial hplc_system HPLC System (NH2 or C18 Column) hplc_vial->hplc_system detector UV Detector (307 nm) hplc_system->detector data_acquisition Data Acquisition detector->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification of DHA calibration->quantification

Caption: Experimental workflow for HPLC analysis of this compound in wine.

logical_relationship cluster_principle Analytical Principle cluster_components Key Components analyte This compound (DHA) in Wine Matrix separation Chromatographic Separation (Based on Polarity/Partitioning) analyte->separation detection UV Detection (Based on Chromophore Absorption) separation->detection signal Electrical Signal (Proportional to Concentration) detection->signal stationary_phase Stationary Phase (e.g., NH2 or C18) stationary_phase->separation mobile_phase Mobile Phase (Acetonitrile/Buffer) mobile_phase->separation detector_comp UV Detector detector_comp->detection

Caption: Logical relationship of the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Dehydroacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dehydroacetic Acid (DHA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of their DHA synthesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve issues you may encounter during the synthesis of this compound. The troubleshooting guides are categorized by the starting material used in the synthesis.

General Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the general factors I should investigate?

A1: Low yield in this compound synthesis can stem from several factors, regardless of the synthetic route. Here are the key areas to investigate:

  • Purity of Reagents: Ensure all starting materials and solvents are of high purity and anhydrous where specified. Moisture can interfere with many of the reaction mechanisms.

  • Reaction Temperature: The reaction temperature is often critical. Deviations from the optimal temperature range can lead to the formation of byproducts or incomplete reactions.[1] For instance, in the synthesis from ethyl acetoacetate, temperatures above 210°C can cause extensive decomposition.[2]

  • Catalyst Activity: The choice and concentration of the catalyst are crucial. Ensure the catalyst is active and used in the correct amount. Both acidic and basic catalysts can be used, and their effectiveness varies with the chosen synthetic method.[3]

  • Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration to ensure complete conversion.

  • Purification Method: Inefficient purification, particularly during recrystallization, can lead to significant loss of product.

Troubleshooting by Synthesis Method

This method involves the self-condensation of ethyl acetoacetate in the presence of a base catalyst.

Q2: I am following the protocol for DHA synthesis from ethyl acetoacetate, but my yield is significantly lower than reported. What could be the issue?

A2: A detailed protocol for this synthesis is provided in the "Experimental Protocols" section. Here are common reasons for low yield and how to address them:

  • Inadequate Removal of Ethanol: The reaction is an equilibrium process. Efficient removal of the ethanol byproduct is crucial to drive the reaction towards the product. Ensure your distillation setup is efficient.

  • Incorrect Catalyst: The use of sodium bicarbonate is reported to give consistent results.[2] Ensure you are using the correct catalyst at the recommended concentration.

  • Reaction Scale: It has been noted that the yield of this reaction can decrease with larger scale reactions.[1] For scaling up, optimization of reaction parameters may be necessary.

  • Decomposition at High Temperatures: As mentioned, temperatures exceeding 210°C can lead to decomposition of the product.[2] Carefully monitor and control the reaction temperature.

Q3: The reaction mixture turns very dark, and I am getting a lot of tar-like byproducts. How can I minimize this?

A3: The formation of dark, tarry substances is often due to side reactions occurring at elevated temperatures.

  • Precise Temperature Control: Maintain the reaction temperature within the recommended range (200–210°C).[2] Use a temperature controller and ensure the thermometer is correctly placed to measure the internal temperature of the reaction mixture.

  • Inert Atmosphere: While not always specified, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.

This method involves the base-catalyzed dimerization of diketene.

Q4: My synthesis of DHA from diketene is resulting in a low yield and a significant amount of a viscous residue. What is happening?

A4: The primary side reaction in this synthesis is the polymerization of diketene, which leads to the formation of a viscous residue instead of the desired crystalline DHA.[4]

  • Inhibiting Polymerization: The purity of the diketene is crucial. Use freshly distilled diketene if possible. The presence of impurities can promote polymerization. Additionally, certain polymerization inhibitors can be added to the reaction mixture.[5]

  • Choice of Catalyst: Tertiary amines like pyridine, imidazole, or DABCO are commonly used as catalysts.[6] The choice and concentration of the catalyst can influence the rate of dimerization versus polymerization. It's important to use the optimal catalyst concentration.

  • Temperature Control: The dimerization is an exothermic reaction. Proper temperature control is necessary to prevent runaway polymerization. The reaction is often carried out at moderate temperatures.

This method involves the condensation and cyclization of acetic anhydride, typically in the presence of a catalyst.

Q5: I am attempting to synthesize DHA from acetic anhydride, but the reaction is very slow or does not seem to be proceeding. What should I check?

A5: A slow or incomplete reaction can be due to several factors:

  • Catalyst Deactivation: Ensure the catalyst (e.g., sulfuric acid or sodium acetate) is active and has not been contaminated.[3]

  • Insufficient Temperature: This reaction typically requires heating to drive the condensation and cyclization steps.[3] Ensure the reaction mixture is reaching the target temperature.

  • Purity of Acetic Anhydride: Use high-purity acetic anhydride. The presence of acetic acid (from hydrolysis) can affect the reaction equilibrium.

Purification Troubleshooting

Q6: I am having trouble with the recrystallization of my crude this compound. What are some common issues and their solutions?

A6: Recrystallization is a critical step for obtaining pure DHA. Here are some common problems and how to solve them:

  • Crystals do not form upon cooling:

    • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation.[7][8]

    • Too much solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and try cooling again.[7]

    • Seed Crystals: If available, add a small seed crystal of pure DHA to the cooled solution to initiate crystallization.[2]

  • An oil forms instead of crystals:

    • This can happen if the melting point of your compound is lower than the boiling point of the solvent.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of a solvent in which your compound is less soluble (a co-solvent) and allow it to cool slowly. Very slow cooling can favor crystal formation over oiling out.[7]

  • The recovered yield after recrystallization is very low:

    • Excessive solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2] Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Washing with warm solvent: Always wash the collected crystals with a small amount of cold recrystallization solvent to minimize redissolving the product.

    • Premature crystallization: If the product crystallizes too early (e.g., in the filter funnel during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for different methods of this compound synthesis. This data is intended for comparison and to aid in selecting a suitable synthesis route for your specific needs.

Starting MaterialCatalystTemperature (°C)Reaction Time (hours)Reported Yield (%)Reference
Ethyl AcetoacetateSodium Bicarbonate200-2107-853[1]
Ethyl AcetoacetateNone (reflux)Distilled to 200680 (allowing for recovered ester)[9]
DiketenePyridine, Imidazole, DABCOVariesVaries-[6]
Acetic AnhydrideSulfuric Acid or Sodium Acetate120-150Varies-[3]

Note: Yields can vary significantly based on the specific experimental setup, purity of reagents, and scale of the reaction.

Experimental Protocols

Synthesis of this compound from Ethyl Acetoacetate

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Freshly vacuum-distilled ethyl acetoacetate (100 g, 0.78 mole)

  • Sodium bicarbonate (0.05 g)

  • Toluene (for partial condenser)

Apparatus:

  • A 250-ml round-bottomed flask

  • A thermometer that reaches nearly to the bottom of the flask

  • A three- or four-bulb fractionating column

  • A partial condenser with a side arm for downward distillation

  • A reflux condenser

  • A 200-ml distilling flask

Procedure:

  • Place 100 g of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate in the 250-ml round-bottomed flask.

  • Set up the apparatus with the fractionating column and partial condenser. Fill the inner container of the partial condenser halfway with toluene and attach the reflux condenser.

  • Heat the flask so that the toluene in the partial condenser is kept just boiling. This will maintain a temperature that allows for the distillation of ethanol as it is formed.

  • Continue heating until the temperature of the liquid in the flask reaches 200–210°C. This typically takes 7–8 hours. During this time, about 27 g of distillate (mostly ethanol) will be collected. The reaction mixture will turn dark brown.

  • While the residue is still hot, transfer it to a 200-ml distilling flask.

  • Distill the product under reduced pressure. Collect the fraction that boils up to 140°C at 12 mm Hg. A forerun consisting of unreacted ethyl acetoacetate will be collected first.

  • The yield of crude this compound is approximately 34 g (53%).

  • The product can be further purified by recrystallization from ethanol (using approximately 2 ml of ethanol per gram of crude product) to yield a purer product with a melting point of 108°C.

Visualizations

Experimental Workflow for DHA Synthesis from Ethyl Acetoacetate

G Workflow for this compound Synthesis from Ethyl Acetoacetate cluster_reaction Reaction Setup cluster_workup Work-up and Purification reactants Mix Ethyl Acetoacetate and Sodium Bicarbonate heat Heat to 200-210°C reactants->heat distill_ethanol Continuously Distill Ethanol heat->distill_ethanol transfer Transfer Hot Residue distill_ethanol->transfer After 7-8 hours vac_distill Vacuum Distillation transfer->vac_distill recrystallize Recrystallize from Ethanol vac_distill->recrystallize product Pure this compound recrystallize->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound from ethyl acetoacetate.

Troubleshooting Logic for Low Yield in DHA Synthesis

G Troubleshooting Low Yield in this compound Synthesis start Low Yield of DHA Observed check_reagents Are reagents pure and anhydrous? start->check_reagents check_temp Was the reaction temperature correct? check_reagents->check_temp Yes reagents_no Purify/dry reagents check_reagents->reagents_no No check_catalyst Is the catalyst active and at the correct concentration? check_temp->check_catalyst Yes temp_no Calibrate and control temperature check_temp->temp_no No check_time Was the reaction time sufficient? check_catalyst->check_time Yes catalyst_no Use fresh catalyst and optimize concentration check_catalyst->catalyst_no No check_purification Was the purification efficient? check_time->check_purification Yes time_no Increase reaction time check_time->time_no No purification_no Optimize recrystallization check_purification->purification_no No end_node Yield Improved check_purification->end_node Yes reagents_no->end_node temp_no->end_node catalyst_no->end_node time_no->end_node purification_no->end_node

Caption: A decision tree to systematically troubleshoot the causes of low yield in this compound synthesis.

References

Overcoming solubility issues of Dehydroacetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the solubility of Dehydroacetic Acid (DHA) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound (DHA)?

A1: this compound is classified as a compound with low water solubility. Its solubility is reported to be less than 0.1 g/100 mL (or < 1 g/L) at 25°C.[1][2] A saturated aqueous solution of DHA has a pH of approximately 4.[1][2] More specific experimental values cite the aqueous solubility as around 500-690 mg/L at 25°C.[3]

Q2: How does pH impact the solubility of DHA?

A2: The solubility of DHA is highly dependent on pH. DHA is a weak acid with a pKa of approximately 5.26.[3] At pH values below its pKa, DHA exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, DHA deprotonates to form the highly soluble dehydroacetate anion, leading to a significant increase in its overall aqueous solubility.[3]

Q3: Is there a more soluble salt form of DHA available?

A3: Yes, the sodium salt, Sodium Dehydroacetate, is frequently used as an alternative to DHA due to its much greater water solubility.[4] The solubility of Sodium Dehydroacetate in water is approximately 33 g/100 mL (330 g/L) at 25°C.

Q4: In which organic solvents is DHA soluble?

A4: DHA exhibits moderate to good solubility in a variety of organic solvents. This property is useful for creating concentrated stock solutions or for employing co-solvency methods to enhance aqueous solubility. Quantitative solubility data is summarized in the table below.

Data Presentation: Solubility of this compound

Table 1: Solubility of this compound and its Sodium Salt in Various Solvents.

Compound Solvent Temperature Solubility Citation(s)
This compound Water 25 °C < 0.1 g/100g (< 1 g/L) [1][2]
This compound Water 25 °C ~500-690 mg/L [3]
This compound Ethanol 25 °C ~3 g/100g (30 g/L) [1][2]
This compound Propylene Glycol 25 °C ~1.7 g/100g (17 g/L) [1][2]
This compound Glycerin 25 °C < 0.1 g/100g (< 1 g/L) [1][2]
This compound Acetone Not Specified 22% (w/w)
This compound Benzene Not Specified 18% (w/w)
Sodium Dehydroacetate Water 25 °C ~33 g/100g (330 g/L)

| Sodium Dehydroacetate | Propylene Glycol | 25 °C | 48% (w/w) | |

Troubleshooting Guide

Problem: My DHA powder is not dissolving in water, or the solution is cloudy.

  • Cause 1: Low Intrinsic Solubility. DHA is poorly soluble in neutral or acidic water.

    • Solution: You must employ a solubility enhancement technique. The most straightforward method is pH adjustment. Increase the pH of your solution to above 6.5 by adding a base (e.g., 1M NaOH) dropwise. This will convert the DHA to its highly soluble sodium dehydroacetate salt form. See Protocol 1 for details.

  • Cause 2: Insufficient Solvent Volume. You may be trying to dissolve more DHA than is possible at the given volume and pH.

    • Solution: Refer to the solubility data in Table 1 . For neutral aqueous solutions, you cannot achieve concentrations much higher than ~0.7 g/L. If a higher concentration is needed, you must use a solubilization strategy.

Problem: My aqueous DHA solution is turning yellow or brown over time.

  • Cause: Chemical Degradation. DHA can be unstable in aqueous solutions and may degrade, forming chromophoric (color-producing) impurities. This process can be accelerated by exposure to light and heat.[5] The yellowing may also be related to the formation of hydrogen-bonded complexes between DHA degradation products and other species in the formulation.[5]

    • Solution 1 (Storage): Prepare fresh solutions whenever possible. Store aqueous DHA solutions protected from light in a cool, dark place.

    • Solution 2 (Formulation): If discoloration is a persistent issue in a complex formulation, consider adding a chelating agent such as Disodium EDTA (e.g., at 0.05-0.1 wt%). Chelating agents can sequester metal ions that may catalyze degradation reactions.[5]

    • Solution 3 (pH drift): In some formulations, a drift to a higher pH over time can contribute to discoloration. Ensure your formulation is adequately buffered to maintain the target pH.

Problem: After dissolving DHA by raising the pH, a precipitate forms when I add it to my acidic formulation.

  • Cause: pH-Dependent Solubility. You have successfully dissolved the DHA by converting it to its soluble salt form at a high pH. However, when this alkaline solution is added to a bulk acidic medium, the pH drops, converting the soluble salt back into the insoluble acid form, causing it to precipitate.

    • Solution 1 (Adjust Final pH): If your final formulation allows, adjust its pH to be above 5.5 to maintain DHA solubility.

    • Solution 2 (Use Co-solvents): Incorporate a co-solvent like propylene glycol or ethanol into your final formulation. This will increase the intrinsic solubility of the neutral DHA molecule, potentially preventing precipitation even at a lower pH. See Protocol 2 .

    • Solution 3 (Alternative Methods): Consider using cyclodextrin complexation (Protocol 4 ) to encapsulate the DHA, which can keep it solubilized across a wider pH range.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is the most common and effective method for dissolving DHA in aqueous media.

Methodology:

  • Preparation: Weigh the desired amount of DHA powder. Add it to approximately 80% of the final required volume of purified water in a beaker with a magnetic stirrer.

  • Dispersion: Stir the mixture. The DHA will not dissolve and will form a milky white suspension.

  • pH Adjustment: While stirring, slowly add a 1M solution of a suitable base (e.g., Sodium Hydroxide, NaOH) dropwise.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: As the pH rises above ~5.5-6.0, the DHA powder will begin to dissolve as it converts to the dehydroacetate anion. Continue adding the base until all the solid has dissolved and the solution is clear. The final pH will typically be in the range of 7-9.

  • Final Volume: Once the DHA is fully dissolved, transfer the solution to a volumetric flask and add purified water to reach the final desired volume. Mix well.

cluster_workflow Protocol 1: pH Adjustment Workflow A 1. Disperse DHA in Water B 2. Add Base (e.g., 1M NaOH) Dropwise A->B C 3. Monitor pH B->C Stirring C->B pH < 6.0 (Incomplete Dissolution) D 4. Solution Clears (pH > 6.0) C->D pH > 6.0 (Complete Dissolution) E 5. Adjust to Final Volume D->E

Caption: Workflow for solubilizing DHA via pH adjustment.
Protocol 2: Solubilization by Co-solvency

This method is useful when the final formulation must be at a lower pH where DHA is insoluble in water alone.

Methodology:

  • Solvent Selection: Choose a water-miscible organic solvent in which DHA is soluble, such as Propylene Glycol or Ethanol (see Table 1 ).

  • Pre-dissolution: Create a concentrated stock solution by dissolving the DHA powder in the selected co-solvent. For example, dissolve 170 mg of DHA in 10 mL of propylene glycol. Gentle warming (to ~40°C) and stirring can aid dissolution.

  • Aqueous Dilution: Slowly add the aqueous phase (water or buffer) to the stirred co-solvent concentrate. The order of addition is critical to prevent precipitation.

  • Observation: Monitor the solution for any signs of cloudiness or precipitation. The final ratio of co-solvent to water will depend on the target DHA concentration and the required pH.

  • Optimization: The minimum amount of co-solvent required must be determined experimentally. Start with a high co-solvent ratio (e.g., 50:50 co-solvent:water) and titrate with water to find the point where precipitation begins. Use a co-solvent level well above this minimum for robustness.

cluster_cosolvency Principle of Co-solvency DHA DHA Molecule (Hydrophobic) Water Water Molecules (High Polarity) DHA->Water Poor Interaction (Low Solubility) Cosolvent Co-solvent Molecules (e.g., Propylene Glycol) (Intermediate Polarity) DHA->Cosolvent Good Interaction Cosolvent->Water Miscible

Caption: Co-solvents reduce solution polarity, improving DHA solubility.
Protocol 3: Solubilization by Surfactants (Micellar Solubilization)

This protocol is a common strategy in pharmaceutical formulations for encapsulating and solubilizing hydrophobic compounds.

Methodology:

  • Surfactant Selection: Choose a suitable non-ionic surfactant such as Polysorbate 80 (Tween 80) or a Poloxamer.

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its Critical Micelle Concentration (CMC). A typical starting concentration is 1-2% (w/v).

  • Add DHA: Disperse the DHA powder into the surfactant solution with vigorous stirring.

  • Facilitate Dissolution: Gentle heating (40-50°C) and sonication can significantly accelerate the encapsulation of DHA into the micelles and subsequent dissolution.

  • Equilibration: Allow the solution to stir at room temperature for several hours to ensure equilibrium is reached. The solution should become clear or translucent.

  • Optimization: The optimal surfactant type and concentration must be determined experimentally to achieve the desired DHA concentration without using an excessive amount of surfactant.

cluster_micelle Principle of Micellar Solubilization center Head1 center->Head1 Tail Head2 center->Head2 Head3 center->Head3 Head4 center->Head4 Head5 center->Head5 Head6 center->Head6 Head7 center->Head7 Head8 center->Head8 DHA DHA label_micelle Micelle Structure (Hydrophobic Core) label_water Aqueous Phase

Caption: Surfactant micelles encapsulate DHA in their hydrophobic core.
Protocol 4: Solubilization by Cyclodextrin Complexation

This method creates an inclusion complex, where the hydrophobic DHA molecule is physically encapsulated within the cyclodextrin cavity, enhancing its solubility.

Methodology:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of poorly soluble drugs.[6]

  • Molar Ratio: Determine the desired molar ratio of DHA to cyclodextrin. A 1:1 molar ratio is a common starting point.

  • Kneading Method: a. Weigh the appropriate amounts of DHA and HP-β-CD. b. Place the powders in a mortar. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a thick, uniform paste. c. Knead the paste thoroughly for 30-60 minutes. d. Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. e. The resulting dry powder is the inclusion complex, which can then be dissolved in water.

  • Freeze-Drying Method: a. Dissolve the HP-β-CD in purified water. b. Dissolve the DHA in a minimal amount of a suitable organic solvent (e.g., ethanol). c. Slowly add the DHA solution to the stirring cyclodextrin solution. d. Stir the mixture for 24 hours to allow for complex formation. e. Freeze the resulting solution (e.g., at -80°C) and then lyophilize (freeze-dry) it to obtain a fluffy powder of the inclusion complex.

  • Solubility Test: Dissolve the prepared complex in water to confirm the enhancement in solubility compared to the physical mixture or DHA alone.

cluster_cd Principle of Cyclodextrin Complexation CD Cyclodextrin (CD) (Hydrophobic Cavity, Hydrophilic Exterior) Complex DHA-CD Inclusion Complex (Water Soluble) CD->Complex DHA DHA (Guest) DHA->Complex

Caption: DHA is encapsulated within the cyclodextrin host molecule.

References

Technical Support Center: Stabilizing Dehydroacetic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for stabilizing Dehydroacetic Acid (DHA) in cosmetic formulations. It includes frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound efficacy and stability?

A1: this compound is most effective in acidic environments.[1][2] The effective pH range is generally between pH 2.0 and 6.0.[3] Its highest efficiency is observed at pH levels below 5.5.[3] In its undissociated state, which is favored in acidic media, DHA exhibits its greatest antimicrobial activity against bacteria and fungi.[2]

Q2: What is the recommended usage concentration for this compound in cosmetic formulations?

A2: The recommended maximum concentration for this compound in cosmetic products is 0.6% (as acid).[2][4][5] At concentrations of 0.6% or less, DHA and its salt, Sodium Dehydroacetate, are considered effective and safe for use.[4][6][7]

Q3: My formulation is turning yellow. Is this compound the cause and how can I prevent it?

A3: Yes, this compound can contribute to a yellow discoloration in formulations over time, particularly as it is susceptible to oxidation.[8] To mitigate this, the inclusion of an antioxidant in the formulation is recommended.[8] Additionally, a slight yellow or orange tinge may be noticeable in clear, water-based products when using preservative blends containing DHA.[9]

Q4: this compound is not dissolving properly or is crystallizing in my formula. What should I do?

A4: this compound has poor solubility in water (less than 0.1 g/100g at 25°C) but is moderately soluble in organic solvents like ethanol (3 g/100g ) and propylene glycol (1.7 g/100g ).[7] To improve solubility and prevent crystallization, consider the following:

  • Use its salt form: Sodium Dehydroacetate is the sodium salt of DHA and is freely soluble in water, making it easier to incorporate into aqueous formulations.[5][10]

  • Adjust the solvent system: Incorporating glycols or ethanol can improve its solubility.

  • Control temperature during formulation: While DHA is heat stable, ensure it is fully dissolved before the formulation cools.[1] Adding it during the later stages of a heating process can be a useful strategy.[1]

Q5: Can I use this compound as a standalone preservative?

A5: While DHA has broad-spectrum activity, it is most effective against fungi.[4][5] For comprehensive protection, especially against bacteria, it is often combined with other preservatives like benzyl alcohol or phenoxyethanol.[8][11] This combination creates a more robust, broad-spectrum preservative system.[8][12] Using chelating agents can also boost preservative efficacy.[8]

Troubleshooting Guide

Issue 1: Decreased Preservative Efficacy

  • Question: My challenge test failed, indicating poor antimicrobial performance. What went wrong?

  • Answer:

    • Check Formulation pH: The antimicrobial activity of DHA is highly dependent on pH.[2] If the final formulation pH has drifted above 6.0, its efficacy will be significantly reduced. Verify and adjust the pH to be within the optimal 2.0-5.5 range.[3]

    • Evaluate Ingredient Compatibility: Certain ingredients may interact with and reduce the effectiveness of DHA. Review your formulation for potential antagonists.

    • Consider a Co-Preservative: DHA's activity is strongest against fungi.[5] If the failure is due to bacteria, you may need to add a co-preservative with stronger bactericidal action, such as benzyl alcohol.[8][9]

Issue 2: Physical Instability (Crystallization/Precipitation)

  • Question: I am observing crystals forming in my product during stability testing. How can I fix this?

  • Answer:

    • Verify Solubility Limits: You may have exceeded the solubility of DHA in your formulation's solvent system. Refer to the solubility data table below.

    • Switch to Sodium Dehydroacetate: For water-heavy formulas, using the highly water-soluble sodium salt, Sodium Dehydroacetate, is the most effective solution to prevent crystallization.[10]

    • Incorporate Solubilizers: Adding glycols like propylene glycol or glycerin can help keep DHA solubilized.[7]

Below is a troubleshooting flowchart for common formulation issues.

Caption: Troubleshooting flowchart for DHA formulation issues.

Quantitative Data Summary

The following tables provide key quantitative data for formulating with this compound.

Table 1: Recommended Usage and pH Parameters

ParameterValueReference
Maximum Usage Concentration0.6% (as acid)[2][4][6]
Effective pH Range2.0 - 6.0[3]
Optimal Efficacy pH< 5.5[3]
Saturated Aqueous Solution pH~4.0[7]

Table 2: Solubility of this compound (at 25°C)

SolventSolubility ( g/100g )Reference
Water< 0.1[7]
Glycerin< 0.1[7]
Olive Oil< 1.6[7]
Propylene Glycol1.7[7]
Ethanol3.0[7]

Experimental Protocols

Protocol 1: Stability Testing of a Cosmetic Formulation Containing DHA

This protocol outlines a standard procedure for evaluating the physical and chemical stability of a cosmetic product preserved with this compound.

  • Sample Preparation: Prepare three batches of the final formulation. Package the product in its intended final packaging.

  • Initial Analysis (Time Zero): For each batch, perform a baseline analysis including:

    • Physical Appearance: Color, odor, clarity, and texture.

    • pH Measurement.

    • Viscosity.

    • Assay of this compound: Quantify the initial concentration using a validated HPLC method (see Protocol 2).

  • Stability Storage: Place samples from each batch into controlled environmental chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time: 25°C ± 2°C / 60% RH ± 5% RH

    • Light Exposure: A chamber with controlled UV and visible light exposure.

  • Periodic Testing: At specified intervals (e.g., 1, 2, 3, and 6 months for accelerated; 12, 24, 36 months for real-time), pull samples and repeat the analyses from Step 2.

  • Data Evaluation: Compare the results at each time point to the initial data. Significant changes in pH, appearance, or a decrease in DHA concentration indicate instability.

The workflow for this stability testing protocol is visualized below.

Caption: Workflow for cosmetic stability testing.

Protocol 2: Quantification of DHA using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general methodology for the quantitative analysis of DHA in a cosmetic matrix, based on established methods.[13][14]

  • Standard Preparation: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution (e.g., 1000 µg/mL). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh ~1.0 g of the cosmetic sample into a volumetric flask.

    • Add a suitable solvent (e.g., methanol) and sonicate to disperse the sample and extract the DHA.

    • Bring to final volume with the solvent and centrifuge to separate excipients.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., TSK gel ODS-80TM, 5 µm, 150 x 4.6 mm).[14]

    • Mobile Phase: A mixture of water and methanol (e.g., 65:35 v/v) adjusted to a specific pH (e.g., pH 7.0 with phosphoric acid) may be used.[14] An ion-pairing reagent like tetra-n-butylammonium (TBA) hydroxide can be included.[14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 235 nm.[14]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the prepared standards and samples. Create a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of DHA in the samples using the regression equation from the calibration curve.

To address solubility challenges, formulators often utilize the relationship between this compound and its salt.

G DHA This compound (Poor Water Solubility) NaOH + Sodium Hydroxide (Base) NaDHA Sodium Dehydroacetate (High Water Solubility) NaOH->NaDHA Neutralization Reaction H2O + Water

Caption: Conversion of DHA to its water-soluble salt form.

References

Technical Support Center: Synthesis of Dehydroacetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of Dehydroacetic acid (DHA).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial methods for synthesizing this compound are the base-catalyzed dimerization of diketene and the self-condensation of ethyl acetoacetate.[1][2][3][4] The choice of route can influence the impurity profile of the final product.

Q2: What are the most common impurities encountered in DHA synthesis?

A2: Common impurities include unreacted starting materials (e.g., ethyl acetoacetate), triacetic acid lactone (especially under acidic conditions), and polymeric byproducts such as trimers, tetramers, and pentamers, particularly in the diketene dimerization route.[5][6]

Q3: Which analytical techniques are recommended for monitoring impurity levels in DHA?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for quantifying DHA and its common impurities like triacetic acid lactone and unreacted starting materials.[6][7][8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is also valuable for identifying a broader range of volatile byproducts.[11][12][13]

Q4: How can I purify crude this compound?

A4: The most effective and commonly used methods for purifying crude DHA are recrystallization and distillation under reduced pressure.[14] Recrystallization from solvents like ethanol or water can significantly improve purity by removing most common impurities.[15][16][17][18][19]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Purity of DHA from Diketene Dimerization

Symptoms:

  • The final product has a yellowish tint.

  • Analytical tests (HPLC, GC-MS) show multiple impurity peaks.

  • The melting point of the product is broad and lower than the expected 109-111°C.[5]

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Inappropriate Catalyst Switch to an imidazole-based catalyst.Catalysts like trimethylamine can promote the formation of polymeric impurities (tetramers, pentamers). Imidazole catalysts have been shown to significantly reduce or eliminate the formation of these byproducts, leading to higher purity DHA that can be easily purified by crystallization.[5]
Suboptimal Reaction Temperature Maintain the reaction temperature between 30°C and 60°C.This temperature range is generally favorable for the dimerization reaction while minimizing side reactions. Higher temperatures can lead to the formation of degradation products.[20]
Extended Reaction Time Optimize the reaction time. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.Prolonged reaction times can lead to the formation of additional byproducts and a darker-colored reaction mixture, indicating impurity generation.[14][21]
Inefficient Purification Perform recrystallization from a suitable solvent such as ethanol. Ensure slow cooling to promote the formation of pure crystals.Rapid cooling can trap impurities within the crystal lattice. Slow cooling allows for the selective crystallization of DHA, leaving impurities in the mother liquor.[7][15][17]
Issue 2: Presence of Triacetic Acid Lactone in the Final Product

Symptoms:

  • An additional peak corresponding to triacetic acid lactone is observed in the HPLC or GC-MS chromatogram.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Acidic Conditions During Workup or Storage Ensure all workup steps are performed under neutral or slightly basic conditions. Avoid acidic catalysts if triacetic acid lactone is a concern.This compound can undergo ring-opening and rearrangement to form triacetic acid lactone in the presence of strong acids like sulfuric acid.
Carryover from Synthesis If using a synthesis route that may produce triacetic acid lactone, ensure complete conversion to DHA.While less common, some synthetic pathways might have triacetic acid lactone as an intermediate or byproduct.
Ineffective Purification Recrystallization is an effective method to separate triacetic acid lactone from DHA due to differences in their solubility profiles.Careful selection of the recrystallization solvent and optimization of the cooling process can effectively remove this impurity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Self-Condensation of Ethyl Acetoacetate

Materials:

  • Ethyl acetoacetate (freshly vacuum-distilled)

  • Sodium bicarbonate

  • Toluene

Equipment:

  • Round-bottom flask (250 mL)

  • Thermometer

  • Fractionating column

  • Partial condenser

  • Condenser for downward distillation

  • Heating mantle

  • Distilling flask (200 mL)

  • Vacuum source

Procedure:

  • Fit a 250 mL round-bottomed flask with a thermometer, a fractionating column connected to a partial condenser, and a condenser for downward distillation.

  • Add 100 g (0.78 mole) of freshly vacuum-distilled ethyl acetoacetate and 0.05 g of sodium bicarbonate to the flask.

  • Heat the mixture to keep the toluene in the partial condenser just boiling. Continue heating until the temperature of the reaction mixture reaches 200–210°C. This typically takes 7–8 hours.

  • During this time, collect the distillate (mostly ethanol) which boils at approximately 72°C. The reaction mixture will turn dark brown.

  • While still hot, transfer the reaction mixture to a 200 mL distilling flask.

  • Distill the mixture under reduced pressure. Collect the forerun, which consists of unreacted ethyl acetoacetate, up to 128°C at 12 mm Hg.

  • Change the receiver and collect the this compound fraction up to 140°C at 12 mm Hg. The yield of crude DHA (m.p. 104–110°C) is approximately 34 g (53%).

  • For further purification, recrystallize the crude product from ethanol (using approximately 2 mL of ethanol per gram of DHA) to obtain a purer product with a melting point of 108°C.[14]

Protocol 2: Purification of Crude this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

Equipment:

  • Beakers

  • Heating plate with magnetic stirring

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which DHA is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Ethanol is a common and effective choice.[15][18]

  • Dissolution: Place the crude DHA in a beaker and add a minimal amount of the hot solvent while stirring until the solid is completely dissolved.[17]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the solution in an ice bath. Slow cooling is crucial for forming large, pure crystals.[7][17]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of DHA.

Visualizations

Diagram 1: Synthesis Pathways of this compound

G cluster_0 Diketene Dimerization cluster_1 Ethyl Acetoacetate Self-Condensation Diketene Diketene DHA1 This compound Diketene->DHA1 Base Catalyst (e.g., Imidazole, DABCO) EAA Ethyl Acetoacetate DHA2 This compound EAA->DHA2 Base Catalyst (e.g., NaHCO3)

Caption: Primary synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low DHA Purity

G Start Low Purity of DHA Detected CheckCatalyst Is an appropriate catalyst being used? (e.g., Imidazole for diketene route) Start->CheckCatalyst ChangeCatalyst Switch to a more selective catalyst CheckCatalyst->ChangeCatalyst No CheckTemp Is the reaction temperature optimized? (e.g., 30-60°C for diketene route) CheckCatalyst->CheckTemp Yes ChangeCatalyst->CheckTemp AdjustTemp Adjust temperature to recommended range CheckTemp->AdjustTemp No CheckTime Is the reaction time too long? CheckTemp->CheckTime Yes AdjustTemp->CheckTime OptimizeTime Optimize reaction time via monitoring CheckTime->OptimizeTime Yes CheckPurification Is the purification method effective? CheckTime->CheckPurification No OptimizeTime->CheckPurification OptimizePurification Optimize recrystallization (slow cooling, appropriate solvent) CheckPurification->OptimizePurification No End High Purity DHA CheckPurification->End Yes OptimizePurification->End

Caption: A logical workflow for troubleshooting low purity in DHA synthesis.

References

Technical Support Center: Dehydroacetic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Dehydroacetic acid (DHA).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Question: Why is my this compound peak tailing?

Peak tailing is a common issue in the HPLC analysis of acidic compounds like this compound.[1] It is often characterized by an asymmetric peak with a drawn-out tail.

  • Potential Cause 1: Secondary Interactions with Silica Support: Residual silanol groups on the surface of silica-based columns can interact with the acidic protons of this compound, leading to peak tailing.[1]

    • Solution:

      • Use an end-capped column to minimize the number of free silanol groups.[2]

      • Operate the mobile phase at a lower pH (e.g., by adding formic acid or phosphoric acid) to suppress the ionization of both the silanol groups and the this compound.[3][4]

      • Consider using a column with a different stationary phase, such as a polymer-based column, that is less prone to secondary interactions.

  • Potential Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.[2]

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Potential Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.[5]

    • Solution:

      • Flush the column with a strong solvent to remove contaminants.

      • If the problem persists, consider replacing the guard column or the analytical column.[5]

Question: I am observing a drift or variability in the retention time of my this compound peak. What could be the cause?

Retention time instability can compromise the reliability of your analytical method.[6][7]

  • Potential Cause 1: Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile organic component can lead to shifts in retention time.[7][8]

    • Solution:

      • Ensure accurate and consistent preparation of the mobile phase. Use volumetric flasks for precise measurements.[7]

      • Keep mobile phase reservoirs covered to minimize evaporation.[9]

      • Degas the mobile phase thoroughly before use to prevent bubble formation.[10]

  • Potential Cause 2: Fluctuations in Column Temperature: Changes in the ambient laboratory temperature can affect the column temperature, leading to retention time drift.[6][7] A general rule of thumb is that a 1°C change in temperature can alter retention times by approximately 2%.[6]

    • Solution: Use a column oven to maintain a constant and consistent column temperature throughout the analysis.[6]

  • Potential Cause 3: Column Equilibration: Insufficient column equilibration before starting the analytical run can cause retention time drift in the initial injections.[8][11]

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before injecting the first sample. This may require flushing with 10-20 column volumes of the mobile phase.[8]

Question: My chromatogram shows baseline noise or drift. How can I resolve this?

A stable baseline is crucial for accurate quantification. Baseline issues can manifest as noise (random fluctuations) or drift (a gradual upward or downward trend).[10]

  • Potential Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise and spikes.[10]

    • Solution:

      • Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging.[10]

      • Prime the pump to remove any trapped air bubbles.[10]

  • Potential Cause 2: Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated HPLC system can lead to a noisy or drifting baseline.[10]

    • Solution:

      • Use high-purity HPLC-grade solvents and reagents.[10]

      • Filter all mobile phases before use.[10]

      • If contamination is suspected, flush the entire system with an appropriate cleaning solvent.

  • Potential Cause 3: Detector Lamp Issues: An aging or unstable detector lamp can cause baseline drift.[10]

    • Solution: Check the detector lamp's intensity and stability. If it is nearing the end of its lifespan, replace it.[10]

Question: I am seeing split peaks for this compound. What is the problem?

Split peaks can be indicative of several issues within the chromatographic system.[5]

  • Potential Cause 1: Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.[5]

    • Solution:

      • Check for any visible voids at the column inlet.

      • If a void is present, the column may need to be replaced.[12]

  • Potential Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.[12]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than or compatible with the mobile phase.

  • Potential Cause 3: Partially Blocked Frit: A partially blocked inlet frit on the column can cause uneven sample distribution, leading to split peaks.

    • Solution:

      • Backflush the column (if recommended by the manufacturer) to dislodge any particulates.

      • If the problem persists, the frit may need to be replaced, or the entire column may need replacement.

HPLC Parameters for this compound Analysis

The following table summarizes typical HPLC parameters used for the analysis of this compound, compiled from various methods.

ParameterTypical Conditions
Column C18 (ODS) columns are most common.[13]
Dimensions: e.g., 150 mm x 4.6 mm, 5 µm particle size.[13]
Mobile Phase Reversed-phase elution is typically used.[3]
A mixture of an aqueous buffer and an organic modifier.
Example: Methanol/Water or Acetonitrile/Water.[3][13]
Acidic modifiers like phosphoric acid or formic acid are often added to control pH and improve peak shape.[3][13]
Flow Rate Typically in the range of 0.8 - 1.2 mL/min.
Detection UV detection is common.
Wavelength: Around 235 nm.[13]
Temperature Ambient or controlled using a column oven (e.g., 25-30 °C).
Injection Volume Typically 10-20 µL.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the HPLC analysis of this compound. It is recommended to optimize the method for your specific application and instrumentation.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • 0.45 µm membrane filters

2. Instrument and Conditions

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Column oven

  • Data acquisition and processing software

3. Preparation of Mobile Phase

  • Prepare the desired mobile phase composition (e.g., Methanol:Water 35:65, v/v) with a suitable acidic modifier (e.g., adjusted to pH 7.0 with phosphoric acid).[13]

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or other suitable method.

4. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation: Depending on the matrix, the sample may require extraction, filtration, or dilution. Ensure the final sample solvent is compatible with the mobile phase. Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Analysis

  • Set up the HPLC system with the appropriate column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and the sample solution.

  • Record the chromatograms and process the data to determine the concentration of this compound in the sample.

Visualizations

Troubleshooting_Workflow start Start: HPLC Problem with this compound issue Identify the Issue (e.g., Peak Tailing, RT Drift) start->issue peak_shape Abnormal Peak Shape? issue->peak_shape Shape rt_drift Retention Time Drift? issue->rt_drift Retention baseline_issue Baseline Problems? issue->baseline_issue Baseline check_overload Check for Column Overload (Dilute and Re-inject) peak_shape->check_overload check_column Inspect Column Condition (Contamination, Void) check_overload->check_column optimize_mobile_phase Optimize Mobile Phase (Adjust pH) check_column->optimize_mobile_phase solution Problem Resolved optimize_mobile_phase->solution check_mobile_phase_prep Verify Mobile Phase Preparation and Stability rt_drift->check_mobile_phase_prep check_temp Ensure Stable Column Temperature check_mobile_phase_prep->check_temp check_equilibration Confirm Adequate Column Equilibration check_temp->check_equilibration check_equilibration->solution degas_mobile_phase Degas Mobile Phase baseline_issue->degas_mobile_phase check_contamination Check for System Contamination degas_mobile_phase->check_contamination check_detector Inspect Detector Lamp check_contamination->check_detector check_detector->solution

Caption: Troubleshooting workflow for HPLC analysis of this compound.

Peak_Tailing_Causes main Peak Tailing of This compound cause1 Secondary Interactions main->cause1 cause2 Column Overload main->cause2 cause3 Column Degradation main->cause3 subcause1 Interaction with Residual Silanols cause1->subcause1 solution2 Dilute Sample cause2->solution2 solution3 Flush or Replace Column cause3->solution3 solution1a Use End-Capped Column subcause1->solution1a solution1b Lower Mobile Phase pH subcause1->solution1b

Caption: Potential causes and solutions for peak tailing in DHA analysis.

References

Optimizing reaction conditions for Dehydroacetic acid metal complex formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dehydroacetic acid (DHA) metal complexes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound metal complexes.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of Precipitated Complex 1. Incorrect pH: The pH of the reaction mixture is critical for complex precipitation. For many Schiff base complexes of DHA, a slightly alkaline pH is required to deprotonate the ligand and facilitate coordination.[1][2] 2. Inappropriate Solvent: The reactants may not be sufficiently soluble, or the complex may be too soluble in the chosen solvent.[3][4] 3. Suboptimal Temperature: The reaction may require heating to overcome the activation energy barrier.[1][2][5] 4. Incorrect Stoichiometry: The molar ratio of the metal salt to the ligand may not be optimal for complex formation.1. Optimize pH: Adjust the pH of the reaction mixture. A common range for precipitation is pH 7.5-8.5. This can often be achieved by the dropwise addition of a base like alcoholic ammonia or sodium hydroxide.[1][2] Monitor the pH throughout the addition. 2. Solvent Selection: If using a single solvent like methanol or ethanol, consider using a solvent mixture (e.g., dioxane-water) to alter the polarity and improve precipitation.[6][7] Ensure the ligand and metal salt are dissolved before mixing, which may require heating.[5] 3. Temperature Control: Most protocols recommend refluxing the reaction mixture for several hours (typically 3-4 hours) to ensure the reaction goes to completion.[1][5] 4. Vary Stoichiometry: While a 1:1 metal-to-ligand ratio is common, try varying the stoichiometry (e.g., 1:2) to see if it improves the yield.
Formation of an Oily Product Instead of a Solid Precipitate 1. Presence of Impurities: Impurities in the starting materials or solvent can interfere with crystallization. 2. Complex is a Low-Melting Solid or an Oil at the Reaction Temperature: Some complexes may not be crystalline solids at the reaction temperature.1. Purify Starting Materials: Recrystallize the this compound and any other solid starting materials. Use analytical grade solvents. 2. Cooling and Trituration: After the reaction is complete, cool the mixture in an ice bath. If an oil forms, try triturating it with a non-polar solvent like petroleum ether or hexane to induce solidification.[2][5]
Discolored Product or Unexpected Color 1. Oxidation of the Metal Ion: Some metal ions are susceptible to oxidation, especially in the presence of air and at elevated temperatures. 2. Side Reactions: The ligand or solvent may be undergoing side reactions under the experimental conditions. 3. Contamination: Contamination from the reaction vessel or stir bar can introduce colored impurities.1. Inert Atmosphere: For sensitive metal ions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] 2. Analyze Purity: Use techniques like TLC to check for the presence of multiple products. If side products are detected, purification by recrystallization or chromatography may be necessary. 3. Thoroughly Clean Glassware: Ensure all glassware is scrupulously clean before use.
Poorly Crystalline or Amorphous Product 1. Rapid Precipitation: If the complex precipitates too quickly, it may not have time to form a well-ordered crystalline structure. 2. Solvent System: The solvent may not be ideal for promoting crystal growth.1. Control Precipitation Rate: Try cooling the reaction mixture slowly to room temperature and then in a refrigerator. Adding the precipitating agent (e.g., base) more slowly can also help. 2. Recrystallization: Dissolve the amorphous product in a suitable solvent and allow it to recrystallize slowly.
Complex Decomposes Upon Isolation 1. Instability in Air or Light: Some metal complexes are sensitive to air, moisture, or light. 2. Thermal Instability: The complex may be thermally unstable and decompose at the drying temperature.1. Handle Under Inert Conditions: If the complex is air-sensitive, perform filtration and drying under an inert atmosphere. Store the final product in a desiccator, protected from light. 2. Drying Conditions: Dry the complex under vacuum at a low temperature.[1][2][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the formation of this compound metal complexes?

A1: The optimal pH can vary depending on the specific metal ion and the ligand system. However, for many Schiff base derivatives of this compound, a slightly alkaline pH in the range of 7.5 to 8.5 is often required to facilitate the deprotonation of the ligand's phenolic hydroxyl group, which is necessary for coordination to the metal ion.[1][2] It is recommended to monitor the pH during the reaction and adjust it accordingly to maximize the yield of the precipitated complex. Be cautious of making the solution too basic, as this can lead to the precipitation of metal hydroxides.[8]

Q2: Which solvent is best for synthesizing this compound metal complexes?

A2: Methanol and ethanol are the most commonly used solvents for the synthesis of this compound metal complexes, as they are good solvents for both the ligands and many metal salts.[1][2][5] In some cases, a mixture of solvents, such as dioxane-water, may be used to achieve the desired solubility for the reactants and to promote the precipitation of the final complex.[6][7] The choice of solvent can influence the stability and coordination geometry of the resulting complex.[3]

Q3: How does temperature affect the formation of these complexes?

A3: Temperature plays a crucial role in the reaction kinetics. Most syntheses of this compound metal complexes involve refluxing the reaction mixture for several hours.[1][2][5] This elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, temperature can also affect the stability of the complexes. For some systems, an increase in temperature can lead to a decrease in the stability constant of the complex, indicating that the complexation reaction is exothermic.[9]

Q4: What is the typical stoichiometry for this compound metal complex formation?

A4: The stoichiometry of the reaction depends on the nature of the ligand and the coordination number of the metal ion. A 1:1 molar ratio of metal to ligand is frequently employed, especially with tetradentate Schiff base ligands derived from this compound.[1][2][5] However, other stoichiometries, such as 1:2, are also possible, particularly with bidentate ligands. It is advisable to perform stoichiometric studies to determine the optimal ratio for a specific system.

Q5: My complex is insoluble in common organic solvents. How can I purify it?

A5: The low solubility of many this compound metal complexes in common organic solvents is a known characteristic.[1] Purification can be challenging, but one common method is to wash the precipitated complex thoroughly with the solvent used for the reaction (e.g., hot methanol) and then with a non-polar solvent like petroleum ether to remove any unreacted starting materials or soluble impurities.[2] If the complex is completely insoluble, synthesis with highly pure starting materials is critical to avoid the need for further purification.

Experimental Protocols

General Protocol for the Synthesis of a this compound-Based Schiff Base Ligand and its Metal Complex

This protocol is a generalized procedure based on common methodologies.[1][2][5]

Part 1: Synthesis of the Schiff Base Ligand

  • Dissolve this compound: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add Amine: To this solution, add the desired amine (1 equivalent).

  • Reflux: Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolate the Ligand: After the reaction is complete, cool the mixture to room temperature. The Schiff base ligand will often precipitate out. Collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

Part 2: Synthesis of the Metal Complex

  • Dissolve the Ligand: In a round-bottom flask, dissolve the synthesized Schiff base ligand (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), heating gently if necessary.

  • Dissolve the Metal Salt: In a separate flask, dissolve the metal salt (e.g., metal chloride or acetate, 1 equivalent) in the same solvent, also with gentle heating.

  • Mix the Reactants: Add the hot solution of the metal salt to the hot solution of the ligand with constant stirring.

  • Reflux: Reflux the resulting mixture for 3-4 hours.

  • Adjust pH: After refluxing, cool the mixture slightly and adjust the pH to the optimal range (typically 7.5-8.5) by adding a solution of 10% alcoholic ammonia or sodium hydroxide dropwise.

  • Isolate the Complex: A colored precipitate of the metal complex should form. Collect the solid by filtration, wash it with the reaction solvent and then with petroleum ether, and dry it in a vacuum desiccator over anhydrous calcium chloride.[1][2][5]

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for Selected this compound Metal Complexes

Metal IonLigand TypeSolventReaction Time (h)pHYield (%)Reference
Mn(II), Fe(III), Co(II)Asymmetrical Schiff BaseMethanol3-4Not specified~87[5]
Co(II), Ni(II), Cu(II), Fe(II), Mn(II)Ethylenediamine bis-DHAAbsolute EthanolVaries8Not specified[1]
Zn(II)Asymmetrical Schiff BaseMethanol37.5-8.5~65[2]

Table 2: Stability Constants (log K) of Bivalent Metal Complexes with a DHA-derived Ligand at Different Temperatures

Ligand: this compound-4-methyl-2-quinolylhydrazone (DAMQH) in 75% (v/v) aqueous dioxane

Metal Ion33°C40°C45°C50°C
Cu(II)logK1: 11.20, logK2: 9.80logK1: 10.95, logK2: 9.50logK1: 10.80, logK2: 9.35logK1: 10.60, logK2: 9.15
Ni(II)logK1: 9.90, logK2: 8.55logK1: 9.70, logK2: 8.30logK1: 9.55, logK2: 8.15logK1: 9.40, logK2: 8.00
Co(II)logK1: 9.40, logK2: 8.10logK1: 9.20, logK2: 7.85logK1: 9.05, logK2: 7.70logK1: 8.90, logK2: 7.55
Zn(II)logK1: 8.80, logK2: 7.55logK1: 8.60, logK2: 7.30logK1: 8.45, logK2: 7.15logK1: 8.30, logK2: 7.00
Mn(II)logK1: 8.25, logK2: 7.05logK1: 8.05, logK2: 6.80logK1: 7.90, logK2: 6.65logK1: 7.75, logK2: 6.50
Cd(II)logK1: 7.80, logK2: 6.65logK1: 7.60, logK2: 6.40logK1: 7.45, logK2: 6.25logK1: 7.30, logK2: 6.10
Data extracted from[6]

Visualizations

experimental_workflow cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Complex Formation L1 Dissolve DHA and Amine in Solvent L2 Reflux for 3-4 hours L1->L2 L3 Cool and Filter L2->L3 L4 Wash and Dry Ligand L3->L4 C1 Dissolve Ligand and Metal Salt Separately L4->C1 Use Synthesized Ligand C2 Mix Hot Solutions C1->C2 C3 Reflux for 3-4 hours C2->C3 C4 Adjust pH to 7.5-8.5 C3->C4 C5 Filter Precipitated Complex C4->C5 C6 Wash and Dry Complex C5->C6

Caption: Experimental workflow for the synthesis of DHA metal complexes.

troubleshooting_guide start Low or No Product Yield q_pH Is the pH of the mixture ~7.5-8.5? start->q_pH a_pH Adjust pH with alcoholic NH3 or NaOH q_pH->a_pH No q_temp Was the mixture refluxed for 3-4 hours? q_pH->q_temp Yes a_pH->q_temp a_temp Ensure adequate reflux time and temperature q_temp->a_temp No q_solvent Are reactants fully dissolved? q_temp->q_solvent Yes a_temp->q_solvent a_solvent Try a different solvent or solvent mixture (e.g., dioxane/water) q_solvent->a_solvent No end_node Yield should improve. If not, check stoichiometry and purity of starting materials. q_solvent->end_node Yes a_solvent->end_node

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Dehydroacetic Acid (DHA) Stability in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dehydroacetic Acid (DHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of DHA in various experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA) and why is its stability important?

This compound (C8H8O4) is a pyrone derivative commonly used as a preservative in cosmetics, personal care products, and some food items due to its effective antimicrobial and antifungal properties.[1][2] In experimental setups, particularly in drug development and scientific research, maintaining the stability of DHA is crucial as its degradation can lead to a loss of efficacy and the formation of potentially interfering or toxic byproducts.

Q2: What are the main factors that cause the degradation of DHA?

DHA is susceptible to degradation under several conditions:

  • pH: DHA is most stable in acidic to neutral conditions (pH 3-7).[3] In alkaline environments, its degradation rate increases.

  • Temperature: Elevated temperatures can accelerate the degradation of DHA.[3]

  • Light: Exposure to UV-visible light can induce photodegradation, leading to the formation of isomers and dimeric structures.[4] It is recommended to protect DHA-containing solutions from direct sunlight.[4]

  • Moisture: DHA is hygroscopic and should be stored in dry conditions to prevent hydrolysis.

  • Oxidizing Agents: Strong oxidizing agents can react with and degrade DHA.

  • Incompatible Chemicals: DHA can react with primary amines and formaldehyde.[5][6]

Q3: I've observed a yellow discoloration in my DHA solution. What is the cause and how can I prevent it?

Yellowing of DHA solutions is a common issue and can be caused by the formation of chromophoric degradation products.[3] This is often triggered by:

  • Exposure to heat and/or light.[3]

  • The presence of certain solvents, particularly aromatic aprotic solvents, which can couple with DHA radicals to form intensely colored compounds.[3]

  • Interaction with other ingredients in a formulation.[3]

To prevent yellowing, it is recommended to:

  • Store DHA solutions in a cool, dark place.

  • Use opaque containers to protect from light.

  • Carefully select solvents and check for their compatibility with DHA. Aprotic solvents are generally preferred over protic solvents to minimize hydrolysis and subsequent discoloration.[3]

  • Consider the addition of antioxidants and chelating agents, which can help reduce the formation of colored impurities.[3]

Q4: What is the mechanism of antimicrobial action of DHA?

DHA exerts its antimicrobial effect by disrupting the cell membrane of microorganisms.[1] It is believed to bind to the phospholipid head groups in the cell membrane, which compromises the membrane's integrity and leads to cell death.[1] Additionally, DHA has been shown to inhibit essential enzymes like DNA and RNA polymerase, which are necessary for bacterial replication.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of DHA potency in the experimental setup. Degradation due to improper pH, high temperature, or light exposure.- Adjust the pH of your solution to the optimal range of 3-7.- Conduct experiments at controlled, lower temperatures where possible.- Protect your setup from light by using amber glassware or covering it with aluminum foil.
Precipitation in DHA solution. - Use of the acid form of DHA in a high pH aqueous solution where it is poorly soluble.- Interaction with certain metal ions (e.g., magnesium) leading to the formation of insoluble salts.[6]- Use the sodium salt of DHA (Sodium Dehydroacetate) for better solubility in aqueous solutions.- Avoid using containers or reagents with incompatible metal ions.
Inconsistent experimental results. - Degradation of DHA leading to variable active concentrations.- Interaction with other components in the experimental medium.- Prepare fresh DHA solutions for each experiment.- Perform a compatibility study with all components of your experimental setup before starting the main experiment.
Formation of unknown peaks in chromatography. Degradation of DHA into byproducts.- Conduct a forced degradation study to identify potential degradation products.- Use a validated stability-indicating HPLC method to separate and quantify DHA and its degradants.

Quantitative Data on DHA Degradation

The stability of this compound is significantly influenced by pH and temperature. The following tables summarize the degradation kinetics under various conditions.

Table 1: Effect of pH on the Stability of an Aqueous Solution of this compound at Room Temperature

pHStorage ContainerConcentration Decrease after 12 weeks
3.87Polyethylene63%
3.87Polyvinyl chloride21%
3.87Glass11% (after 6 weeks)
Data synthesized from a study on 0.05% aqueous solutions of this compound stored at room temperature.[7]

Table 2: General Effect of Temperature on Chemical Reactions

Temperature IncreaseApproximate Increase in Reaction Rate
10°C2-fold
20°C4-fold
30°C8-fold
This is a general approximation based on the Arrhenius equation and can vary for specific reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study of DHA to identify its degradation products and establish a stability-indicating analytical method. The target degradation is 5-20%.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of DHA in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24-48 hours.

    • Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 8-12 hours.

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24-48 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid DHA powder in a hot air oven at 80°C for 48 hours.

    • Alternatively, heat a solution of DHA at 60°C for 48 hours.

    • Prepare a 100 µg/mL solution of the stressed sample in the mobile phase.

  • Photodegradation:

    • Expose a solution of DHA (100 µg/mL in mobile phase) to direct sunlight or a photostability chamber for 24-48 hours.

    • Keep a control sample in the dark for the same duration.

3. Analysis:

  • Analyze all the stressed samples, along with a non-stressed control solution, using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate DHA from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    15 40 60
    20 40 60
    22 95 5

    | 25 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Degradation Pathway of this compound

DHA_Degradation_Pathway DHA This compound Degradation_Products Degradation Products (Isomers, Dimers, etc.) DHA->Degradation_Products Degradation Stressors Stress Conditions (Heat, Light, pH, Oxidizing Agents) Stressors->DHA Induces Loss_of_Efficacy Loss of Antimicrobial Efficacy Degradation_Products->Loss_of_Efficacy Leads to

Caption: Factors leading to DHA degradation and its consequences.

Experimental Workflow for DHA Stability Testing

DHA_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare DHA Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Expose to Stress Base Base Hydrolysis Prep_Stock->Base Expose to Stress Oxidation Oxidation Prep_Stock->Oxidation Expose to Stress Thermal Thermal Stress Prep_Stock->Thermal Expose to Stress Photo Photostress Prep_Stock->Photo Expose to Stress HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation HPLC->Data Generate Chromatograms

Caption: Workflow for conducting a forced degradation study of DHA.

Logical Relationship for Troubleshooting DHA Discoloration

Discoloration_Troubleshooting cluster_causes Potential Causes cluster_solutions Preventive Measures Problem DHA Solution is Yellow Heat Exposure to Heat Problem->Heat Investigate Light Exposure to Light Problem->Light Investigate Solvent Incompatible Solvent Problem->Solvent Investigate Additives Consider Antioxidants/Chelating Agents Problem->Additives Consider as a general solution Store_Cool Store in a Cool Place Heat->Store_Cool Mitigate with Protect_Light Use Opaque Containers Light->Protect_Light Mitigate with Solvent_Select Use Compatible (Aprotic) Solvents Solvent->Solvent_Select Mitigate with

Caption: Troubleshooting logic for addressing DHA discoloration.

References

Method refinement for Dehydroacetic acid quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on method refinement for Dehydroacetic acid (DHA) quantification in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHA) and in which matrices is it commonly found?

A1: this compound (DHA) and its sodium salt are synthetic organic compounds used as preservatives due to their antimicrobial properties against a range of microorganisms.[1][2] They are frequently utilized in the preservation of food (like wine, jam, and cheese), cosmetics, and personal care products.[1][3][4] DHA is also used as a food additive, designated by the number E265.[2]

Q2: What are the common analytical techniques for DHA quantification?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the simultaneous determination of DHA along with other preservatives like benzoic acid and sorbic acid.[3][5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also employed, particularly for structural elucidation of by-products or when higher sensitivity is required.[8] Additionally, quantitative ¹H NMR has been developed as an absolute quantification method for DHA in processed foods.[9]

Q3: Why is sample preparation critical for analyzing DHA in complex matrices?

A3: Complex matrices, such as cosmetics or food, contain numerous components other than the analyte that can interfere with quantification.[10] Proper sample preparation is essential to remove these interfering substances, pre-concentrate the analyte, and prevent issues like column clogging.[11][12] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to clean up samples before analysis.[7][11] Inadequate sample preparation can lead to inaccurate results due to matrix effects, where the signal of the analyte is suppressed or enhanced.[13][14]

Q4: What are "matrix effects" and how can they be managed?

A4: Matrix effects are the alteration (suppression or enhancement) of an analyte's response in an analytical instrument due to the co-eluting components of the sample matrix.[13] This phenomenon is a significant source of imprecision in quantitative analyses, especially in LC-MS/MS.[14] To manage matrix effects, several strategies can be employed:

  • Improve Sample Cleanup: Utilize more effective extraction and cleanup procedures like Solid-Phase Extraction (SPE) to remove interfering components.[11][12]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the effect.[13][15]

  • Use of Internal Standards: Introduce a structurally similar compound (internal standard) that is affected by the matrix in the same way as the analyte.

  • Modify Chromatographic Conditions: Adjust the mobile phase or gradient to better separate the analyte from interfering matrix components.[14]

Experimental Protocols & Methodologies

General HPLC Method for DHA Quantification

This protocol is a generalized starting point based on common methodologies.[3][5][7] It must be optimized and validated for specific sample matrices.

1. Sample Preparation (Cosmetic Cream Example)

  • Accurately weigh a homogenized sample of the cosmetic product.

  • Perform an extraction using a suitable solvent like methanol.[6]

  • For cleanup, use Solid-Phase Extraction (SPE). A Bond-Elut SI or Oasis HLB cartridge can be effective.[3][7]

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge to remove interferences (e.g., with a methanol-buffer mixture).[6]

  • Elute the DHA and other acidic preservatives with an appropriate solvent, such as methanol.[7]

  • Filter the eluent through a 0.45 µm filter before injection.[5]

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., TSK gel ODS-80TM, Inertsil ODS-3) is commonly used.[5][7]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate, citrate buffer, or phosphoric acid adjusted to a specific pH) and an organic solvent (e.g., methanol or acetonitrile).[3][4][5] For ion-pairing, an agent like tetra-n-butylammonium (TBA) hydroxide can be added.[7]

  • Flow Rate: Typically in the range of 0.6 - 1.0 mL/min.[1][3]

  • Detection: UV detection at a wavelength between 235 nm and 307 nm.[3][4]

  • Column Temperature: Maintained at a constant temperature, for instance, 35 °C.[3]

3. Data Analysis

  • Prepare a calibration curve using standard solutions of DHA of known concentrations.

  • Quantify the DHA in the sample by comparing its peak area to the calibration curve.

Data Presentation: Method Parameters

Table 1: Example HPLC Methodologies for this compound (DHA) Quantification.

Parameter Method 1[7] Method 2[3] Method 3[1]
Matrix Cosmetic Products Food Products Preservative Standards
Column TSK gel ODS-80TM (5 µm, 150 x 4.6 mm) Agilent HC-C18 (5 µm, 250 x 4.6 mm) Amaze HA Mixed-Mode (3 µm, 3x100 mm)
Mobile Phase Water/Methanol (65:35, v/v) with 2.5 mM TBA hydroxide, pH 7.0 Methanol/0.3% Ammonium Acetate (5:95, v/v), pH 6.0 Acetonitrile/Water/Ammonium Formate, pH 3.7
Flow Rate Not Specified 0.6 mL/min 0.6 mL/min
Detection UV at 235 nm UV at 290 nm UV at 235 nm

| Sample Prep | Solid-Phase Extraction (Bond-Elut SI) | Extraction with 60% Methanol containing PAC and NaOH | Direct Injection |

Table 2: Reported Recovery Data for DHA in Food Matrices.

Food Matrix Fortification Level Recovery (%) Reference
Jam Not Specified 87.8% - 110% [3]
Cheese Not Specified 87.8% - 110% [3]
Soy Sauce Not Specified 87.8% - 110% [3]
Various Foods 0.01 g/kg 76.4% - 104.8% [6]

| Various Foods | 0.10 g/kg | 76.4% - 104.8% |[6] |

Visualized Workflows and Logic Diagrams

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Complex Matrix (Food, Cosmetic) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Methanol) Homogenize->Extract Cleanup Sample Cleanup (SPE or LLE) Extract->Cleanup Filter Filtration (0.45 µm) Cleanup->Filter HPLC HPLC-UV/MS Analysis Filter->HPLC Data Data Acquisition HPLC->Data Quantify Quantify DHA Data->Quantify Calibrate Prepare Calibration Curve Calibrate->Quantify Report Report Results Quantify->Report

Caption: General experimental workflow for DHA quantification.

Troubleshooting Guides

Problem 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

  • Q: My DHA peak is tailing. What are the likely causes and solutions?

    • A: Peak tailing is often caused by secondary interactions between the acidic DHA molecule and the stationary phase, or by issues with the column itself.

      • Cause 1: Column Contamination/Degradation: The column may have active sites or be contaminated.

        • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

      • Cause 2: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of DHA.

        • Solution: Adjust the mobile phase pH. Using a buffer, such as an acetate or formate buffer, can help maintain a consistent pH and improve peak shape.[3][4]

      • Cause 3: Sample Overload: Injecting too concentrated a sample can lead to tailing.

        • Solution: Dilute the sample and re-inject.

  • Q: My DHA peak is broad. How can I improve its efficiency?

    • A: Broad peaks indicate a loss of chromatographic efficiency.

      • Cause 1: High Dead Volume: Excessive tubing length or poor connections can increase dead volume.

        • Solution: Check all connections between the injector, column, and detector. Use tubing with the smallest appropriate inner diameter.

      • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, peak broadening can occur.

        • Solution: Whenever possible, dissolve the final sample extract in the mobile phase.

      • Cause 3: Column Deterioration: The column may be nearing the end of its life.

        • Solution: Try reversing the column and flushing it. If this doesn't work, replace the column.

G start Poor Peak Shape (Tailing, Broadening) tailing Is the peak tailing? start->tailing Yes broadening Is the peak broad? start->broadening No cause_tailing1 Check Mobile Phase pH Adjust pH with buffer tailing->cause_tailing1 cause_tailing2 Dilute Sample (Check for overload) cause_tailing1->cause_tailing2 cause_tailing3 Flush or Replace Column (Contamination/Degradation) cause_tailing2->cause_tailing3 end_node Peak Shape Improved cause_tailing3->end_node cause_broad1 Check for Dead Volume (Fittings, Tubing) broadening->cause_broad1 cause_broad2 Match Sample Solvent to Mobile Phase cause_broad1->cause_broad2 cause_broad3 Replace Column (Deterioration) cause_broad2->cause_broad3 cause_broad3->end_node

Caption: Troubleshooting logic for poor HPLC peak shape.

Problem 2: Low or Inconsistent Analyte Recovery

  • Q: My DHA recovery is consistently low after sample preparation. What should I investigate?

    • A: Low recovery indicates that a portion of the analyte is being lost during the sample preparation process.

      • Cause 1: Inefficient Extraction: The solvent or extraction technique may not be effectively removing DHA from the matrix.

        • Solution: Test different extraction solvents or solvent mixtures. Increase extraction time or employ methods like ultrasound-assisted extraction.[12]

      • Cause 2: Incomplete Elution from SPE Cartridge: The chosen elution solvent may not be strong enough to release all the DHA from the SPE sorbent.

        • Solution: Test a stronger elution solvent or increase the volume of solvent used. Ensure the SPE method (loading, washing, and elution steps) is optimized for DHA.[6][7]

      • Cause 3: Analyte Degradation: DHA might be unstable under the extraction conditions (e.g., pH, temperature).[16]

        • Solution: Evaluate the stability of DHA in your sample matrix and solvents. Adjust pH or temperature to minimize degradation.

  • Q: My recovery results are highly variable between samples. What could be the cause?

    • A: Inconsistent recovery points to a lack of method robustness.

      • Cause 1: Inconsistent Sample Homogenization: If the sample matrix is not uniform, the amount of DHA in each aliquot will vary.

        • Solution: Ensure a thorough and reproducible homogenization step before taking an aliquot for extraction.

      • Cause 2: Inconsistent SPE Technique: Variability in loading, washing, or elution flow rates during SPE can lead to inconsistent results.

        • Solution: Use an automated SPE system or ensure manual procedures are performed consistently.

      • Cause 3: Matrix Effects: As mentioned in the FAQ, matrix effects can cause significant variability, especially in LC-MS analysis.[13][14]

        • Solution: Implement strategies to mitigate matrix effects, such as using matrix-matched calibrants or improving the sample cleanup procedure.[15]

G Matrix Effect: Signal Suppression vs. Enhancement neat_standard Analyte in Neat Solvent neat_response Expected Response (e.g., Peak Area = 100) neat_standard->neat_response matrix_sample Analyte in Matrix Extract branch matrix_sample->branch suppression Signal Suppression (Peak Area < 100) enhancement Signal Enhancement (Peak Area > 100) branch->suppression branch->enhancement

Caption: Diagram illustrating matrix effects on analyte signal.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Dehydroacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA) is a synthetic organic compound used as a preservative in a variety of products, including foods and cosmetics, due to its antimicrobial properties.[1] Accurate and reliable quantification of DHA is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, offering high sensitivity and specificity. This guide provides a comparison of validated HPLC methods for the analysis of DHA, supported by experimental data to aid researchers in selecting the most suitable method for their application.

Comparative Performance of Validated HPLC Methods

The following table summarizes the key parameters and performance data of several validated HPLC methods for the determination of this compound. This allows for a direct comparison of their chromatographic conditions and validation outcomes.

ParameterMethod 1 (Cosmetics)Method 2 (Food)Method 3 (Food)Method 4 (Wine)
Chromatographic Column TSK gel ODS-80TM (5 µm, 150 x 4.6 mm I.D.)[2]Agilent HC-C18 (5 µm, 250 x 4.6 mm)[3]CrestPak C18S (5 µm, 150 x 4.6 mm I.D.)[4]NH2 column[5]
Mobile Phase Water:Methanol (65:35, v/v) with 2.5 mM TBA hydroxide, pH 7.0[2]Methanol:0.3% Ammonium Acetate buffer (5:95, v/v), pH 6.0[3]5 mmol/L Citrate buffer (pH 4.1):Acetonitrile:Methanol (70:20:10)[4]Acetonitrile:Sodium acetate buffer (9:1), pH 4.0[5]
Flow Rate Not Specified0.6 mL/min[3]1.0 mL/min[4]Not Specified
Detection Wavelength 235 nm[2]290 nm[3]230 nm[4]307 nm[5]
Linearity (Correlation Coefficient) > 0.999[2]> 0.999[3]Not SpecifiedNot Specified
Accuracy (Recovery) Not Specified81.7 - 102.5%[3]Not SpecifiedNot Specified
Precision (RSD) Not SpecifiedIntra-day < 3.7%, Inter-day < 6.5%[3]Not SpecifiedNot Specified
Limit of Detection (LOD) ~2.5 ng (S/N ratio of ~3)[2]Not SpecifiedNot Specified0.2 ppm[5]
Limit of Quantification (LOQ) Not Specified0.002 - 0.008 g/kg[3]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key HPLC methods cited in this guide.

Method 1: Analysis of DHA in Cosmetics [2]

  • Sample Preparation: Cosmetic samples are purified by solid-phase extraction (SPE) using Bond-Elut SI cartridges. The acidic preservatives, including DHA, are eluted from the cartridges with methanol.

  • Chromatographic Conditions:

    • Column: TSK gel ODS-80TM (5 µm, 150 x 4.6 mm I.D.)

    • Mobile Phase: A mixture of water and methanol (65:35, v/v) containing 2.5 mM tetra-n-butylammonium (TBA) hydroxide, with the pH adjusted to 7.0 with phosphoric acid.

    • Detection: UV detection at 235 nm.

Method 2: Analysis of DHA in Food [3]

  • Sample Preparation: Food samples are extracted with a 60% v/v methanol solution containing poly aluminium chloride (PAC) and sodium hydroxide to remove interfering substances.

  • Chromatographic Conditions:

    • Column: Agilent HC-C18 (5 µm, 250 x 4.6 mm).

    • Mobile Phase: A mixture of methanol and 0.3% ammonium acetate buffer (5:95, v/v), with the pH adjusted to 6.0 with acetic acid.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV detection at 290 nm.

Method 3: Simultaneous Analysis of Preservatives in Food [4]

  • Sample Preparation: Standard mixture prepared in water.

  • Chromatographic Conditions:

    • Column: CrestPak C18S (5 µm, 150 x 4.6 mm I.D.).

    • Mobile Phase: A mixture of 5 mmol/L Citrate buffer (pH 4.1), Acetonitrile, and Methanol in a 70:20:10 ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV detection at 230 nm.

Method 4: Analysis of DHA in Wine [5]

  • Sample Preparation: No cleanup procedure is necessary; the wine sample is injected directly onto the column.

  • Chromatographic Conditions:

    • Column: NH2 column.

    • Mobile Phase: A 9 + 1 mixture of acetonitrile and sodium acetate buffer, with the pH adjusted to 4 with acetic acid.

    • Detection: UV detection at 307 nm. The total run time is less than 10 minutes.[5]

Alternative Analytical Approaches

While HPLC is the predominant technique, other methods for the determination of DHA have been reported. Gas chromatography (GC) has been applied for the analysis of preservatives, including DHA, in various food matrices.[6] Additionally, qualitative and quantitative determinations have been made using thin-layer chromatography, infrared spectrometry, and fluorometry.[7]

Workflow for HPLC Method Validation

The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method according to regulatory guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Develop HPLC Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Implementation Routine Use Report->Implementation

Caption: General workflow for HPLC method validation.

References

A Comparative Analysis of Dehydroacetic Acid and Parabens as Cosmetic Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the dynamic landscape of cosmetic formulation, the choice of a preservative system is paramount to ensuring product safety and stability. Dehydroacetic acid (DHA) and parabens have long been utilized for their antimicrobial properties, yet they possess distinct characteristics in terms of efficacy, mechanism of action, and safety profile. This guide provides a comprehensive comparison of these two preservative classes, supported by available experimental data, to aid researchers and formulation scientists in making informed decisions.

Executive Summary

This compound and parabens are both effective preservatives used in a wide array of cosmetic products to prevent microbial spoilage.[1][2] Parabens, a family of alkyl esters of p-hydroxybenzoic acid, have a long history of use and are known for their broad-spectrum activity, particularly against fungi and Gram-positive bacteria.[3][4] However, their use has been met with public concern regarding potential endocrine-disrupting effects.[5] this compound, a pyrone derivative, is often positioned as an alternative, demonstrating broad-spectrum efficacy against bacteria, yeast, and mold, and is often favored in "natural" or "clean" beauty formulations.[2][6] The selection between these preservatives often involves a balance of required antimicrobial spectrum, formulation compatibility, and regulatory and marketing considerations.

Data Presentation: Comparative Antimicrobial Efficacy

The true measure of a preservative's effectiveness lies in its ability to inhibit the growth of a wide range of microorganisms at low concentrations. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity. While direct, side-by-side comparative studies are limited in publicly available literature, the following tables compile reported MIC values for this compound and various parabens against common cosmetic spoilage organisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Select Microorganisms

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaData Not Available
Escherichia coliGram-negative BacteriaData Not Available
Pseudomonas aeruginosaGram-negative BacteriaData Not Available
Candida albicansYeastData Not Available
Aspergillus brasiliensisMoldData Not Available

Table 2: Minimum Inhibitory Concentration (MIC) of Parabens Against Select Microorganisms

MicroorganismTypeMethylparaben (µg/mL)Propylparaben (µg/mL)Butylparaben (µg/mL)
Staphylococcus aureusGram-positive Bacteria1000 - 2000[6]250 - 500[6]125
Escherichia coliGram-negative Bacteria1250 - 4000[8]500 - 1000[8]400
Pseudomonas aeruginosaGram-negative Bacteria8000[5]Data Not AvailableData Not Available
Candida albicansYeast500[9]250[1]125
Aspergillus brasiliensisMold1000[9]500[1]250

Note: The antimicrobial activity of parabens generally increases with the length of the alkyl chain.[3][10] Values are compiled from multiple sources and may vary depending on the specific strain and testing methodology.

Mechanisms of Action

This compound: Disrupting Microbial Integrity

This compound's primary antimicrobial mechanism is the disruption of the microbial cell membrane.[6] It is believed to bind to the phospholipid head groups within the cell membrane, compromising its integrity and leading to cell death.[6] Additionally, there is evidence to suggest that as an α-pyrone, this compound may interfere with bacterial cell-to-cell communication, a process known as quorum sensing.[8] By disrupting these signaling pathways, DHA can prevent the coordinated activities of bacteria, such as biofilm formation, which are crucial for their survival and virulence.

DHA_Mechanism cluster_membrane Bacterial Cell Membrane cluster_quorum Quorum Sensing Pathway DHA This compound Phospholipid Phospholipid Bilayer DHA->Phospholipid Binds to head groups Disruption Membrane Disruption Phospholipid->Disruption Compromises integrity CellDeath Cell Death Disruption->CellDeath Leads to AHL AHL Signal (Autoinducer) Receptor Receptor Protein AHL->Receptor Binds to GeneExpression Virulence Gene Expression Receptor->GeneExpression Activates DHA_QS This compound DHA_QS->Receptor Interferes with binding

Antimicrobial mechanism of this compound.

Parabens: Multi-pronged Inhibition and Endocrine Disruption

Parabens exert their antimicrobial effect through multiple mechanisms. They are thought to disrupt membrane transport processes and inhibit the synthesis of DNA and RNA, as well as key enzymes like ATPases and phosphotransferases in some bacterial species.[11]

A significant area of research and concern for parabens is their potential as endocrine-disrupting chemicals (EDCs). Due to their structural similarity to estrogen, parabens can bind to estrogen receptors (ERα and ERβ), potentially initiating downstream cellular responses even in the absence of natural hormones.[5][12] The binding affinity and estrogenic activity of parabens increase with the length of their alkyl chain.[5] This interaction is a key consideration in the safety assessment of these preservatives.

Paraben_Endocrine_Disruption cluster_cell Target Cell cluster_nucleus Nucleus Paraben Paraben ER Estrogen Receptor (ERα / ERβ) Paraben->ER Binds to Estrogen Estrogen Estrogen->ER Binds to Dimerization Receptor Dimerization ER->Dimerization Activates & Dimerizes Nucleus Dimerization->Nucleus Translocates to ERE Estrogen Response Element (on DNA) GeneTranscription Gene Transcription ERE->GeneTranscription Initiates Dimerization_N Dimerized Receptor Dimerization_N->ERE Binds to CellularResponse Altered Cellular Response GeneTranscription->CellularResponse Leads to

Paraben interaction with the estrogen receptor pathway.

Experimental Protocols: Preservative Efficacy Testing

To ensure the effectiveness of a preservative system in a cosmetic formulation, a standardized challenge test is performed. The ISO 11930 standard is a widely accepted methodology for this purpose.

ISO 11930: Evaluation of the Antimicrobial Protection of a Cosmetic Product

This test, also known as a Preservative Efficacy Test (PET) or challenge test, evaluates the ability of a cosmetic product to withstand microbial contamination during its shelf life and use.[13][14]

Methodology:

  • Preparation of Inoculum: Standardized strains of microorganisms are used, typically including:

    • Pseudomonas aeruginosa (Gram-negative bacteria)

    • Staphylococcus aureus (Gram-positive bacteria)

    • Escherichia coli (Gram-negative bacteria)

    • Candida albicans (Yeast)

    • Aspergillus brasiliensis (Mold)[13] Suspensions of these organisms are prepared to a specific concentration.

  • Inoculation: The cosmetic product is divided into separate containers for each test microorganism. A specified volume of the microbial suspension is then introduced into the product, and the initial concentration of microorganisms is determined.[13]

  • Incubation: The inoculated product samples are stored at a controlled temperature (typically 20-25°C) for a period of 28 days.[13]

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), aliquots are taken from each sample. The number of surviving microorganisms is determined using appropriate culture techniques and plate counting.[14]

  • Evaluation: The log reduction in the microbial count from the initial inoculation is calculated for each time point and for each microorganism. These results are then compared against the acceptance criteria outlined in the ISO 11930 standard to determine if the preservative system is adequate.[14]

ISO_11930_Workflow cluster_sampling Sampling and Enumeration start Start: Cosmetic Product Sample prep_inoculum Prepare Inoculum (Bacteria, Yeast, Mold) inoculation Inoculate Product with Microorganisms start->inoculation prep_inoculum->inoculation incubation Incubate at Controlled Temperature (28 Days) inoculation->incubation day7 Day 7 incubation->day7 day14 Day 14 incubation->day14 day28 Day 28 incubation->day28 evaluation Calculate Log Reduction & Compare to Criteria day7->evaluation day14->evaluation day28->evaluation end End: Assess Preservative Efficacy evaluation->end

Workflow for ISO 11930 Preservative Efficacy Test.

Conclusion

Both this compound and parabens offer effective antimicrobial protection for cosmetic formulations. The choice between them is not straightforward and depends on a multitude of factors. Parabens, particularly longer-chain variants, exhibit potent antifungal and antibacterial activity, but their potential for endocrine disruption remains a significant consideration for formulators and consumers. This compound provides broad-spectrum efficacy and is often perceived as a "cleaner" alternative, though more publicly available, direct comparative efficacy data would be beneficial for the scientific community. Ultimately, the decision rests on the specific requirements of the formulation, the target market, and a thorough evaluation of the safety and efficacy data for each preservative system. Robust preservative efficacy testing, such as the ISO 11930 challenge test, is an indispensable tool in validating the performance of the chosen preservative and ensuring the final product's safety and longevity.

References

A Comparative Analysis of Dehydroacetic Acid and Sorbic Acid as Antifungal Agents Against Molds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing experimental data provides a comparative analysis of the antifungal efficacy of dehydroacetic acid (DHA) and sorbic acid, two widely used preservatives in the food, cosmetic, and pharmaceutical industries. This guide synthesizes available data on their minimum inhibitory concentrations (MICs) against common food spoilage molds, details their mechanisms of action, and outlines the standardized experimental protocols used for their evaluation.

Executive Summary

This compound generally demonstrates lower minimum inhibitory concentrations (MIC) compared to sorbic acid against a range of common food spoilage molds, indicating a higher potency under the tested conditions. Both preservatives exhibit pH-dependent efficacy, with greater activity at lower pH levels. Their mechanisms of action differ, with sorbic acid primarily acting through intracellular acidification and enzyme inhibition, while this compound is understood to disrupt cell membrane integrity and inhibit key cellular enzymes.

Quantitative Efficacy Comparison

The antifungal efficacy of this compound and sorbic acid has been directly compared in studies evaluating their minimum inhibitory concentrations (MIC) against several food spoilage fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data from a key comparative study is summarized below.

Table 1: Minimum Inhibitory Concentrations (% wt./wt.) of this compound and Sorbic Acid Against Common Molds

Fungal SpeciespHWater Activity (aw)This compound MIC (%)Sorbic Acid MIC (%)
Aspergillus niger5.00.900.050.10
6.00.900.100.20
5.00.850.0250.05
6.00.850.050.10
Aspergillus flavus5.00.900.050.10
6.00.900.100.20
5.00.850.0250.05
6.00.850.050.10
Penicillium roqueforti5.00.900.0250.05
6.00.900.050.10
5.00.850.010.025
6.00.850.0250.05
Eurotium herbariorum5.00.900.0250.05
6.00.900.050.10
5.00.850.010.025
6.00.850.0250.05
Eurotium rubrum5.00.900.0250.05
6.00.900.050.10
5.00.850.010.025
6.00.850.0250.05

Data sourced from Huang et al. (2010).[1]

The data indicates that this compound consistently exhibits lower MIC values than sorbic acid across all tested molds, pH levels, and water activity conditions, suggesting it is a more potent antifungal agent on a weight-for-weight basis in these model systems.[1]

Mechanisms of Antifungal Action

The modes by which this compound and sorbic acid inhibit fungal growth differ, targeting distinct cellular processes.

Sorbic Acid: The antifungal action of sorbic acid is largely attributed to the "classical weak-acid theory".[2] In its undissociated form, which is favored at low pH, the lipophilic sorbic acid molecule readily diffuses across the fungal cell membrane.[3] Once inside the more neutral cytoplasm, it dissociates into a proton (H+) and a sorbate anion. This leads to a decrease in the intracellular pH, which can inhibit the activity of various enzymes essential for metabolism.[3] Furthermore, the accumulation of sorbate anions can disrupt cellular processes.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Stock_Solution Prepare Antifungal Stock Solutions Serial_Dilution Perform Serial Dilutions in Microtiter Plates Stock_Solution->Serial_Dilution Inoculation Inoculate Microtiter Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates (e.g., 35°C, 48-72h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

References

A Comparative Guide to Analytical Methods for Dehydroacetic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, is widely utilized as a preservative in cosmetics, food products, and pharmaceutical formulations due to its effective antimicrobial properties.[1] Accurate and reliable quantification of DHA is crucial for quality control, regulatory compliance, and safety assessment. This guide provides a comprehensive comparison of various analytical methods for the detection of DHA, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for DHA analysis, offering high sensitivity and the ability for simultaneous analysis of multiple preservatives.[2][3][4] Other methods such as Gas Chromatography (GC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE) also offer viable alternatives. A summary of the performance characteristics of these methods is presented below.

ParameterHPLC-UV/PDAGC-FID/MSUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Linearity (r²) >0.999[3][5][6]>0.99[5]->0.999
Accuracy (Recovery) 87.7% - 110%[3][4]93% - 104%[7]100.2 ± 4.8%[8]83.2% - 116.7%
Precision (%RSD) < 7.72%[3][4]< 9.79%[5]-< 4.31%
Limit of Detection (LOD) 0.2 ppm[9] - 2.5 ng[6]0.04 - 2.00 mg/kg[5]2 ppm[8]0.5 - 1.0 µg/kg[10]
Limit of Quantitation (LOQ) 0.12 - 6.67 mg/kg[5]---
Selectivity High (Good separation from other preservatives)[2][3]High (Good separation, especially with MS)Moderate (Prone to interference from matrix components)High (Good separation of charged species)
Sample Throughput HighModerateHighHigh
Instrumentation Cost Moderate to HighHighLowModerate
Solvent Consumption ModerateLowLowVery Low

Experimental Workflows and Logical Relationships

The general workflow for the validation of an analytical method involves a series of steps to ensure the method is suitable for its intended purpose. This process is crucial for generating reliable and reproducible data.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC, GC, etc.) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D Validate Method E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Sample Analysis J->K Implement Method L Data Interpretation & Reporting K->L

Caption: General workflow for analytical method validation.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the detection of this compound are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a representative method for the simultaneous determination of DHA and other preservatives in food and cosmetic samples.[3][6]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 mm i.d. × 150 mm, 5 µm particle size).[3]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

  • Tetra-n-butylammonium (TBA) hydroxide.[6]

  • This compound reference standard.

3. Standard Solution Preparation:

  • Prepare a stock solution of DHA (e.g., 1000 µg/mL) in a suitable solvent like methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

4. Mobile Phase Preparation:

  • Eluent A: 0.01 mol/L tetra-n-butylammonium hydroxide with 0.1% phosphoric acid in water (v/v).[3]

  • Eluent B: Acetonitrile.[3]

  • A common isocratic mobile phase consists of a mixture of water and methanol (e.g., 65:35, v/v) containing 2.5 mM TBA hydroxide, with the pH adjusted to 7.0 with phosphoric acid.[6]

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 40 °C.[3]

  • Detection Wavelength: 235 nm[6] or 307 nm.[9]

  • Gradient Elution (example):

    • Initial: 25% B

    • 2.5 min: 25% B

    • 7 min: 35% B

    • 12 min: 40% B

    • 12.1 min: 90% B

    • 15 min: 90% B[3]

6. Sample Preparation:

  • Solid Samples (e.g., cheese, jam):

    • Homogenize the sample.

    • Perform a solvent extraction, for instance, with a mixture of methanol and water.

    • A purification step using Carrez reagents can be employed to remove proteins and fats.[3]

    • Alternatively, solid-phase extraction (SPE) can be used for sample cleanup.[6]

  • Liquid Samples (e.g., beverages):

    • Dilute the sample with the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the DHA standards against their concentrations.

  • Determine the concentration of DHA in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography (GC-FID/MS) Protocol

GC is a suitable technique for DHA analysis, particularly when coupled with a mass spectrometer for enhanced selectivity. Derivatization is often required to improve the volatility of DHA.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • A capillary column suitable for the analysis of acidic compounds (e.g., a 5% phenyl methypolysiloxane phase).

2. Reagents and Standards:

  • DHA reference standard.

  • Derivatization agent (e.g., a silylating agent like BSTFA).

  • Suitable organic solvents (e.g., methanol, chloroform).

3. Standard and Sample Preparation:

  • Prepare a stock solution of DHA in a suitable solvent.

  • For samples, perform an appropriate extraction to isolate the analyte.

  • Evaporate the extract to dryness.

  • To the dried residue, add the derivatization agent and a catalyst (if required) and heat to complete the reaction.

  • After cooling, the derivatized sample is ready for injection.

4. Chromatographic Conditions (General):

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line temperature as per manufacturer's recommendation.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) at a controlled rate to achieve separation.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

5. Data Analysis:

  • Similar to HPLC, use a calibration curve generated from derivatized standards to quantify DHA in the samples. For GC-MS, quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

UV-Vis Spectrophotometry Protocol

This method is simpler and more cost-effective but may be less selective than chromatographic techniques.

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Reagents and Standards:

  • DHA reference standard.

  • Chloroform.

  • Silicic acid-glass fiber sheets for cleanup.[8]

3. Standard Solution Preparation:

  • Prepare a stock solution of DHA in a suitable solvent (e.g., chloroform).

  • Prepare a series of working standards by diluting the stock solution.

4. Sample Preparation:

  • Blend and extract the sample with chloroform.[8]

  • Clean up the chloroform extract using a preparatory silicic acid-glass fiber sheet to remove interfering substances.[8]

5. Measurement:

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance for DHA, which is approximately 307 nm.[8]

6. Data Analysis:

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of DHA in the sample from its absorbance using the calibration curve.

Conclusion

The choice of an analytical method for this compound detection should be guided by the specific requirements of the analysis. HPLC stands out as a versatile and robust technique, offering excellent sensitivity, selectivity, and the ability for simultaneous analysis of multiple preservatives. GC provides a reliable alternative, especially when coupled with mass spectrometry. UV-Vis spectrophotometry offers a simple and cost-effective screening tool, though it may be susceptible to matrix interferences. Capillary electrophoresis is a promising technique with high separation efficiency and low solvent consumption, particularly suitable for charged analytes. By understanding the principles, performance characteristics, and experimental protocols of these methods, researchers can confidently select and implement the most appropriate approach for their analytical needs in the detection of this compound.

References

A Comparative Analysis of the Antimicrobial Efficacy of Dehydroacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroacetic acid (DHA), a pyrone derivative, has long been recognized for its antimicrobial properties, leading to its use as a preservative in food and cosmetics. In the ongoing search for novel antimicrobial agents to combat rising drug resistance, synthetic derivatives of DHA have emerged as a promising area of research. By modifying the core DHA structure, scientists have developed various classes of compounds, including enamine, Schiff base, chalcone, and pyrazole derivatives, with the aim of enhancing their antimicrobial potency and spectrum.

This guide provides a comparative overview of the antimicrobial activity of these this compound derivatives, supported by experimental data from peer-reviewed studies. We will delve into their efficacy against various microorganisms, present detailed experimental protocols for antimicrobial testing, and visualize the proposed mechanisms of action.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death. The following tables summarize the reported antimicrobial activities of different classes of DHA derivatives against selected bacterial and fungal strains.

Enamine Derivatives

A study by Baldwin et al. (2018) investigated a series of enamine derivatives of this compound for their antibacterial activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). The results demonstrated that several derivatives exhibited significantly improved activity compared to the parent this compound.[1][2][3][4]

CompoundR GroupMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureus
This compound (DHA)-400>1600800>1600
4a H200400400800
4b Me80150300600
4c Et150300400800
4d Ph400800200400
4e Bn200400300600

Data sourced from Baldwin et al. (2018).[1]

Schiff Base, Chalcone, and Pyrazole Derivatives

Various other derivatives of this compound, such as Schiff bases, chalcones, and pyrazoles, have also been synthesized and evaluated for their antimicrobial potential. The data for these compounds are more varied in the literature, with some studies reporting zones of inhibition rather than MIC values.

Derivative ClassRepresentative Findings
Schiff Bases Schiff bases derived from this compound have shown potential antibacterial and antifungal activities. For instance, certain derivatives have demonstrated activity against S. aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa.[5][6] One study reported a Schiff base derivative with a chlorine-substituted aniline showing better antibacterial activity compared to other synthesized analogues.[5]
Chalcones Chalcones incorporating the this compound scaffold have been investigated as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8][9][10] Some chalcone-triazole hybrids of DHA have exhibited remarkable activities, in some cases comparable to standard drugs.
Pyrazole Derivatives Pyrazole derivatives of this compound have demonstrated significant antimicrobial activity.[11][12][13] One study on pyrazole derivatives reported a compound with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against E. coli, which was more potent than the standard drug ciprofloxacin.[13] Another pyrazole derivative showed high activity against S. epidermidis, also with a MIC of 0.25 μg/mL.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method, a widely accepted technique in microbiology.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound and its derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and filter-sterilized.
  • Bacterial Strains: Standardized bacterial cultures (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Sterile 96-well plates are used for the assay.

2. Assay Procedure:

  • A serial two-fold dilution of each test compound is prepared directly in the microtiter plate wells containing broth medium.
  • Each well is inoculated with the standardized bacterial suspension.
  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
  • The plates are incubated at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as a subsequent step to the MIC assay to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

1. Procedure:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (i.e., at and above the MIC).
  • This aliquot is plated onto an agar medium (e.g., Mueller-Hinton Agar) that does not contain the test compound.
  • The plates are incubated at 37°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Visualizing Experimental Workflow and Mechanism of Action

To better understand the experimental process and the proposed mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay prep Prepare Serial Dilutions of DHA Derivatives inoculate Inoculate with Standardized Bacterial Culture prep->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Observe for Visible Growth (Turbidity) incubate_mic->read_mic determine_mic Determine MIC read_mic->determine_mic plate Plate Aliquots from Clear MIC Wells onto Agar determine_mic->plate Proceed with non-turbid wells incubate_mbc Incubate at 37°C for 18-24h plate->incubate_mbc count_colonies Count Viable Colonies incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Experimental workflow for determining MIC and MBC.
Proposed Mechanism of Action: Quorum Sensing Inhibition

While the exact molecular targets of many this compound derivatives are still under investigation, some studies suggest that their antimicrobial activity may be attributed to the disruption of bacterial cell-to-cell communication, a process known as quorum sensing (QS).[1] QS allows bacteria to coordinate gene expression based on population density, regulating processes such as virulence factor production and biofilm formation. By interfering with QS, these compounds can potentially disarm pathogens without directly killing them, which may reduce the selective pressure for resistance development.

quorum_sensing_inhibition cluster_bacteria Bacterial Cell synthase Signal Synthase signal Autoinducer Signal (e.g., AHL) synthase->signal produces receptor Receptor Protein regulator Transcriptional Regulator receptor->regulator activates virulence Virulence Gene Expression regulator->virulence induces signal->receptor binds to dha_derivative DHA Derivative dha_derivative->synthase may inhibit dha_derivative->receptor blocks binding

References

In-Vitro Fungicidal Properties of Dehydroacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro fungicidal properties of Dehydroacetic acid (DHA) against common food and cosmetic spoilage fungi. Its performance is compared with two widely used fungistatic agents, potassium sorbate and sodium benzoate. This document summarizes available experimental data, details testing methodologies, and visualizes the underlying mechanisms of action.

Executive Summary

Mechanism of Action: this compound

This compound, as a weak acid preservative, primarily exerts its fungicidal effect by disrupting the fungal cell membrane.[1] The lipophilic, undissociated form of the acid penetrates the cell membrane. Once inside the higher pH environment of the fungal cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH.[2][3] This intracellular acidification can inhibit the activity of various enzymes essential for fungal growth and metabolism.

Furthermore, the disruption of the cell membrane's integrity leads to increased permeability.[4] This can result in the leakage of essential cellular components and an influx of ions, such as calcium, which can trigger a cellular stress response. One proposed signaling pathway initiated by this membrane stress is the calcium signaling pathway.

Proposed Signaling Pathway for this compound in Fungi

cluster_extracellular Extracellular cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm DHA_ext This compound (Undissociated) Membrane Lipid Bilayer DHA_ext->Membrane Passive Diffusion Membrane_stress Membrane Stress DHA_ext->Membrane_stress Disruption DHA_intra This compound (Dissociated) Membrane->DHA_intra Membrane->Membrane_stress H_ions H+ ions DHA_intra->H_ions Dissociation pH_drop Intracellular pH Drop H_ions->pH_drop Enzyme_inhibition Enzyme Inhibition pH_drop->Enzyme_inhibition Growth_inhibition Fungal Growth Inhibition Enzyme_inhibition->Growth_inhibition Ca_channel Calcium Channels Membrane_stress->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates Stress_response Stress Response Gene Expression Calcineurin->Stress_response Induces Stress_response->Growth_inhibition

Proposed signaling pathway of this compound in fungi.

Comparative Antifungal Efficacy

The following tables summarize the available Minimum Inhibitory Concentration (MIC) values for potassium sorbate and sodium benzoate against common fungal species. It is important to note that the efficacy of these weak acid preservatives is pH-dependent, with higher activity at lower pH values.

Table 1: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate against Various Fungi

Fungal SpeciesMIC (mg/mL)pHReference(s)
Aspergillus niger>50-[5]
Aspergillus flavus>50-[5]
Candida albicans--Data not readily available
Penicillium chrysogenum--Data not readily available
Fusarium oxysporum3.25-[5]
Trichoderma harzianum50-[5]
Penicillium italicum50-[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate against Various Fungi

Fungal SpeciesMIC (mg/mL)pHReference(s)
Aspergillus niger>50-[5]
Aspergillus flavus>50-[5]
Candida albicans2.5-[5]
Penicillium chrysogenum--Data not readily available
Fusarium oxysporum20-[5]
Trichoderma harzianum30-[5]
Penicillium italicum20-[5]

Note on this compound Data: Despite its documented use as a fungicide, specific MIC and MFC values for this compound against a comprehensive range of fungi are not widely reported in publicly available scientific literature. Therefore, a direct quantitative comparison in the format above is not currently feasible. Its effectiveness is generally considered to be potent, particularly against fungi and yeast.[1]

Experimental Protocols

The following are detailed methodologies for two common in-vitro antifungal susceptibility tests.

Broth Microdilution Method (based on CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

start Start prep_fungi Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) start->prep_fungi prep_antifungal Prepare Serial Dilutions of Antifungal Agent start->prep_antifungal inoculate Inoculate Microtiter Plate Wells with Fungal Suspension and Antifungal Dilutions prep_fungi->inoculate prep_antifungal->inoculate incubate Incubate Plates (e.g., 35°C for 24-48 hours) inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution Method.

Protocol Steps:

  • Preparation of Antifungal Agent: Prepare a stock solution of the antifungal agent in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Preparation of Fungal Inoculum: Culture the fungal strain on a suitable agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in the broth medium to achieve a final concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (inoculum without antifungal) and a sterility control (broth without inoculum).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus being tested.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that results in the complete inhibition of visible fungal growth.

Agar Well Diffusion Method

This method is used to assess the antifungal activity of a substance by measuring the zone of growth inhibition.

start Start prep_agar Prepare Agar Plates (e.g., Sabouraud Dextrose Agar) start->prep_agar inoculate_plate Inoculate Agar Surface with Fungal Suspension prep_agar->inoculate_plate create_wells Create Wells in the Agar using a Sterile Cork Borer inoculate_plate->create_wells add_agent Add Antifungal Agent to the Wells create_wells->add_agent incubate Incubate Plates (e.g., 25-30°C for 48-72 hours) add_agent->incubate measure_zone Measure the Diameter of the Zone of Inhibition incubate->measure_zone end End measure_zone->end

Workflow for Agar Well Diffusion Method.

Protocol Steps:

  • Preparation of Agar Plates: Pour a suitable sterile agar medium (e.g., Sabouraud Dextrose Agar) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a standardized fungal inoculum as described for the broth microdilution method. Evenly spread the inoculum over the surface of the agar plate using a sterile swab.

  • Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Antifungal Agent: Add a known concentration of the antifungal agent solution into each well. A control with the solvent alone should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a period sufficient for fungal growth to be visible (e.g., 48-72 hours).

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antifungal activity.

Conclusion

This compound is a potent fungicidal agent with a mechanism of action centered on the disruption of the fungal cell membrane. While quantitative comparative data is sparse, its established use as a broad-spectrum preservative underscores its efficacy. For researchers and developers, the choice between DHA and alternatives like potassium sorbate and sodium benzoate will depend on the specific application, target organisms, and the pH of the formulation. The provided experimental protocols offer a standardized approach for conducting in-vitro comparative studies to generate specific data for your needs. Further research to quantify the MIC and MFC of DHA against a wider array of fungal species is warranted to facilitate more direct comparisons.

References

Dehydroacetic Acid: A Comparative Guide to a Widely Used Preservative in Food and Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Dehydroacetic Acid and its Alternatives

This compound (DHA) and its sodium salt, sodium dehydroacetate, are synthetic organic compounds widely utilized as preservatives in a variety of food and cosmetic products. Their primary function is to inhibit the growth of bacteria, yeasts, and molds, thereby extending shelf life and ensuring product safety. This guide provides a comprehensive comparison of the regulatory standards, antimicrobial efficacy, and safety profiles of this compound and its common alternatives, supported by experimental data and detailed methodologies.

Regulatory Landscape: A Global Overview

The use of this compound and its alternatives as preservatives is strictly regulated by governmental bodies worldwide. Permitted usage levels and specific applications vary significantly across regions.

This compound (DHA) and its Salts
Regulatory BodySectorMaximum Permitted ConcentrationSpecific Restrictions
U.S. Food and Drug Administration (FDA) Food65 ppm (as DHA)For cut or peeled squash.[1]
European Union Cosmetics0.6% (as acid)Prohibited in aerosol dispensers (sprays).[1][2]
China (GB 2760-2024, effective Feb 8, 2025) Food0.3 g/kgUse banned in butter, starch products, bread, pastries, and other categories. Maximum usage in pickled vegetables reduced from 1.0 g/kg to 0.3 g/kg.[3][4][5]
Common Alternatives

Regulations for common alternative preservatives are also well-defined, with established maximum concentration limits in both food and cosmetic applications. These limits are based on extensive safety assessments.

PreservativeRegulatory Body/RegionSectorMaximum Permitted Concentration
Parabens (e.g., Methylparaben, Propylparaben) European UnionCosmeticsUp to 0.4% for single ester, 0.8% for mixtures
Sodium Benzoate European UnionFoodVaries by food category (e.g., up to 1500 mg/kg in certain beverages)
Potassium Sorbate European UnionFoodVaries by food category (e.g., up to 2000 mg/kg in some dairy products)
Phenoxyethanol European UnionCosmeticsUp to 1.0%

Performance Comparison: Antimicrobial Efficacy

The primary measure of a preservative's performance is its antimicrobial efficacy. This is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

PreservativeTarget MicroorganismFood Applications (MIC)Cosmetic Applications (MIC)
This compound E. coli--
S. aureus--
A. niger--
Parabens (Methyl, Propyl) E. coli-125 - >16,000 µg/mL
S. aureus-125 - >16,000 µg/mL
A. niger--
Sodium Benzoate E. coli1.5 mg/ml-
S. aureus1.5 mg/ml-
Food Spoilage Yeasts10 µg/mL (for S. cerevisiae)-
Potassium Sorbate E. coli1.5 mg/ml-
S. aureus1.5 mg/ml-
Food Spoilage Yeasts--
Phenoxyethanol E. coli--
S. aureus--
A. niger--

Note: MIC values can vary depending on the specific strain of microorganism, the composition of the growth medium, and the test conditions. The table presents a summary of available data.

Safety Profile: A Toxicological Comparison

The safety of preservatives is a critical consideration for their use in consumer products. Toxicological data, including acute toxicity (LD50) and no-observed-adverse-effect-level (NOAEL) from repeated dose studies, are key indicators of a substance's safety.

PreservativeAcute Oral LD50 (rat)NOAEL (Subchronic/Chronic)Key Toxicological Endpoints of Concern
This compound 500 - 1000 mg/kg bw137 mg/kg bw/day (subchronic oral)[6]Neurotoxicity, kidney and liver effects at high doses.[3][7]
Parabens (e.g., Propylparaben) ~2100 mg/kg bw-Endocrine disruption (estrogenic activity).[1][2][3][4][8]
Sodium Benzoate 3450 - 4070 mg/kg bw[2][3]>175 mg/kg (developmental)[8]; 1000 mg/kg bw/day (repeated dose)[9]Generally low toxicity.
Potassium Sorbate >6650 - >10,500 mg/kg bw[4][10]340 mg/kg (developmental/fertility)[3]; 750 - 9200 mg/kg (repeated dose)[11]Low toxicity, low allergenic potential.
Phenoxyethanol 1840 - 2740 mg/kg bw[12][13]369 mg/kg (repeated dose oral); 700 mg/kg bw/day (repeated dose oral)[14]Skin and eye irritation at high concentrations.[13]

Experimental Protocols

Standardized methods are crucial for the reproducible evaluation of preservative efficacy.

Cosmetic Preservative Efficacy Testing (ISO 11930)

The ISO 11930 standard is a widely accepted method for evaluating the antimicrobial protection of cosmetic products.

Objective: To assess the effectiveness of the preservative system in a cosmetic formulation.

Methodology:

  • Inoculation: The cosmetic product is inoculated with a known concentration of a panel of microorganisms, typically including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.

  • Incubation: The inoculated product is stored at a specified temperature (e.g., 20-25°C) for a defined period, usually 28 days.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the product, and the number of viable microorganisms is determined using plate counting methods.

  • Evaluation: The reduction in the microbial count over time is calculated and compared against the acceptance criteria defined in the standard.

Food Preservative Efficacy Testing

Various methods are employed to assess the effectiveness of preservatives in food matrices. These include:

  • Minimum Inhibitory Concentration (MIC) Assays: These in vitro tests determine the lowest concentration of a preservative that inhibits the growth of specific foodborne pathogens and spoilage microorganisms. The broth microdilution method is a common technique.

  • Challenge Studies: These studies involve inoculating the actual food product with relevant microorganisms and monitoring their growth or survival over the product's intended shelf life under various storage conditions. This method provides a more realistic assessment of preservative efficacy in a complex food matrix.[1]

Mechanism of Action and Toxicity Pathways

Understanding the molecular mechanisms by which preservatives exert their antimicrobial effects and potential toxicity is essential for informed product development.

This compound: Antimicrobial Mechanism

The primary antimicrobial mechanism of this compound is believed to be the disruption of the microbial cell membrane.

DHA_Mechanism DHA This compound CellMembrane Microbial Cell Membrane DHA->CellMembrane Interacts with MembraneDisruption Increased Membrane Permeability CellMembrane->MembraneDisruption Leads to Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath

Antimicrobial mechanism of this compound.
Parabens: Endocrine Disruption Pathway

Parabens are known endocrine disruptors, primarily through their interaction with estrogen receptors.

Paraben_Toxicity Parabens Parabens EstrogenReceptor Estrogen Receptor (ERα/ERβ) Parabens->EstrogenReceptor Mimics Estrogen HormoneBinding Binding to ER EstrogenReceptor->HormoneBinding Dimerization Receptor Dimerization and Nuclear Translocation HormoneBinding->Dimerization ERE Estrogen Response Element (ERE) Binding Dimerization->ERE GeneTranscription Altered Gene Transcription ERE->GeneTranscription EndocrineDisruption Endocrine Disruption GeneTranscription->EndocrineDisruption

Paraben-induced endocrine disruption pathway.
Formaldehyde Releasers: Toxicity Pathway

Formaldehyde-releasing preservatives exert their antimicrobial effect through the slow release of formaldehyde, which is also the source of their toxicity. Formaldehyde can form crosslinks between DNA and proteins, leading to cytotoxicity and genotoxicity.[5][7][15][16][17]

Formaldehyde_Toxicity FormaldehydeReleaser Formaldehyde Releaser Formaldehyde Formaldehyde FormaldehydeReleaser->Formaldehyde Releases DNA DNA Formaldehyde->DNA Reacts with Protein Protein Formaldehyde->Protein Reacts with DP_Crosslink DNA-Protein Crosslink DNA->DP_Crosslink Protein->DP_Crosslink CellularDamage Cellular Damage (Cytotoxicity, Genotoxicity) DP_Crosslink->CellularDamage

Toxicity pathway of formaldehyde-releasing preservatives.

Conclusion

The selection of a preservative system for food and cosmetic products requires a careful evaluation of regulatory compliance, antimicrobial efficacy, and safety. This compound offers broad-spectrum antimicrobial activity but is subject to increasing regulatory restrictions in some regions. Alternatives such as parabens, benzoates, and sorbates each present their own efficacy and safety profiles. This guide provides a foundational comparison to aid researchers and professionals in making informed decisions for product formulation and development. Further investigation into specific product matrices and target microorganisms is recommended for optimal preservative selection.

References

A Comparative Analysis of the Safety and Toxicity of Dehydroacetic Acid and Other Leading Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and toxicity profiles of Dehydroacetic acid (DHA) against three other commonly used preservatives: parabens, benzoic acid, and sorbic acid. The information presented is collates experimental data to assist in the informed selection of preservatives for pharmaceutical and cosmetic applications.

Executive Summary

This compound and its sodium salt are recognized for their efficacy as preservatives against both bacteria and fungi, particularly in acidic formulations. When compared to parabens, benzoic acid, and sorbic acid, DHA exhibits a distinct safety profile. While all four preservatives are generally considered safe at typical concentrations of use, they possess different toxicological characteristics. This guide delves into the specifics of acute and chronic toxicity, genotoxicity, carcinogenicity, and irritation potential to provide a comprehensive overview for researchers and developers.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for this compound and the selected alternative preservatives, primarily from studies conducted on rodent models.

Table 1: Acute Oral Toxicity Data

PreservativeTest AnimalLD50 (mg/kg bw)Reference(s)
This compoundRat500 - 1620[1][2][3]
Mouse1330[1]
Parabens (Methyl)Rat> 5000
Parabens (Propyl)Rat> 5000
Parabens (Butyl)Rat> 15000
Benzoic AcidRat1700 - 3040[4][5][6]
Mouse1940 - 2370[4]
Sorbic AcidRat7400 - 10500[7]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) from Repeated Dose Oral Toxicity Studies

PreservativeTest AnimalNOAEL (mg/kg bw/day)Study DurationKey Effects Observed at Higher DosesReference(s)
Sodium DehydroacetateRat5028-dayReduced body weight and food consumption, altered hematological and biochemical parameters.[8]
This compoundRat10034-dayReduced body weight, increased mortality, emaciation, stomach and liver effects.[1]
Parabens (Methyl & Ethyl)Rat1000-No adverse effects on sex hormones or reproductive organs.[9][10]
Parabens (Propyl)Rat10008 weeksNo adverse effects on male reproductive organs.[11][12][13]
Benzoic AcidRat800-Increased mortality, reduced weight gain, liver and kidney effects.[14]
Sorbic AcidRat- (Up to 10% in diet showed no significant adverse effects)SubchronicReduced weight gain and increased relative liver weight at very high doses.[15]

Table 3: Summary of Other Toxicological Endpoints

PreservativeSkin IrritationEye IrritationGenotoxicityCarcinogenicity
This compoundMinimalMinimalGenerally considered not genotoxic, though some studies suggest mutagen formation on photolysis.Studies are limited but suggest no carcinogenic potential.
ParabensCan cause irritation and allergic reactions in sensitive individuals.-Some in vitro studies show genotoxic potential.Evidence is inconclusive, but concerns have been raised due to estrogenic activity.
Benzoic AcidSlight irritantIrritantSome mixed results in vitro, but not genotoxic in vivo.Not considered carcinogenic.
Sorbic AcidCan cause non-immunological contact urticaria.Slightly irritatingResults have been both positive and negative in various assays.Not considered carcinogenic.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of preservatives, based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test is performed to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

  • Strains: At least five strains are used, including four S. typhimurium strains (TA1535, TA1537, TA98, and TA100) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).[16][17][18]

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), which is a post-mitochondrial fraction of liver homogenate from rats treated with an enzyme-inducing agent.[19] This simulates mammalian metabolism.

  • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and either mixed with an overlay agar and plated (plate incorporation method) or incubated together before plating (pre-incubation method).[20]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible increase in the number of revertants at one or more concentrations.[16]

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[21][22]

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[23]

  • Exposure: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, both with and without metabolic activation (S9 mix), for approximately 1.5 normal cell cycle lengths.[21]

  • Metaphase Arrest: At predetermined intervals after exposure, the cells are treated with a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.[24]

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

  • Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.[25]

  • Evaluation: A test substance is considered positive if it causes a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[25]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts in living animals by analyzing erythrocytes for the presence of micronuclei.[26][27][28]

  • Test Animals: Typically, rodents (mice or rats) are used.[27]

  • Administration: The test substance is administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at different dose levels.[29]

  • Exposure: The exposure can be a single treatment or multiple treatments over a short period.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (usually 24 and 48 hours).[27]

  • Slide Preparation and Staining: The collected cells are used to prepare slides, which are then stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

  • Analysis: A substantial number of polychromatic erythrocytes (typically at least 4000 per animal) are scored for the presence of micronuclei.[26]

  • Evaluation: A positive response is indicated by a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control group.[30]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Paraben_Endocrine_Disruption cluster_Cell Target Cell (e.g., Breast Epithelial Cell) cluster_Nucleus Nucleus EstrogenReceptor Estrogen Receptor (ER) GeneExpression Altered Gene Expression EstrogenReceptor->GeneExpression activates CellProliferation Increased Cell Proliferation GeneExpression->CellProliferation leads to Paraben Paraben Paraben->EstrogenReceptor mimics Estrogen and binds to ER Estrogen Estrogen Estrogen->EstrogenReceptor binds to ER

Caption: Simplified signaling pathway for paraben-induced endocrine disruption.

Toxicity_Testing_Workflow cluster_InVitro In Vitro Genotoxicity Screening cluster_InVivo In Vivo Testing cluster_LongTerm Long-Term Studies Ames Ames Test (OECD 471) - Bacterial Reverse Mutation Acute Acute Toxicity (e.g., LD50) - Single High Dose Ames->Acute Positive results may trigger further testing Chromo Chromosomal Aberration Test (OECD 473) - Mammalian Cells Chromo->Acute Repeated Repeated Dose Toxicity (e.g., NOAEL) - 28 or 90-day Studies Acute->Repeated Micronucleus Micronucleus Test (OECD 474) - Rodent Erythrocytes Repeated->Micronucleus Carcino Carcinogenicity Bioassay - Lifetime Exposure Repeated->Carcino Repro Reproductive/Developmental Toxicity Repeated->Repro TestSubstance Test Substance (Preservative) TestSubstance->Ames TestSubstance->Chromo

Caption: General experimental workflow for assessing preservative toxicity.

References

Preservative Efficacy: A Comparative Analysis of Dehydroacetic Acid in Varied pH Environments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate preservative system is paramount to ensure the stability and safety of pharmaceutical and cosmetic formulations. This guide provides an objective comparison of the performance of Dehydroacetic Acid (DHA) against other common preservatives—parabens, sorbic acid, benzoic acid, and phenoxyethanol—with a focus on their efficacy in different pH environments. The information is supported by experimental data and detailed methodologies to aid in formulation development.

This compound, a pyrone derivative, is recognized for its broad-spectrum antimicrobial activity, particularly against fungi and yeast.[1][2] Its performance, like many other preservatives, is intrinsically linked to the pH of the formulation. Understanding this pH-dependent efficacy is crucial for selecting the most effective preservative system.

Comparative Efficacy of Preservatives

The antimicrobial efficacy of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The lower the MIC, the more effective the preservative. The pH of the medium can significantly influence the MIC of many preservatives, particularly weak organic acids.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values for this compound and other preservatives against common microorganisms at various pH levels. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as the specific strains of microorganisms and the culture media used.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Preservatives at Varying pH

PreservativeMicroorganismpH 4.5pH 5.5pH 6.0pH > 7.0Source(s)
This compound E. coli-0.42 mg/mL--[3]
S. aureus-0.84 mg/mL--[3]
Sorbic Acid E. carotovora-25 ppm> 25 ppm-[4]
Yeast Cocktail3.26 mM (pH 3.5)---[5]
Benzoic Acid E. carotovora-50 ppm> 50 ppm-[4]
Yeast Cocktail6.25 mM (pH 3.5)29.65 mM (extrapolated)--[5]

Note: Data for this compound at specific pH values other than the optimal range is limited in the reviewed literature. Sorbic acid and benzoic acid show a clear trend of decreasing efficacy (higher MIC) as the pH increases.

Table 2: Effective pH Range of Common Preservatives

PreservativeEffective pH RangeOptimal pH RangeSource(s)
This compound 2.0 - 6.5< 5.5[6]
Parabens 4.0 - 8.0Acidic[7]
Sorbic Acid < 6.5< 4.76[7]
Benzoic Acid < 4.52.5 - 4.0[8]
Phenoxyethanol 3.0 - 10.0~6.0[9][10]

Experimental Protocols

The data presented in this guide is primarily derived from two key experimental methodologies: Minimum Inhibitory Concentration (MIC) assays and Preservative Efficacy Testing (Challenge Tests).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined to assess the lowest concentration of a preservative required to inhibit the growth of a specific microorganism. A common method is the broth microdilution assay.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Preservative Solutions: A series of dilutions of the preservative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans) is prepared to a specific cell density (typically around 5 x 10^5 colony-forming units per milliliter).

  • Inoculation: Each well containing the diluted preservative is inoculated with the microbial suspension. Control wells with no preservative (growth control) and no microorganisms (sterility control) are also included.

  • Incubation: The microtiter plate is incubated under optimal growth conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the preservative in which no visible growth (turbidity) of the microorganism is observed.

Preservative Efficacy Test (Challenge Test) - ISO 11930

The challenge test evaluates the effectiveness of a preservative system within a finished product formulation. The ISO 11930 standard is a widely accepted method for cosmetic products.

Protocol: ISO 11930 Challenge Test

  • Product Inoculation: The final product is inoculated with a high concentration (≥10^5 CFU/g or mL) of a panel of relevant microorganisms, typically including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.

  • Sampling and Incubation: The inoculated product is stored at a controlled temperature (e.g., room temperature) for 28 days. Samples are taken at specified time points (e.g., 7, 14, and 28 days).

  • Microbial Enumeration: The number of viable microorganisms in the samples is determined at each time point using standard plating techniques.

  • Evaluation: The log reduction in the microbial count from the initial inoculum is calculated for each microorganism at each time point. The preservative system is deemed effective if it meets the acceptance criteria outlined in the standard (e.g., for bacteria, a 3-log reduction by day 7 and no increase thereafter).

Mechanisms of Action

The antimicrobial activity of these preservatives stems from their ability to disrupt essential cellular structures and functions.

This compound

This compound's mechanism of action is believed to involve the inhibition of various enzymes in microorganisms.[11] There is also evidence suggesting it can interfere with cell-cell communication in bacteria.[3][12]

Dehydroacetic_Acid_Mechanism DHA This compound Cell Microbial Cell DHA->Cell Penetrates Cell Enzymes Cellular Enzymes DHA->Enzymes Inhibits Signaling Cell-Cell Signaling (Quorum Sensing) DHA->Signaling Disrupts Cell->Enzymes Cell->Signaling Growth_Inhibition Growth Inhibition Enzymes->Growth_Inhibition Signaling->Growth_Inhibition

Mechanism of this compound
Parabens

Parabens are thought to exert their antimicrobial effect by disrupting the microbial cell membrane, leading to altered membrane potential and transport processes.[13] They may also inhibit the synthesis of DNA, RNA, and key enzymes.

Parabens_Mechanism Parabens Parabens Cell_Membrane Cell Membrane Parabens->Cell_Membrane Disrupts DNA_RNA_Synthesis DNA/RNA Synthesis Parabens->DNA_RNA_Synthesis Inhibits Enzyme_Activity Key Enzyme Activity Parabens->Enzyme_Activity Inhibits Transport Membrane Transport Cell_Membrane->Transport Alters Cell_Death Cell Death Transport->Cell_Death DNA_RNA_Synthesis->Cell_Death Enzyme_Activity->Cell_Death

Mechanism of Parabens
Sorbic and Benzoic Acids

The antimicrobial activity of weak organic acids like sorbic and benzoic acid is highly dependent on pH. In their undissociated (protonated) form, which is favored at low pH, they can readily pass through the microbial cell membrane.[14] Once inside the more neutral cytoplasm, they dissociate, releasing protons and acidifying the cell's interior, which inhibits metabolic processes.

Organic_Acids_Mechanism cluster_outside External Environment (Low pH) cluster_inside Microbial Cytoplasm (Neutral pH) Undissociated_Acid Undissociated Acid (HA) Dissociated_Acid Dissociated Acid (H+ and A-) Undissociated_Acid->Dissociated_Acid Crosses Membrane Metabolism Metabolic Processes Dissociated_Acid->Metabolism Inhibits

Mechanism of Sorbic and Benzoic Acids
Phenoxyethanol

Phenoxyethanol's mechanism of action involves increasing the permeability of the microbial cell membrane, leading to the leakage of intracellular components.[10] It can also inhibit DNA and RNA synthesis.

Phenoxyethanol_Mechanism Phenoxyethanol Phenoxyethanol Cell_Membrane Cell Membrane Phenoxyethanol->Cell_Membrane Acts on DNA_RNA_Synthesis DNA/RNA Synthesis Phenoxyethanol->DNA_RNA_Synthesis Inhibits Permeability Increased Permeability Cell_Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death DNA_RNA_Synthesis->Cell_Death

Mechanism of Phenoxyethanol

Conclusion

The selection of a preservative is a multifaceted decision that requires careful consideration of the formulation's pH, the expected microbial challenges, and regulatory requirements. This compound is an effective preservative, particularly in acidic formulations, and offers a valuable alternative to other commonly used preservatives. However, its efficacy diminishes as the pH approaches neutrality.

In contrast, phenoxyethanol and parabens offer efficacy over a broader pH range. Sorbic and benzoic acids, similar to DHA, are most effective in acidic conditions. For formulations with a pH above 6.5, phenoxyethanol or a combination of preservatives may be more suitable. This guide provides a foundational understanding to aid in the rational selection of a preservative system tailored to specific product requirements. Further challenge testing in the final product formulation is always recommended to ensure robust preservation.

References

Confirming the Structure of Synthesized Dehydroacetic Acid Derivatives Using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. Dehydroacetic acid (DHA), a versatile scaffold, is frequently modified to generate novel derivatives with diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structure elucidation of these derivatives. This guide provides a comparative overview of NMR data for various classes of DHA derivatives, detailed experimental protocols for their synthesis, and a standardized workflow for their structural verification.

This guide will objectively compare the NMR spectral data of different this compound derivatives, offering a valuable resource for researchers in the field. By presenting quantitative data in a clear, tabular format and providing detailed experimental methodologies, this document aims to facilitate the efficient and accurate characterization of novel DHA-based compounds.

Comparative Analysis of ¹H and ¹³C NMR Data for this compound Derivatives

The chemical environment of each proton and carbon atom in a molecule is reflected in its unique chemical shift (δ) in ¹H and ¹³C NMR spectra, respectively. By comparing these shifts across different derivatives of this compound, researchers can identify key structural modifications and confirm the success of a synthetic transformation. The following table summarizes characteristic ¹H and ¹³C NMR chemical shifts for representative classes of DHA derivatives.

Derivative ClassKey Protons¹H NMR (δ, ppm)Key Carbons¹³C NMR (δ, ppm)
This compound -CH₃ (pyran)~2.2-2.3C=O (pyranone)~167.0, ~174.0
-CH (pyran)~5.4C-OH (pyran)~185.2
-COCH₃~2.5-2.6-COCH₃~20.0, ~195.0
Chalcones -OH (intramolecular H-bond)~16.5-18.7C=O (chalcone)Varies with substituent
=CH (vinyl)~6.3-7.9Cα, Cβ (vinyl)Varies with substituent
-CH₃ (pyran)~2.2-2.3C-OH (pyran)Varies with substituent
Schiff Bases (Imines) =N-CH-Varies with substituentC=N (imine)~160-165
-OH (pyran)VariesC-OH (pyran)Varies
Aromatic Protons~6.5-8.0Aromatic Carbons~110-150
Pyrazoles Pyrazole NH~12.5-13.7Pyrazole C=N~144.0
Pyrazole CH~6.0-7.5Pyrazole CH~103.0, ~137.0
-CH₃ (pyran)~2.2C=O (pyranone)~167.0, ~174.0
Coumarins Coumarin Protons~6.1-7.1C=O (coumarin)~162.4
-OH~9.8C-OH~155.3
-CH₃ (pyran)~2.2C=O (pyranone)~174.3

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful synthesis and subsequent analysis. Below are representative procedures for the synthesis of common this compound derivatives.

Synthesis of this compound Chalcones

This protocol describes a Knoevenagel condensation reaction between this compound and an aromatic aldehyde.

  • Reaction Setup: To a solution of this compound (10 mmol) in 10 ml of n-butanol, add a substituted benzaldehyde (10 mmol).

  • Catalyst Addition: Heat the mixture to boiling. To the boiling solution, add 10 drops of a 1:1 (v/v) mixture of pyridine and piperidine.

  • Reaction Monitoring: Continue heating at reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure chalcone derivative.

Synthesis of this compound Schiff Bases

This procedure outlines the condensation reaction between this compound and an aromatic amine.

  • Reaction Setup: Dissolve an equimolar amount of this compound and a primary aromatic amine (e.g., o-anisidine) in 50 mL of ethanol.

  • Reaction Conditions: Reflux the reaction mixture for 4-5 hours.[1]

  • Work-up and Purification: After cooling the reaction mixture to room temperature, the precipitated Schiff base is collected by filtration. The crude product is then washed with ethanol and recrystallized from a suitable solvent to yield the purified product.[1]

Synthesis of this compound Pyrazole Derivatives

This protocol details the reaction of a DHA-derived enaminone with hydrazine hydrate.

  • Starting Material Preparation: Synthesize the enaminone intermediate from this compound.

  • Cyclization Reaction: Heat the enaminone (1 equivalent) with hydrazine hydrate in ethanol under reflux.

  • Work-up and Purification: After the reaction is complete, as monitored by TLC, the solvent is removed under reduced pressure. The resulting solid is then purified by column chromatography or recrystallization to give the pyrazole derivative.[2]

Mandatory Visualizations

To provide a clear overview of the experimental and analytical workflow, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation DHA This compound Reaction Reaction (e.g., Condensation, Cyclization) DHA->Reaction Reactant Reactant (e.g., Aldehyde, Amine, Hydrazine) Reactant->Reaction Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Reaction Crude_Product Crude DHA Derivative Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure DHA Derivative Purification->Pure_Product NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, 2D NMR) Pure_Product->NMR_Acquisition Spectral_Analysis Spectral Analysis NMR_Acquisition->Spectral_Analysis Structure_Confirmation Structure Confirmed Spectral_Analysis->Structure_Confirmation

Figure 1. General workflow for the synthesis and structural confirmation of this compound derivatives.

This guide serves as a foundational resource for the synthesis and NMR-based structural elucidation of this compound derivatives. The provided comparative data and experimental protocols are intended to streamline the research process for scientists engaged in the development of novel therapeutic agents and other functional molecules based on the versatile DHA scaffold.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dehydroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. A crucial aspect of this is the correct handling and disposal of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of dehydroacetic acid, ensuring the safety of your team and compliance with regulatory standards.

This compound (DHA) is a widely used organic compound with fungicidal and bactericidal properties. While considered to have low environmental and health hazards in small quantities, its improper disposal can pose risks. Adherence to established protocols is therefore critical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any dust or vapors.[1][3]

In the event of a spill, isolate the area. For small spills, use a shovel or appropriate tools to place the material into a suitable, labeled waste disposal container.[1][4] For larger spills, prevent the material from entering drains or water courses.[5] Clean the contaminated surface with water and dispose of the cleaning materials as hazardous waste.[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as chemical waste and engage a licensed disposal company.[1][6]

  • Collection : Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.[1][2] Ensure the container is suitable for chemical waste and is kept closed when not in use.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound." Note any other contaminants present.

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

  • Licensed Disposal : Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste management company.[1][6] These companies are equipped to handle and process chemical waste in accordance with all local, state, and federal regulations.[7]

  • Incineration (Alternative) : An alternative disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This should only be performed by a licensed facility. The material can be dissolved or mixed with a combustible solvent to aid in this process.[1]

Important Note: Never dispose of this compound down the drain or in the regular trash.[1][8] While some sources suggest that very dilute, pH-adjusted solutions of certain chemicals may be drain-disposable, this is not a recommended general practice for this compound and is subject to strict local regulations.[8]

Regulatory Compliance

Disposal of chemical waste is governed by stringent regulations that can vary by location. It is the responsibility of the generator of the waste to ensure full compliance. Always consult your institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal guidelines.[6][7]

Quantitative Data Summary

ParameterValueReference
Oral LD50 (Rat)500 mg/kg[4]
Oral LD50 (Mouse)1330 mg/kg[4]
Flash Point (Open Cup)157°C (314.6°F)[4]
Autoignition Temperature336 °C / 636.8 °F[9]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No specific experimental protocols for the disposal of this compound were cited in the provided search results beyond the recommended professional disposal methods.

This compound Disposal Workflow

start Start: Dehydroacetic Acid Waste Generated spill Accidental Spill? start->spill collect Collect waste in a labeled, sealed container store Store in a cool, dry, well-ventilated area collect->store dispose Contact Licensed Disposal Company store->dispose spill->collect No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->collect end End: Proper Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dehydroacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe management, use, and disposal of Dehydroacetic acid in a laboratory environment, ensuring the protection of researchers and the integrity of scientific work.

This compound (DHA), a versatile organic compound utilized as a preservative in cosmetics and food, requires meticulous handling in a laboratory setting to mitigate potential health risks. This guide provides an in-depth operational plan, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safety of researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. DHA is harmful if swallowed and can cause skin and eye irritation.[1][2] The recommended PPE includes:

  • Eye and Face Protection: Safety goggles with side-shields or a face shield are essential to protect against splashes and dust.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, should be worn.[2] It is crucial to inspect gloves for any signs of degradation before use.[3]

  • Body Protection: A laboratory coat or a chemical-resistant suit is necessary to prevent skin contact.[1][4] In cases of significant exposure risk, a full protection suit may be required.[5]

  • Respiratory Protection: In areas with insufficient ventilation or where dust formation is likely, a dust mask or a respirator with a suitable particle filter should be used.[4][5] If concentration levels are high, a self-contained breathing apparatus (SCBA) may be necessary.[5]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound, providing a quick reference for assessing its toxicological profile.

ParameterValueSpeciesReference
Oral LD50 500 mg/kgRat[6]
Oral LD50 1480 mg/kgRat (female)[7]
Subcutaneous LD50 1850 mg/kgRat[3]
Eye Irritation MildRabbit[3]

Procedural Guidance for Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial for laboratory safety. The following step-by-step plan outlines the necessary procedures from acquisition to disposal.

1. Preparation and Handling:

  • Always work in a well-ventilated area, preferably under a fume hood, to minimize inhalation of dust or fumes.[4][8]

  • Avoid direct contact with skin and eyes.[4][9]

  • Do not eat, drink, or smoke in the handling area.[1][9]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

  • Keep containers tightly sealed when not in use.[1][10]

2. Storage:

  • Store in a cool, dry, and well-ventilated place.[4][10]

  • Protect from direct sunlight and moisture.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9][11]

3. Accidental Release Measures:

  • In case of a spill, immediately evacuate the area.[8]

  • Wear full personal protective equipment, including respiratory protection.[1][8]

  • For small spills, use dry clean-up procedures to avoid generating dust and place the material in a suitable, labeled container for waste disposal.[3]

  • For large spills, absorb the material with an inert, non-combustible absorbent and place it in a designated container for disposal.[1]

  • Prevent the spilled material from entering drains or waterways.[5][7]

4. First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor.[1][5] Rinse mouth with water.[1] Do NOT induce vomiting.[1][10]

  • If on Skin: Wash off immediately with soap and plenty of water.[5][10] Remove contaminated clothing.[5]

  • If in Eyes: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[9][10]

  • If Inhaled: Move the person to fresh air.[1][7] If breathing is difficult, give oxygen.[6]

5. Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Do not allow wash water from cleaning equipment to enter drains.[3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, providing a clear visual guide for laboratory personnel.

Dehydroacetic_Acid_Handling_Workflow Workflow for Safe Handling and Disposal of this compound start Start: Acquire This compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe handling Handling in Ventilated Area don_ppe->handling exposure Personal Exposure don_ppe->exposure storage Proper Storage handling->storage experiment Experimental Use handling->experiment spill Accidental Spill handling->spill handling->exposure decontamination Decontaminate Work Area experiment->decontamination experiment->spill experiment->exposure waste_collection Collect Waste in Labeled Container decontamination->waste_collection disposal Dispose via Approved Waste Management waste_collection->disposal end End disposal->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_procedure->waste_collection first_aid Administer First Aid & Seek Medical Attention exposure->first_aid first_aid->end

Caption: Logical workflow for handling this compound.

References

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